(-)-Asparagine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
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InChI Key |
DCXYFEDJOCDNAF-REOHCLBHSA-N | |
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Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
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Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N | |
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Molecular Formula |
C4H8N2O3 | |
| Record name | asparagine | |
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Related CAS |
28088-48-4 | |
| Record name | L-Asparagine, homopolymer | |
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DSSTOX Substance ID |
DTXSID10883220 | |
| Record name | L-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
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Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |
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Solubility |
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |
| Record name | Asparagine | |
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Density |
1.543 g/cu cm at 15/4 °C | |
| Record name | ASPARAGINE | |
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Vapor Pressure |
0.00000005 [mmHg] | |
| Record name | Asparagine | |
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Color/Form |
Orthorhombic bisphenoidal crystals | |
CAS No. |
70-47-3, 5794-13-8 | |
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| Record name | ASPARAGINE (L) HYDRATE | |
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| Record name | ASPARAGINE | |
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Melting Point |
234-235 °C, 234 - 235 °C | |
| Record name | Asparagine | |
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| Record name | L-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(-)-Asparagine biological synthesis pathway
An In-depth Technical Guide to the Biological Synthesis of (-)-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a non-essential amino acid, is integral to a multitude of physiological processes, including protein synthesis, glycoprotein biosynthesis, and nitrogen transport and storage.[1][2] Its synthesis is a critical metabolic step, particularly in proliferating cells, making the pathway a significant area of study in cancer biology and neurology. This guide provides a comprehensive overview of the biological synthesis of this compound, detailing the enzymatic reaction, its regulation, and its significance. It includes a summary of key quantitative data, detailed experimental protocols for the measurement of enzyme activity, and visual diagrams of the core pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
The Core Synthesis Pathway
The synthesis of this compound is a two-step process that begins with the transamination of oxaloacetate to form aspartate. The final and key step is the amidation of aspartate, catalyzed by the enzyme Asparagine Synthetase (ASNS).[3][4]
-
Formation of Aspartate : Oxaloacetate, an intermediate of the citric acid cycle, is converted to L-aspartate by an aspartate aminotransferase enzyme. This reaction involves the transfer of an amino group from a donor, typically glutamate, which is converted to α-ketoglutarate in the process.[2][3]
-
Formation of Asparagine : Asparagine Synthetase (ASNS) catalyzes the ATP-dependent conversion of L-aspartate to L-asparagine.[5] This reaction requires a nitrogen donor. In mammals and most eukaryotes, L-glutamine serves as the primary nitrogen donor.[1][5]
The overall reaction catalyzed by ASNS is: L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi[5][6]
Enzymology of Asparagine Synthetase (ASNS)
ASNS (EC 6.3.5.4) is a ubiquitous, chiefly cytoplasmic enzyme belonging to the class II glutamine amidotransferase family.[6][7] The enzyme functions as a homodimer, with each subunit containing two distinct catalytic domains connected by an intramolecular ammonia tunnel.[7][8]
-
N-terminal Glutaminase Domain : This domain is responsible for the hydrolysis of L-glutamine to produce L-glutamate and ammonia.[5][7]
-
C-terminal Synthetase Domain : This domain binds L-aspartate and ATP. It catalyzes the activation of the β-carboxyl group of aspartate by ATP, forming a β-aspartyl-AMP intermediate and releasing pyrophosphate (PPi).[5][8]
-
Ammonia Tunnel : The ammonia generated in the N-terminal domain is channeled through a hydrophobic intramolecular tunnel to the C-terminal domain. This channeling mechanism protects the reactive ammonia from the aqueous cellular environment and ensures its efficient delivery to the synthetase active site.[7][9]
The reaction mechanism proceeds as follows:
-
ATP and L-aspartate bind to the C-terminal synthetase domain.
-
The β-carboxyl group of aspartate is activated, forming a β-aspartyl-AMP intermediate.[5][10]
-
L-glutamine binds to the N-terminal domain and is hydrolyzed to L-glutamate and ammonia.[5]
-
Ammonia travels through the internal tunnel to the synthetase domain.
-
Ammonia performs a nucleophilic attack on the β-aspartyl-AMP intermediate, forming L-asparagine and releasing AMP.[5][8]
Regulation of Asparagine Synthesis
The expression and activity of ASNS are tightly regulated, primarily in response to cellular stress. This regulation is crucial for maintaining amino acid homeostasis.
-
Amino Acid Response (AAR) : Deprivation of any single essential amino acid, or asparagine itself, triggers the AAR pathway. This leads to the activation of the kinase GCN2, which phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation globally reduces protein synthesis but paradoxically increases the translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and binds to a specific C/EBP-ATF response element (CARE) in the ASNS gene promoter, upregulating its transcription.[6][11]
-
Unfolded Protein Response (UPR) : Endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded proteins, also induces ASNS expression. The PERK kinase, an ER stress sensor, also phosphorylates eIF2α, leading to increased ATF4 synthesis and subsequent ASNS transcription, mirroring the AAR pathway.[6]
This regulation highlights ASNS as a key cytoprotective gene, ensuring a supply of asparagine for protein synthesis and cellular function during periods of nutritional or cellular stress.
Quantitative Data
The kinetic properties of ASNS have been characterized in various organisms. These parameters are crucial for understanding the enzyme's efficiency and for the development of specific inhibitors.
| Enzyme Source | Substrate | Km (mM) | Vmax | Reference |
| Human (recombinant) | L-Aspartate | 0.53 ± 0.01 | N/A | [12] |
| Human (recombinant) | L-Glutamine | 2.4 ± 0.04 | N/A | [12] |
| Human (recombinant) | ATP | ~1.0 | N/A | [12] |
| Vibrio cholerae | L-Aspartate | 0.59 ± 0.05 | 4.8 ± 0.1 µmol/min/mg | [9] |
| Vibrio cholerae | L-Glutamine | 0.011 ± 0.001 | 4.9 ± 0.1 µmol/min/mg | [9] |
| Vibrio cholerae | ATP | 0.22 ± 0.02 | 4.8 ± 0.1 µmol/min/mg | [9] |
| Maize (ZmAsnS1, refolded) | L-Aspartate | 0.95 ± 0.06 | 1.34 ± 0.03 nmol/min/mg | [13] |
| Maize (ZmAsnS1, refolded) | L-Glutamine | 0.012 ± 0.001 | 1.34 ± 0.03 nmol/min/mg | [13] |
| Soy (recombinant, refolded) | L-Aspartate | 0.50 ± 0.03 | 1.54 ± 0.03 nmol/min/mg | [13] |
| Soy (recombinant, refolded) | L-Glutamine | 0.013 ± 0.001 | 1.54 ± 0.03 nmol/min/mg | [13] |
Table 1: Summary of reported kinetic parameters for Asparagine Synthetase.
Experimental Protocols
Accurate measurement of ASNS activity is fundamental to its study. Several methods have been developed, with varying levels of sensitivity and complexity. Below is a detailed protocol for a modern, luminescence-based assay that quantifies AMP production.[12]
Protocol: In Vitro ASNS Activity Assay via AMP Detection
This method measures the production of AMP, a direct product of the ASNS reaction, using a commercial luminescence assay kit (e.g., AMP-Glo™ Assay from Promega). It is highly sensitive and avoids issues associated with radiolabeling or interfering reactions.[12][14]
A. Materials and Reagents
-
Purified ASNS enzyme (e.g., FLAG-tagged, purified from HEK 293T cells)
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA
-
2X Substrate Solution: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 1.5 mM DTT, 0.1 mg/ml BSA, 20 mM L-Aspartate, 20 mM L-Glutamine, 2 mM ATP
-
AMP-Glo™ Assay System (or equivalent):
-
AMP-Glo™ Reagent I
-
AMP-Glo™ Reagent II
-
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
B. Procedure
-
Enzyme Preparation :
-
Thaw purified ASNS enzyme on ice.
-
Dilute the ASNS protein to a working concentration (e.g., 8 ng/µl) with ice-cold Enzyme Dilution Buffer. A final amount of 0.1 µg of enzyme per reaction is a good starting point and should be optimized.[12]
-
Prepare a "blank" sample using only the Enzyme Dilution Buffer.
-
-
Reaction Setup :
-
Pipette 12.5 µl of the diluted ASNS or blank buffer into triplicate wells of a 1.5 ml microcentrifuge tube or 96-well plate.
-
Pre-warm the tubes/plate and the 2X Substrate Solution to 37°C.
-
Initiate the enzymatic reaction by adding 12.5 µl of the 2X Substrate Solution to each tube/well. The final reaction volume will be 25 µl.
-
Final concentrations in the reaction will be: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA, 10 mM L-Aspartate, 10 mM L-Glutamine, and 1 mM ATP.[12]
-
-
Enzymatic Reaction Incubation :
-
Incubate the reactions at 37°C for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction, which must be determined empirically.[12]
-
-
AMP Detection :
-
Follow the manufacturer's protocol for the AMP detection kit. A generalized procedure is as follows:
-
Add 25 µl of AMP-Glo™ Reagent I to each reaction well. This reagent terminates the ASNS reaction and depletes the remaining ATP.
-
Mix well and incubate at room temperature for 60 minutes.
-
Add 50 µl of AMP-Glo™ Reagent II to each well. This reagent contains a kinase that converts AMP to ADP and then to ATP, which is used in a luciferase/luciferin reaction to produce light.
-
Mix well and incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a luminometer.
-
Create an AMP standard curve using known concentrations of AMP to convert the relative light units (RLU) into absolute amounts of AMP produced.
-
Calculate the specific activity of the enzyme (e.g., in pmol of AMP/min/mg of protein) after subtracting the signal from the blank wells.
-
Clinical and Therapeutic Significance
The dependence of certain cancer cells on external asparagine has made its metabolism a therapeutic target.
-
L-Asparaginase Therapy : The enzyme L-Asparaginase, which hydrolyzes circulating asparagine to aspartate and ammonia, is a cornerstone of treatment for acute lymphoblastic leukemia (ALL).[15][16] ALL cells often have low endogenous ASNS expression and are thus highly sensitive to asparagine deprivation.[17]
-
Drug Resistance and ASNS Inhibitors : Resistance to L-Asparaginase therapy is frequently associated with the upregulation of ASNS expression in cancer cells, allowing them to synthesize their own asparagine and survive.[6][16] This has driven the development of ASNS inhibitors as a strategy to overcome resistance or to treat solid tumors that have high ASNS expression.[15][18] The development of potent and specific ASNS inhibitors is an active area of research in oncology.[16]
Conclusion
The biological synthesis of this compound, catalyzed by the highly regulated enzyme Asparagine Synthetase, is a fundamental metabolic pathway with significant implications for cellular homeostasis and disease. A thorough understanding of the reaction mechanism, its complex regulation by cellular stress pathways, and the quantitative aspects of its enzymology is essential for researchers in molecular biology, oncology, and drug development. The methodologies presented here provide a framework for the accurate investigation of this pathway, paving the way for new discoveries and the development of novel therapeutic strategies targeting asparagine metabolism.
References
- 1. What is the mechanism of Asparagine? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Asparagine - Wikipedia [en.wikipedia.org]
- 4. asparagine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Asparagine synthetase - Wikipedia [en.wikipedia.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Kinetic mechanism of asparagine synthetase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic mechanism of Escherichia coli asparagine synthetase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of asparagine synthetase gene expression by amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A kinetic comparison of asparagine synthetase isozymes from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - CSHL Scientific Digital Repository [repository.cshl.edu]
- 15. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
- 16. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Bisabosqual A: A novel asparagine synthetase inhibitor suppressing the proliferation and migration of human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Asparagine's Pivotal Role in Protein Architecture and Biological Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-asparagine, a polar, non-essential amino acid, plays a multifaceted and critical role in the structure and function of proteins. Its unique side chain, featuring a carboxamide group, allows it to participate in a wide array of interactions that are fundamental to protein stability, enzymatic activity, and cellular signaling. This technical guide provides an in-depth exploration of the core functions of L-asparagine, detailing its contribution to protein architecture through hydrogen bonding and its profound impact on protein function via post-translational modifications, primarily N-linked glycosylation and deamidation. This document summarizes quantitative data on the effects of asparagine on protein stability, provides detailed experimental protocols for studying its role, and presents key biological pathways involving this versatile amino acid.
Introduction: The Biochemical Properties of L-Asparagine
L-asparagine (Asn or N) is one of the 20 proteinogenic amino acids. Its side chain, -CH2CONH2, contains a primary amide group, rendering it polar and hydrophilic. This polarity allows asparagine to be frequently located on the protein surface, where it can interact with the aqueous cellular environment. The amide group is a key feature, capable of acting as both a hydrogen bond donor (via the -NH2 group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature enables asparagine to form intricate hydrogen bond networks that are crucial for stabilizing protein structures.[1]
The Structural Significance of L-Asparagine
The side chain of L-asparagine plays a direct and significant role in shaping the three-dimensional structure of proteins. Its ability to form hydrogen bonds with the peptide backbone and other side chains contributes to the stability of secondary and tertiary structures.
Role in Secondary Structure
Asparagine residues are frequently found at the ends of α-helices and in β-turns, where they act as "capping" residues.[2] The side chain can form hydrogen bonds with the exposed backbone amide groups at the N-terminus of an α-helix or within the turn of a β-sheet, satisfying hydrogen bonding potential that would otherwise be unfulfilled and thereby stabilizing these structural motifs.
Contribution to Tertiary Structure and Protein Stability
The hydrogen bonding capacity of asparagine is a significant contributor to the overall stability of a protein's tertiary structure. Buried asparagine residues can form extensive hydrogen bond networks, anchoring different parts of the polypeptide chain together. The stability of a protein can be quantified by its Gibbs free energy of unfolding (ΔG) or its melting temperature (Tm). Mutations involving asparagine can have a significant impact on these parameters, as illustrated in the following tables which compile data from the ProThermDB database and other literature sources.[3][4]
Data Presentation: The Impact of Asparagine Mutations on Protein Stability
Table 1: Change in Gibbs Free Energy (ΔΔG) of Unfolding upon Asparagine Mutation
| Protein | PDB ID | Mutation | ΔΔG (kcal/mol) | Experimental Conditions | Reference |
| Ribonuclease T1 | 2RNT | N9Y | 1.2 | pH 7.0, 25°C | ProThermDB |
| Barnase | 1A2P | N18A | 2.1 | pH 6.3, 25°C | ProThermDB |
| Lysozyme | 1LYZ | N44A | 3.4 | pH 5.5, 25°C | ProThermDB |
| Staphylococcal Nuclease | 1STN | N118G | 1.5 | pH 7.0, 25°C | ProThermDB |
Note: A positive ΔΔG indicates destabilization of the protein upon mutation.
Table 2: Change in Melting Temperature (Tm) upon Asparagine Mutation
| Protein | PDB ID | Mutation | ΔTm (°C) | Experimental Conditions | Reference |
| Ribonuclease Sa | 1RGG | N39A | -10.2 | pH 5.0 | ProThermDB |
| T4 Lysozyme | 2LZM | N109D | -5.1 | pH 6.5 | ProThermDB |
| Myoglobin | 1MBD | N2D | -3.8 | pH 7.0 | ProThermDB |
| Chymotrypsin Inhibitor 2 | 2CI2 | N33A | -6.5 | pH 8.0 | ProThermDB |
Note: A negative ΔTm indicates a decrease in the thermal stability of the protein upon mutation.
The Functional Importance of L-Asparagine
Beyond its structural role, L-asparagine is a key player in a variety of protein functions, largely through its susceptibility to post-translational modifications (PTMs). These modifications dramatically expand the functional diversity of the proteome.
N-linked Glycosylation
N-linked glycosylation is one of the most common and important PTMs, where a carbohydrate moiety (glycan) is attached to the amide nitrogen of an asparagine side chain. This process is crucial for protein folding, stability, trafficking, and cell-cell recognition.[5] N-linked glycosylation occurs at the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline.[5]
The pathway for N-linked glycosylation is a complex, multi-step process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.
References
- 1. ProThermDB [web.iitm.ac.in]
- 2. ProThermDB: thermodynamic database for proteins and mutants revisited after 15 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProThermDB: thermodynamic database for proteins and mutants revisited after 15 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of Protein Mutational Free Energy: Benchmark and Sampling Improvements Increase Classification Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Asparagine as a Precursor for Neurotransmitters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Asparagine, a non-essential amino acid, plays a crucial, yet often overlooked, role in central nervous system (CNS) physiology as a key precursor to the major excitatory and inhibitory neurotransmitters, glutamate and gamma-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the metabolic conversion of this compound into these critical signaling molecules. It details the enzymatic pathways, transport mechanisms across the blood-brain barrier and into neuronal cells, and the subsequent impact on synaptic transmission. This document summarizes key quantitative data, provides detailed experimental protocols for studying these processes, and presents visual diagrams of the core pathways to facilitate a deeper understanding for researchers and professionals in neuroscience and drug development.
Introduction
The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function.[1][2] While glutamate and GABA are well-established as the primary mediators of excitation and inhibition, respectively, the metabolic pathways that supply these neurotransmitters are complex and involve a variety of precursors. This compound has emerged as a significant contributor to the neurotransmitter pool, particularly for the synthesis of aspartate and, subsequently, glutamate.[3][4][5] This guide will explore the biochemical journey of this compound from its entry into the brain to its ultimate conversion into key neurotransmitters, providing a technical resource for the scientific community.
Metabolic Pathway of this compound to Neurotransmitters
The conversion of this compound to glutamate and GABA involves a series of enzymatic reactions primarily occurring within neurons and glial cells.
2.1. Conversion of this compound to Aspartate
The initial and rate-limiting step in the utilization of this compound for neurotransmitter synthesis is its hydrolysis to aspartate and ammonia, a reaction catalyzed by the enzyme asparaginase .[6]
-
Enzyme: Asparaginase
-
Reaction: this compound + H₂O → Aspartate + NH₃
2.2. Aspartate as a Precursor to Glutamate
Aspartate serves as a direct precursor for glutamate through a transamination reaction. This process is crucial for replenishing the neuronal glutamate pool.
-
Enzyme: Aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT)
-
Reaction: Aspartate + α-ketoglutarate ↔ Oxaloacetate + Glutamate
This reaction is a key link between amino acid metabolism and the Krebs cycle, allowing for the synthesis of glutamate from a non-glutamate source.[7]
2.3. Synthesis of GABA from Glutamate
The primary inhibitory neurotransmitter, GABA, is synthesized from glutamate via decarboxylation.
-
Enzyme: Glutamate decarboxylase (GAD)
-
Reaction: Glutamate → GABA + CO₂
This conversion predominantly occurs in GABAergic neurons.
Diagram of the Metabolic Pathway
Metabolic conversion of this compound to key neurotransmitters in the CNS.
Quantitative Data
The following tables summarize key quantitative parameters related to the transport and concentration of this compound and its neurotransmitter products in the brain.
Table 1: Kinetic Parameters of this compound Transport in Rat Brain Synaptosomes
| Parameter | Value | Unit | Reference |
| Km | 348 | µM | [8] |
| Vmax | 3.7 | nmol/mg of protein/min | [8] |
Table 2: Amino Acid Concentrations in Different Brain Regions of the Rat (µmol/g wet weight)
| Brain Region | Aspartate | Glutamate | GABA | Reference |
| Hippocampus | 1.59 ± 0.22 | ~10-12 | ~1-2 | [9] |
| Cortex | 1.8 - 2.3 | ~10-12 | ~1-2 | [9] |
| Striatum | ~2-3 | ~10-12 | ~2-3 | [10] |
| Cerebellum | ~1-2 | ~8-10 | ~1-2 | [10] |
| Brain Stem | ~1-2 | ~6-8 | ~1-2 | [10] |
Note: Glutamate and GABA concentrations are approximate ranges compiled from multiple sources for general comparison, as specific values can vary significantly based on the exact measurement technique and experimental conditions.
Experimental Protocols
4.1. Preparation of Synaptosomes from Rodent Brain Tissue
This protocol describes a common method for isolating synaptosomes, which are resealed nerve terminals that retain functional machinery for neurotransmitter release and uptake.
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES-KOH (pH 7.4), supplemented with protease and phosphatase inhibitors.
-
Ficoll solutions (e.g., 9% and 13% in homogenization buffer)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved protocols and rapidly dissect the brain region of interest on ice.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with slow strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 15,000 - 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in homogenization buffer and layer it onto a discontinuous Ficoll gradient (e.g., 13% Ficoll layered over 9% Ficoll).
-
Centrifuge the gradient at a high speed (e.g., 50,000 x g) for 30-60 minutes at 4°C.
-
Synaptosomes will band at the interface of the Ficoll layers. Carefully collect this fraction.
-
Wash the collected synaptosomes by diluting with homogenization buffer and centrifuging at 20,000 x g for 30 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in a buffer appropriate for the downstream application (e.g., uptake or release assay buffer).
Diagram of Synaptosome Preparation Workflow
Workflow for the isolation of functional synaptosomes from brain tissue.
4.2. In Vitro Neurotransmitter Release Assay from Brain Slices using Radiolabeled Precursor
This protocol outlines a method to measure the release of newly synthesized neurotransmitters from brain slices following incubation with a radiolabeled precursor like [¹⁴C]-(-)-asparagine.[11]
Materials:
-
Freshly prepared brain slices (e.g., striatal or cortical slices, ~300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂. Composition (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, Glucose 10.
-
[¹⁴C]-(-)-Asparagine
-
High-potassium aCSF (e.g., 30 mM KCl, with adjusted NaCl to maintain osmolarity) for depolarization.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Pre-incubate brain slices in oxygenated aCSF for at least 30 minutes at 37°C to allow for metabolic recovery.
-
Transfer slices to aCSF containing a known concentration of [¹⁴C]-(-)-asparagine and incubate for a defined period (e.g., 30-60 minutes) to allow for uptake and metabolism.
-
Wash the slices with fresh, non-radioactive aCSF to remove extracellular [¹⁴C]-(-)-asparagine.
-
Place individual slices in a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Collect baseline fractions of the perfusate at regular intervals (e.g., every 2 minutes).
-
To stimulate neurotransmitter release, switch the perfusion medium to high-potassium aCSF for a short period (e.g., 2-4 minutes).
-
Continue collecting fractions during and after the high-potassium stimulation.
-
At the end of the experiment, solubilize the tissue slices.
-
Measure the radioactivity in each collected fraction and in the solubilized tissue using a liquid scintillation counter.
-
Express the release of radiolabeled neurotransmitters (e.g., [¹⁴C]-aspartate and [¹⁴C]-glutamate) as a percentage of the total radioactivity in the tissue at the time of stimulation.
4.3. Quantification of Amino Acid Neurotransmitters by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive method for the quantification of amino acid neurotransmitters in biological samples like brain tissue homogenates or microdialysates.
General Principle: Amino acids are derivatized with a fluorescent tag (e.g., o-phthalaldehyde, OPA) before separation by reverse-phase HPLC and detection by a fluorescence detector.
Procedure Outline:
-
Sample Preparation: Homogenize brain tissue in a suitable buffer and deproteinize (e.g., with perchloric acid followed by neutralization). For microdialysis samples, they can often be directly derivatized.
-
Derivatization: Mix the sample with the OPA reagent. The reaction is typically rapid at room temperature.
-
Chromatographic Separation: Inject the derivatized sample onto an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) to separate the different amino acid derivatives.
-
Detection: Monitor the elution of the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Create a standard curve using known concentrations of amino acid standards. Compare the peak areas of the amino acids in the sample to the standard curve to determine their concentrations.
Signaling Pathways and Functional Implications
The conversion of this compound to glutamate directly impacts excitatory neurotransmission. Glutamate released into the synaptic cleft binds to and activates ionotropic (e.g., NMDA, AMPA, kainate) and metabotropic glutamate receptors on the postsynaptic neuron, leading to its depolarization and increased likelihood of firing an action potential.
Diagram of Glutamatergic Synaptic Transmission
Simplified signaling at a glutamatergic synapse fueled by asparagine-derived glutamate.
Implications for Drug Development
The metabolic pathway from this compound to excitatory and inhibitory neurotransmitters presents several potential targets for therapeutic intervention in neurological and psychiatric disorders characterized by an imbalance in neurotransmission.
-
Asparaginase: Modulation of asparaginase activity in the CNS could alter the availability of aspartate and subsequently glutamate.
-
Aspartate Aminotransferase: Targeting this enzyme could influence the equilibrium between aspartate and glutamate, thereby affecting the excitatory tone.
-
Transport Systems: The transporters responsible for moving asparagine across the blood-brain barrier and into neurons could be targeted to control the substrate availability for neurotransmitter synthesis.
Conclusion
This compound is a vital precursor for the synthesis of the key neurotransmitters aspartate, glutamate, and GABA in the central nervous system. Understanding the metabolic pathways, their regulation, and the functional consequences of alterations in these pathways is crucial for advancing our knowledge of brain function in both health and disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of neurotransmitter metabolism and to identify novel therapeutic targets for a range of neurological disorders. Further investigation into the regulation of asparagine metabolism within specific neuronal populations will undoubtedly provide deeper insights into its role in shaping synaptic communication and brain function.
References
- 1. Brain GABA and Glutamate Concentrations Following Chronic Gabapentin Administration: A Convenience Sample Studied During Early Abstinence From Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Endogenous GABA Concentration Attenuates Glutamate-Glutamine Cycling between Neurons and Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. d-nb.info [d-nb.info]
- 6. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Amino Acid Neurotransmitters in Cerebrospinal Fluid of Patients with Neurocysticercosis [openneurologyjournal.com]
- 8. Transport of asparagine by rat brain synaptosomes: an approach to evaluate glutamine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of amino acids in different regions of the rat brain. Application to the acute effects of tetrahydrocannabinol (THC) and trimethyltin (TMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asparagine as precursor for transmitter aspartate in corticostriatal fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of L-Asparagine
This document provides a comprehensive overview of the discovery and isolation of L-asparagine, the first amino acid to be identified. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the historical context, experimental methodologies, and physicochemical properties of this important biomolecule.
Discovery and Historical Context
L-Asparagine was first isolated in 1806 by the French chemists Louis Nicolas Vauquelin and his young assistant, Pierre Jean Robiquet.[1][2][3][4] They successfully crystallized the compound from asparagus juice, which is rich in this amino acid, leading to its name.[1][4][5] This seminal discovery marked the first time an amino acid had been isolated from a natural source.[1][2][4]
Following its initial isolation, the precise chemical structure of asparagine remained a subject of investigation for several decades.[1] Key contributions to its structural elucidation include:
-
1833: The empirical formula was determined by French chemists Antoine François Boutron Charlard and Théophile-Jules Pelouze.[1]
-
1846: Italian chemist Raffaele Piria treated asparagine with nitrous acid, converting it into malic acid and revealing the molecule's four-carbon atom backbone.[1]
-
1862: German chemist Hermann Kolbe correctly deduced that asparagine was an amide of an amine of succinic acid.[1]
-
1886: Italian chemist Arnaldo Piutti discovered and synthesized its enantiomer, D-asparagine, which possessed a different taste and optical rotation, further clarifying the stereochemical nature of the molecule.[1][6]
Physicochemical and Quantitative Data
L-asparagine is a polar, non-essential amino acid.[1][3][7] Its properties are summarized in the table below.
| Property | Value |
| Systematic IUPAC Name | (2S)-2-Amino-3-carbamoylpropanoic acid |
| Molecular Formula | C₄H₈N₂O₃ |
| Molar Mass | 132.12 g/mol [][9] |
| Appearance | White crystalline powder or orthorhombic bisphenoidal crystals[1][3][7][9] |
| Melting Point | 234-235 °C (decomposes)[1][3][7][10] |
| Boiling Point | 438 °C[1][3] |
| Density | 1.543 g/cm³[1][9][10] |
| Solubility in Water | 2.94 g/100 mL (2.94 x 10⁴ mg/L) at 25 °C[1][3][9][11] |
| Solubility (Other) | Soluble in acids and bases; practically insoluble in methanol, ethanol, ether, and benzene.[1][3][7][10] |
| Isoelectric Point (pI) | 5.41[3][11] |
| pKa Values | pK₁ (α-carboxyl) = 2.02; pK₂ (α-amino) = 8.80[10][11][12] |
| Specific Rotation [α]D | [α]D²⁰ -5.3° (in water); [α]D²⁰ +34.26° (in 3.4N HCl)[10][11] |
Experimental Protocols
While the exact, unpublished methods of Vauquelin and Robiquet are not available, a plausible protocol for the historical isolation can be reconstructed based on the principles of natural product chemistry of that era. This is followed by a standard protocol for paper chromatography, a classic technique for separating and identifying amino acids.
This protocol outlines a likely method for isolating crystalline L-asparagine from its natural source, reflecting the techniques available in the early 19th century.
Methodology:
-
Preparation of Juice: Fresh asparagus spears (Asparagus officinalis) are thoroughly washed and crushed using a mortar and pestle or a mechanical press to extract the raw juice. The resulting liquid is collected.
-
Clarification: The raw juice is filtered through muslin cloth or a similar material to remove large particulate matter such as plant fibers.
-
Concentration: The clarified juice is gently heated in an evaporating dish to reduce the volume of water. This process concentrates the dissolved solutes, including L-asparagine. Care must be taken to avoid boiling, which could degrade the target compound.
-
Crystallization: The concentrated solution is allowed to cool slowly to room temperature and then left undisturbed for an extended period (hours to days). As the solution cools and continues to evaporate, the solubility of L-asparagine decreases, leading to the formation of crystals.[3]
-
Isolation of Crystals: The formed crystals are separated from the mother liquor by decantation or filtration.
-
Purification by Recrystallization: The crude crystals are dissolved in a minimum amount of hot water.[7] The hot solution is filtered to remove any insoluble impurities and then allowed to cool slowly, promoting the formation of purer L-asparagine crystals. This step is repeated as necessary to improve purity. The final crystals are dried.
Paper chromatography is a fundamental analytical technique used to separate mixtures.[13][14] It is particularly effective for separating amino acids based on their differential partitioning between a stationary phase (water trapped in the paper) and a mobile phase (an organic solvent).[15]
Methodology:
-
Preparation of the Chromatogram:
-
Cut a rectangular sheet of Whatman No. 1 chromatography paper (stationary phase).
-
Using a pencil, lightly draw a starting line (origin) approximately 2 cm from the bottom edge.[14]
-
Mark equidistant points along the origin line for spotting the samples.
-
-
Solvent Preparation:
-
Prepare the mobile phase solvent system. A common solvent for amino acid separation is a mixture of n-butanol, glacial acetic acid, and water (e.g., in a 4:1:5 ratio).[14]
-
Pour the solvent into a chromatography chamber or a large beaker to a depth of about 1 cm and cover it to allow the atmosphere inside to become saturated with solvent vapor.
-
-
Sample Application:
-
Using a capillary tube, apply a small spot of the dissolved amino acid standard (e.g., pure L-asparagine) and the unknown mixture onto the marked points on the origin line.[13]
-
Allow the spots to dry completely. Reapply the samples to the same spots 2-3 times to ensure sufficient concentration, allowing the spot to dry between each application.[16]
-
-
Chromatogram Development:
-
Curl the paper into a cylinder and staple the edges, ensuring they do not touch.[16]
-
Carefully place the paper cylinder into the prepared chamber with the spotted edge down, making sure the origin line is above the solvent level.
-
Cover the chamber tightly and allow the solvent to ascend the paper by capillary action for several hours, or until the solvent front is a few centimeters from the top edge.[13][15]
-
-
Visualization:
-
Remove the chromatogram from the chamber and immediately mark the position of the solvent front with a pencil. Allow the paper to dry completely in a fume hood.
-
Spray the dried paper with a ninhydrin solution.[13][17] Ninhydrin reacts with most amino acids to produce a characteristic purple or pink spot.[13]
-
Heat the chromatogram in an oven at approximately 100-110°C for 5-10 minutes to develop the colored spots.[13]
-
-
Analysis and Calculation:
-
Circle the developed spots in pencil.
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the amino acid) / (Distance traveled by the solvent front)
-
The unknown amino acid is identified by comparing its Rf value and spot color to those of the known amino acid standards.
-
Signaling Pathways and Biological Relevance
While the initial discovery focused on its chemical nature, L-asparagine is now known to be integral to numerous biological processes. It is a non-essential amino acid in humans, meaning the body can synthesize it.[1][3] The biosynthesis precursor is oxaloacetate, which is converted to aspartate.[] The enzyme asparagine synthetase then catalyzes the ATP-dependent reaction of aspartate and glutamine to produce asparagine and glutamate.[3][5][]
Key biological roles include:
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, it is a fundamental building block of proteins.[1][7]
-
Nervous System Function: Asparagine is required for the normal development and function of the brain.[1][4][5]
-
Glycosylation: The addition of N-acetylglucosamine to the asparagine side chain (N-linked glycosylation) is a critical post-translational modification that affects protein structure and function.[1]
-
Ammonia Metabolism: It plays a role in the synthesis and transport of ammonia.[3][5]
References
- 1. Asparagine - Wikipedia [en.wikipedia.org]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Asparagine [hyperphysics.phy-astr.gsu.edu]
- 5. youtube.com [youtube.com]
- 6. riviste.fupress.net [riviste.fupress.net]
- 7. L-Asparagine | 70-47-3 [chemicalbook.com]
- 9. byjus.com [byjus.com]
- 10. Asparagine [drugfuture.com]
- 11. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Asparagine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. PP062 - Paper chromatography of amino acids [science.cleapss.org.uk]
The Function of L-Asparagine in the Central Nervous System: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
L-asparagine, a non-essential amino acid, plays a multifaceted and critical role in the physiology and pathology of the central nervous system (CNS). Beyond its fundamental function in protein synthesis, L-asparagine is intricately involved in neurotransmitter synthesis, nitrogen metabolism, and ammonia detoxification. The brain's reliance on endogenous synthesis due to restricted transport across the blood-brain barrier underscores the vital importance of the enzyme asparagine synthetase (ASNS). Dysregulation of L-asparagine homeostasis is implicated in a range of neurological disorders, from severe developmental encephalopathies to the neurotoxic side effects of cancer chemotherapy. This technical guide provides an in-depth examination of L-asparagine's function within the CNS, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic and signaling pathways to equip researchers and drug development professionals with a comprehensive understanding of this pivotal amino acid.
Introduction
L-asparagine (Asn) is one of the 20 proteinogenic amino acids, distinguished by its carboxamide side chain. While classified as non-essential, meaning it can be synthesized de novo by the body, its production within the CNS is indispensable for normal neurological development and function.[1][2] This is primarily because L-asparagine has limited transport across the blood-brain barrier (BBB), necessitating that brain cells synthesize their own supply.[2][3] The enzyme responsible for this synthesis, asparagine synthetase (ASNS), catalyzes the ATP-dependent conversion of aspartate and glutamine into asparagine and glutamate.[4][5]
The significance of L-asparagine in the CNS is most starkly illustrated by the devastating neurological consequences of ASNS deficiency, a rare genetic disorder leading to congenital microcephaly, intractable seizures, and progressive brain atrophy.[1][5] Conversely, the enzymatic depletion of L-asparagine by L-asparaginase, a cornerstone of acute lymphoblastic leukemia (ALL) therapy, is associated with significant neurotoxicity, including thrombosis and encephalopathy.[6][7] These clinical bookends highlight the narrow physiological window for L-asparagine concentration in the CNS and underscore its importance as a subject of investigation for neuroscientists and a potential target in drug development.
This guide will explore the core functions of L-asparagine in the CNS, including its synthesis, transport, and metabolic fate, its role as a precursor to excitatory neurotransmitters, and its involvement in neurological diseases.
L-Asparagine Metabolism and Transport in the CNS
The concentration of L-asparagine in the brain is tightly regulated through a balance of local synthesis, degradation, and transport across the BBB and cellular membranes.
Synthesis and Degradation
Synthesis: L-asparagine is synthesized from L-aspartate and L-glutamine in a reaction catalyzed by asparagine synthetase (ASNS). This reaction is ATP-dependent and links nitrogen and energy metabolism.[8]
-
Reaction: L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi
Degradation: The hydrolysis of L-asparagine back to L-aspartate and ammonia is catalyzed by the enzyme L-asparaginase. This is the mechanism of action for L-asparaginase-based chemotherapies.[8]
-
Reaction: L-Asparagine + H₂O → L-Aspartate + NH₃
dot
Caption: Core metabolic pathways of L-asparagine in the central nervous system.
Transport Mechanisms
Transport of L-asparagine in the CNS occurs at two main interfaces: the blood-brain barrier and the membranes of neural cells (neurons and glia).
-
Blood-Brain Barrier (BBB): L-asparagine transport across the BBB is limited. While it can be transported by a bidirectional, facilitated transporter (System n), there are also active, Na⁺-dependent efflux transporters on the abluminal (brain-facing) side designed to remove it from the brain.[3][9] This results in cerebrospinal fluid (CSF) concentrations of asparagine being only a fraction of those in the plasma.[3]
-
Synaptosomal Transport: Isolated nerve terminals (synaptosomes) accumulate L-asparagine via a high-affinity, sodium-dependent transport system. This system is shared with L-glutamine, and the two amino acids act as reciprocal inhibitors of each other's transport.
Role in Neurotransmission
L-asparagine contributes to CNS signaling primarily by serving as a precursor for the excitatory amino acid neurotransmitters, L-aspartate and L-glutamate.
Precursor to Excitatory Neurotransmitters
Upon entering a neuron or glial cell, L-asparagine can be hydrolyzed by asparaginase to L-aspartate. L-aspartate is itself an excitatory neurotransmitter that acts as a selective agonist for NMDA receptors, although its role is considered secondary to glutamate.[10][11] Furthermore, the newly formed L-aspartate can be transaminated to form L-glutamate, the principal excitatory neurotransmitter in the brain.[12][13] Studies have shown that ¹⁴C-labeled asparagine incubated with striatal slices is converted to ¹⁴C-aspartate, which is then released in a calcium-dependent manner, suggesting its role as a direct precursor for the neurotransmitter pool.[14]
dot
Caption: L-asparagine as a precursor for excitatory neurotransmitters.
Ammonia Detoxification
The brain lacks a complete urea cycle and is highly vulnerable to ammonia toxicity.[5] Astrocytes are the primary site of ammonia detoxification in the CNS, primarily through the glutamine synthetase reaction, which fixes ammonia onto glutamate to form glutamine. The synthesis of asparagine from aspartate also consumes an amino group (from glutamine), and its subsequent breakdown can release ammonia.[15] Therefore, the balance of ASNS and asparaginase activity contributes to the overall management of nitrogen and ammonia within the brain microenvironment.[16][17][18]
Quantitative Data Summary
The following tables summarize key quantitative data related to L-asparagine concentrations and enzyme kinetics relevant to the CNS.
Table 1: L-Asparagine Concentrations in Human Plasma and CSF
| Fluid | Condition | Concentration (μmol/L) | Reference |
| Plasma | Healthy Adult | 14 - 47 | [9] |
| CSF | Healthy Child/Adolescent | 4 - 10 | [19] |
| CSF | Pre-treatment (ALL) | Median: 5.3 | |
| CSF | During L-asparaginase Tx | Median: ≤1.5 | |
| CSF | Complete Depletion Target | ≤0.2 | [19] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Source/System | Substrate | Kₘ | Vₘₐₓ | Reference |
| Asparagine Synthetase (ASNS) | Human (recombinant) | L-Aspartate | 0.53 mM | - | [20][21] |
| Human (recombinant) | L-Glutamine | 2.4 mM | - | [20][21] | |
| L-Asparaginase | Pseudomonas sp. | L-Asparagine | 0.164 mM | 54.78 U/mg | [10] |
| Fusarium sp. | L-Asparagine | 0.031 M | 454 U/mL | [8] | |
| Penicillium digitatum | L-Asparagine | 0.01 mM | - | [22] |
L-Asparagine in Neurological Disease and Therapeutics
Asparagine Synthetase Deficiency (ASNSD)
ASNSD is a severe autosomal recessive disorder caused by mutations in the ASNS gene.[1] The resulting loss of enzyme function leads to a profound deficiency of asparagine within the brain, as it cannot be compensated for by dietary intake.[2] The neurological impairment is thought to arise from either asparagine depletion, which is critical for protein synthesis during brain development, or the accumulation of precursors like aspartate and glutamate, leading to excitotoxicity.[1] Clinical features include:
-
Congenital microcephaly
-
Progressive cerebral atrophy
-
Profound developmental delay and intellectual disability
L-Asparaginase-Associated Neurotoxicity
L-asparaginase is a highly effective chemotherapeutic agent for ALL, but its use can be limited by CNS toxicities.[6] By depleting circulating asparagine, the drug also reduces asparagine levels in the CSF, which is considered part of its anti-leukemic effect in the CNS.[11] However, this depletion can lead to a range of adverse neurological events, including:
-
Toxic encephalopathy
-
Posterior Reversible Encephalopathy Syndrome (PRES)[23]
-
Seizures and altered mental status[23]
The mechanisms are thought to involve both the depletion of asparagine required for neuronal function and the systemic metabolic disturbances caused by the enzyme, such as effects on coagulation protein synthesis in the liver.[7]
Role in Brain Tumors
Some aggressive brain tumors, such as glioblastoma, exhibit metabolic reprogramming and may have an increased reliance on asparagine. High expression of ASNS has been associated with biologic aggressiveness and resistance to therapy.[14] This has led to research into L-asparaginase as a potential therapeutic agent for brain tumors, with studies showing it can reduce the viability of glioblastoma cells in vitro.[14][19]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of L-asparagine's role in the CNS. Below are outlines for key experimental procedures.
Protocol: Quantification of L-Asparagine in CSF by HPLC
This protocol outlines the pre-column derivatization of amino acids with dabsyl chloride followed by reverse-phase HPLC.[16]
-
Sample Preparation:
-
Collect CSF samples and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
Thaw samples on ice. No deproteinization is typically required for CSF.[16]
-
-
Derivatization:
-
To 50 µL of CSF sample, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of dabsyl chloride solution (e.g., 2.5 mg/mL in acetone).
-
Incubate at 70°C for 12 minutes.
-
Stop the reaction by adding 50 µL of a stopping reagent (e.g., a solution of amino acids not under investigation).
-
Filter the derivatized sample through a 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Acetate buffer (e.g., 25 mM, pH 4.1) with 4% dimethylformamide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient from a low to high percentage of Mobile Phase B to elute the derivatized amino acids.
-
Detection: Visible light detector set to 436 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of L-asparagine and other amino acids.
-
Calculate the concentration in the CSF samples by comparing peak areas to the standard curve.
-
Protocol: Asparagine Synthetase (ASNS) Activity Assay
This protocol is based on the detection of AMP, a product of the ASNS reaction, using a commercial bioluminescence kit (e.g., AMP-Glo™).[20][21]
-
Enzyme Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge to pellet debris and collect the supernatant containing ASNS.
-
Determine the total protein concentration of the lysate (e.g., via Bradford or BCA assay).
-
-
ASNS Reaction:
-
Prepare a master mix of substrate solution containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP.
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 10-50 µg) with the substrate solution to initiate the reaction. Include a blank control with lysis buffer instead of lysate.
-
Incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
-
AMP Detection (using AMP-Glo™ Assay as an example):
-
Add AMP-Glo™ Reagent I, which contains ADP- and ATP-degrading enzymes, to the reaction tubes. Incubate to remove any unreacted ATP.
-
Add AMP-Glo™ Reagent II, which contains an enzyme that converts AMP to ATP. Incubate to allow conversion.
-
Add a luciferase/luciferin reagent that produces light in the presence of the newly formed ATP.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Calculate the amount of AMP produced by comparing the luminescence signal to an AMP standard curve.
-
Express ASNS activity as pmol of AMP produced per minute per mg of total protein.
-
dot
Caption: Experimental workflow for measuring ASNS activity via AMP detection.
Protocol: In Vivo Microdialysis for Extracellular Amino Acids
This protocol provides a general framework for measuring extracellular L-asparagine in a specific brain region of a freely moving animal.[4][24]
-
Surgical Preparation:
-
Anesthetize the animal (e.g., rodent) and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum, hippocampus).
-
Implant a guide cannula aimed at the coordinates of the target region and secure it with dental cement. Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the animal in a microdialysis bowl that allows free movement.
-
Gently insert a microdialysis probe (with a semi-permeable membrane of appropriate length and molecular weight cut-off) through the guide cannula into the brain.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.
-
Allow the system to stabilize for a baseline period (e.g., 1-2 hours).
-
-
Sample Collection:
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into collection vials, often kept on ice or in a refrigerated fraction collector.
-
Administer any pharmacological agents (e.g., systemically or via reverse dialysis through the probe) after collecting a stable baseline.
-
Store samples at -80°C immediately after collection.
-
-
Sample Analysis:
-
Analyze the amino acid content of the dialysate fractions using a sensitive method, typically HPLC with fluorescence or mass spectrometry detection, as described in Protocol 6.1.
-
-
Data Analysis:
-
Calculate the absolute concentration of L-asparagine based on a standard curve.
-
Often, results are expressed as a percentage change from the average baseline concentration for each animal.
-
Conclusion and Future Directions
L-asparagine is a critical metabolite for the central nervous system, with its function extending far beyond simple protein incorporation. Its role as a neurotransmitter precursor and its necessity for brain development are firmly established. The severe phenotypes of ASNS deficiency and L-asparaginase toxicity highlight the CNS's unique vulnerability to perturbations in asparagine homeostasis.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Therapeutic Strategies for ASNSD: Can dietary interventions or gene therapies rescue the neurological phenotype of ASNS deficiency?
-
Mitigating L-asparaginase Neurotoxicity: Developing strategies to protect the CNS during L-asparaginase treatment without compromising its anti-leukemic efficacy.
-
Targeting Asparagine Metabolism in Brain Tumors: Further elucidating the dependency of gliomas and other CNS malignancies on asparagine synthesis as a potential therapeutic vulnerability.
-
Transport Dynamics: A more detailed characterization of the specific transporters governing L-asparagine flux across the BBB and into different neural cell types could open new avenues for drug delivery and therapeutic intervention.
A deeper understanding of the intricate functions of L-asparagine in the CNS will continue to provide valuable insights into the metabolic underpinnings of neurological health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2. Ammonia detoxification in the brain - Hyperammonaemia [ssiem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Paper Details | Paper Digest [paperdigest.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of PEG-L-asparaginase and plasma and cerebrospinal fluid L-asparagine concentrations in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of extremozyme L-asparaginase from Pseudomonas sp. PCH199 for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-asparaginase pharmacokinetics and asparagine levels in cerebrospinal fluid of rhesus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brain glutamine synthesis requires neuronal-born aspartate as amino donor for glial glutamate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asparagine as precursor for transmitter aspartate in corticostriatal fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asparagine - Wikipedia [en.wikipedia.org]
- 16. [PDF] Simple quantitative HPLC method for measuring physiologic amino acids in cerebrospinal fluid without pretreatment. | Semantic Scholar [semanticscholar.org]
- 17. A kinetic comparison of asparagine synthetase isozymes from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatography of amino acids in urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Asparagine levels in the cerebrospinal fluid of children with acute lymphoblastic leukemia treated with pegylated-asparaginase in the induction phase of the AIEOP-BFM ALL 2009 study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic studies of L-asparaginase from Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. "HPLC-EC Determination of Free Primary Amino Acid Concentrations in Cat" by Vickie R. Roettger and Melvyn D. Goldfinger [corescholar.libraries.wright.edu]
- 24. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Chemical Properties and Structure of (-)-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Asparagine, a proteinogenic α-amino acid, plays a crucial role in protein structure and function, as well as in various metabolic pathways. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound. It includes a detailed summary of its physicochemical properties presented in tabular format for easy reference, in-depth experimental protocols for key analytical techniques, and visualizations of its metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and biochemical research.
Chemical and Physical Properties
This compound, systematically named (2S)-2-amino-3-carbamoylpropanoic acid, is a polar, aliphatic amino acid.[1] Its properties are summarized in the tables below.
General and Structural Information
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2,4-diamino-4-oxobutanoic acid | [2] |
| Systematic IUPAC Name | 2-Amino-3-carbamoylpropanoic acid | [3] |
| Molecular Formula | C₄H₈N₂O₃ | [4] |
| Molecular Weight | 132.12 g/mol | [2] |
| Appearance | White crystalline powder or orthorhombic bisphenoidal crystals | [2][4] |
| Crystal Structure | Orthorhombic | [4] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 234-235 °C (decomposes) | [2] |
| Boiling Point | Decomposes upon heating | [5][6] |
| Solubility in Water | 2.94 g/100 mL (at 25 °C) | [2][3] |
| Solubility in Organic Solvents | Practically insoluble in methanol, ethanol, ether, and benzene. Soluble in acids and alkalis. | [2][3] |
| pKa (carboxyl) | 2.02 - 2.1 | [3] |
| pKa (amino) | 8.80 | [3] |
| Isoelectric Point (pI) | 5.41 | |
| Specific Optical Rotation [α]D²⁰ | -5.3° (c=1.3 mg/L in H₂O); +34.26° (c=2.24 mg/L in 3.4N HCl); -6.35° (c=11.23 mg/L in 2.5N NaOH) | [2] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of L-asparagine in D₂O typically shows a triplet for the α-proton, and two sets of multiplets for the β-protons due to their diastereotopicity. The chemical shifts are dependent on the pH of the solution.
-
¹³C NMR: The carbon NMR spectrum provides signals for the four unique carbon atoms in asparagine: the carbonyl carbon of the carboxyl group, the α-carbon, the β-carbon, and the amide carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of L-asparagine exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the amino and amide groups.
-
~3100-2500 cm⁻¹: O-H stretching of the carboxylic acid (often broad).
-
~1700-1600 cm⁻¹: C=O stretching of the carboxylic acid and the amide I band.
-
~1600-1500 cm⁻¹: N-H bending vibrations.
Structure and Reactivity
This compound possesses a chiral center at the α-carbon, with the L-configuration being the naturally occurring enantiomer.[3] The side chain contains a carboxamide group, which is polar and can participate in hydrogen bonding, significantly influencing protein structure.[3]
Chemical Reactions
-
Deamidation: The amide group in the side chain of asparagine can undergo a non-enzymatic deamidation reaction to form aspartic acid. This reaction proceeds through a cyclic succinimide intermediate and is influenced by pH, temperature, and the local peptide sequence.[1][7][8] This post-translational modification can affect protein structure and function.
-
Maillard Reaction: When heated in the presence of reducing sugars, asparagine can participate in the Maillard reaction to produce acrylamide, a potential carcinogen found in certain cooked foods.[3]
Biological Pathways
Biosynthesis and Degradation
This compound is a non-essential amino acid in humans, meaning it can be synthesized by the body.[3] The primary pathway for its biosynthesis involves the amidation of aspartate, a reaction catalyzed by asparagine synthetase.[3][9] Conversely, the degradation of asparagine to aspartate and ammonia is catalyzed by the enzyme asparaginase.[3][10]
Caption: Biosynthesis and degradation pathway of this compound.
Experimental Protocols
The following are generalized protocols for the characterization of this compound.
Determination of Melting Point
Objective: To determine the melting point of this compound.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Due to decomposition, a distinct melting point may be accompanied by charring.
Caption: Workflow for melting point determination.
Quantitative Solubility Analysis
Objective: To quantitatively determine the solubility of this compound in water.
Methodology:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
The solvent is evaporated, and the container with the dried residue is weighed.
-
The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
Caption: Workflow for quantitative solubility analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube. The pH may be adjusted using DCl or NaOD to observe changes in chemical shifts.
-
¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Key parameters include setting an appropriate spectral width (e.g., -1 to 14 ppm), a sufficient number of scans for a good signal-to-noise ratio, and referencing the spectrum to a known standard.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the FTIR spectrum of this compound.
Methodology:
-
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
-
Spectrum Acquisition: The sample is placed in the sample holder of an FTIR spectrometer.
-
A background spectrum (of the KBr pellet or Nujol alone) is collected.
-
The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the experimental protocols provide a foundation for its analysis in a laboratory setting. The visualization of its metabolic pathways highlights its biological significance. This comprehensive information is intended to support and facilitate further research and development involving this important amino acid.
References
- 1. Effect of lysine residues on the deamidation reaction of asparagine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asparagine - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. guidechem.com [guidechem.com]
- 6. L-Asparagine | 70-47-3 [chemicalbook.com]
- 7. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asparagine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asparagine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Role of (-)-Asparagine in Nitrogen Transport and Detoxification
Abstract
(-)-Asparagine, a non-essential amino acid, plays a central and multifaceted role in the metabolic framework of both plants and animals. Beyond its fundamental function as a constituent of proteins, asparagine is a critical molecule for the transport and storage of nitrogen and for the detoxification of ammonia. Its high nitrogen-to-carbon ratio makes it an efficient vehicle for shuttling nitrogen between tissues, a role particularly prominent in plants for relocating nitrogen from source to sink organs. In animals, it participates in inter-organ nitrogen transport and provides nitrogen for the synthesis of other metabolites. The synthesis of asparagine from aspartate and a nitrogen donor, catalyzed by asparagine synthetase, also serves as a key pathway for assimilating and sequestering potentially toxic ammonia. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and physiological significance of asparagine in nitrogen metabolism, tailored for researchers, scientists, and professionals in drug development.
Biochemical Pathways of Asparagine Metabolism
The cellular concentration of asparagine is tightly controlled through a balance of its synthesis (anabolism) and degradation (catabolism). These pathways are deeply integrated with central carbon and nitrogen metabolism.
Biosynthesis (Anabolism)
The synthesis of asparagine is catalyzed by the enzyme asparagine synthetase (ASNS) .[1] This ATP-dependent reaction involves the amidation of the β-carboxyl group of aspartate.[2][3] The nitrogen donor can be either glutamine, which is preferred by eukaryotic and some prokaryotic enzymes (asnB), or ammonia, which is used by the majority of prokaryotic enzymes (asnA).[4]
The overall reaction is as follows:
-
L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + Pyrophosphate [2]
The reaction mechanism involves two main steps occurring at separate active sites within the enzyme.[4] First, ATP is used to activate aspartate, forming a β-aspartyl-AMP intermediate.[2] Second, glutamine is hydrolyzed to yield ammonia, which is then transferred through an intramolecular tunnel to the second active site, where it reacts with the β-aspartyl-AMP intermediate to form asparagine.[4] The precursor for this pathway, aspartate, is typically formed from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate via transamination.[1][2]
Catabolism (Degradation)
The primary route for asparagine degradation is hydrolysis, catalyzed by the enzyme L-asparaginase (ASPG) . This reaction reverses the synthesis, yielding L-aspartate and ammonia.[2][5][6]
-
L-Asparagine + H₂O → L-Aspartate + NH₃
Aspartate can then be converted back to oxaloacetate by a transaminase, allowing it to re-enter the TCA cycle.[2]
An alternative catabolic pathway, particularly important in plants, is catalyzed by asparagine aminotransferase (AsnAT) . This enzyme facilitates the transamination of asparagine's amino group to an α-keto acid (like glyoxylate or pyruvate), producing 2-oxosuccinamate.[7] 2-oxosuccinamate is subsequently converted to oxaloacetate and ammonia.[7]
Role in Nitrogen Transport
Asparagine's chemical properties make it an ideal molecule for transporting nitrogen throughout an organism. It has a high nitrogen-to-carbon ratio (2N:4C), is relatively inert, and carries no net charge under most physiological conditions, preventing unwanted reactions during transit.[8][9]
In Plants
In many plant species, especially legumes, asparagine is the principal compound for long-distance transport of nitrogen fixed in the roots to developing sink tissues like leaves, fruits, and seeds.[7][8][10] During periods of abundant nitrogen supply or when protein synthesis rates are low (e.g., during carbohydrate starvation), excess nitrogen is stored as asparagine.[8][11] This stored nitrogen can be remobilized during developmental stages such as seed germination to support new growth.[4][7]
In Animals
While glutamine is often considered the primary amino acid for nitrogen transport in mammals, asparagine also plays a significant role.[12] It is involved in the inter-organ exchange of nitrogen, ensuring that tissues with high metabolic demands have a sufficient supply.[13] Furthermore, the amide nitrogen of asparagine can be used for the synthesis of other nitrogen-containing compounds, including other non-essential amino acids and, crucially, nucleotides for DNA and RNA synthesis.[14]
Role in Ammonia Detoxification
Ammonia is a neurotoxic byproduct of amino acid catabolism that must be efficiently cleared.[15] The synthesis of asparagine provides a vital mechanism for ammonia detoxification in both animals and plants.
By incorporating free ammonia into aspartate, asparagine synthetase effectively sequesters it into a non-toxic, stable form.[11][16] This is particularly critical in the brain, where the urea cycle is absent and ammonia accumulation can lead to severe neurological dysfunction.[17] In plants, when ammonia assimilation via the primary GS/GOGAT pathway is saturated or limited by carbon availability, the synthesis of asparagine becomes a crucial alternative pathway to prevent ammonia toxicity.[11][18]
Quantitative Analysis of Asparagine Metabolism
The study of asparagine metabolism often involves quantifying enzyme activities and metabolite concentrations. This data is crucial for understanding metabolic fluxes and the impact of genetic or environmental perturbations.
| Parameter | Organism/System | Value | Reference |
| Enzyme Kinetics | |||
| Km (Glutamine) for human ASNS | Purified human enzyme | 2.4 ± 0.04 mM | [19] |
| Optimal Glutamine Concentration | Crude plant extracts (legumes) | 1 mM | [20] |
| Optimal ATP Concentration | Crude plant extracts (legumes) | 10 mM | [20] |
| Metabolic Levels & Activity | |||
| ASNS Activity Reduction | ASNS Deficiency patient cells | 36% to 96% reduction | [19][21] |
| Nitrogen from Protein Degradation | Sugar-starved maize root tips | ~50% stored as asparagine | [22] |
| Asparagine in Xylem Nitrogen | Pioneer tree species | ~50% |
Key Experimental Protocols
A variety of methods are employed to study asparagine metabolism, from measuring enzyme activity to tracing the movement of nitrogen through metabolic pathways.
Asparagine Synthetase (ASNS) Activity Assay (AMP Detection Method)
This protocol describes a reliable method for measuring the activity of purified ASNS by quantifying the production of AMP, a direct product of the synthesis reaction.[3][19]
-
Protein Purification: Purify ASNS from cell lysates (e.g., HEK 293T cells expressing FLAG-tagged ASNS) using affinity chromatography (e.g., ANTI-FLAG® M2 Affinity Gel).[19]
-
Reaction Setup: Prepare triplicate reactions in microcentrifuge tubes.
-
Enzyme: Add a known quantity of purified ASNS (e.g., 0.1 µg) in an appropriate enzyme buffer.
-
Substrate Solution: Initiate the reaction by adding a substrate solution to achieve final concentrations of 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP in a buffered solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂).[19]
-
-
Incubation: Incubate the reaction at 37°C for a defined period where the reaction is linear (e.g., 30 minutes).[19]
-
AMP Detection: Terminate the reaction and quantify the amount of AMP produced using a commercial bioluminescent assay kit, such as the AMP-Glo™ Assay system, following the manufacturer's instructions.
-
Data Analysis: Calculate the specific activity of the enzyme based on the rate of AMP production per unit of enzyme, typically expressed as pmol/min/µg.
Cellular Uptake of Asparagine
This protocol allows for the quantification of asparagine transport into cultured cells using a radiolabeled substrate.[23]
-
Cell Culture: Plate cells of interest (e.g., BCP-ALL cells) in 24-well plates and grow to confluence.[23][24]
-
Uptake Experiment:
-
Wash cell monolayers twice with a pre-warmed buffer (e.g., Krebs-Ringer buffer).
-
Add buffer containing a known concentration and specific activity of radiolabeled L-asparagine (e.g., [¹⁴C]L-asparagine).
-
Incubate at 37°C for various time points (e.g., 1, 5, 15 minutes).
-
Stop the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold buffer.
-
-
Quantification: Lyse the cells (e.g., with 0.1 M NaOH) and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the protein content of the cell lysate (determined by a BCA assay) and calculate the uptake rate (e.g., in nmol/mg protein/min).
Metabolic Flux Analysis using Stable Isotopes
This technique tracks the metabolic fate of asparagine by supplying cells with asparagine labeled with stable isotopes (e.g., ¹³C or ¹⁵N) and analyzing the distribution of the label in downstream metabolites.[25]
-
Cell Culture: Culture cells in a defined medium.
-
Labeling: Replace the standard medium with a medium containing the isotope-labeled asparagine (e.g., [U-¹³C₄]L-asparagine) for a specific duration.
-
Metabolite Extraction: Harvest the cells, quench metabolic activity rapidly (e.g., with cold methanol), and extract the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of various metabolites (e.g., TCA cycle intermediates, other amino acids, nucleotides).
-
Flux Calculation: Use the resulting labeling patterns to calculate the relative or absolute flux through the relevant metabolic pathways.
References
- 1. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Asparagine synthetase - Wikipedia [en.wikipedia.org]
- 5. PathWhiz [smpdb.ca]
- 6. asparagine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional Research on Three Presumed Asparagine Synthetase Family Members in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. A Critical Role of Glutamine and Asparagine γ-Nitrogen in Nucleotide Biosynthesis in Cancer Cells Hijacked by an Oncogenic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. youtube.com [youtube.com]
- 18. microbenotes.com [microbenotes.com]
- 19. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Asparagine metabolism and nitrogen distribution during protein degradation in sugar-starved maize root tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Asparagine transport through SLC1A5/ASCT2 and SLC38A5/SNAT5 is essential for BCP-ALL cell survival and a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of L-Asparagine in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-asparagine, a non-essential amino acid, plays a critical role in the central nervous system (CNS). While it can be obtained from dietary sources, its transport across the blood-brain barrier is limited, making the brain highly reliant on its own endogenous synthesis. This process is catalyzed by the enzyme asparagine synthetase (ASNS), which converts L-aspartate and L-glutamine into L-asparagine in an ATP-dependent manner. The integrity of this synthesis pathway is paramount for normal brain development and function, as evidenced by the severe neurological deficits observed in Asparagine Synthetase Deficiency (ASNSD). This technical guide provides an in-depth overview of the core aspects of endogenous L-asparagine synthesis in the brain, including the enzymatic reaction, its regulation, cellular localization, and detailed experimental protocols for its study.
The Core Pathway: Asparagine Synthetase (ASNS)
The sole enzyme responsible for L-asparagine synthesis in mammals is asparagine synthetase (ASNS), a cytoplasmic enzyme.[1] The reaction proceeds in two steps: first, ATP-dependent activation of L-aspartate to form a β-aspartyl-AMP intermediate, followed by a nucleophilic attack from an ammonia group, derived from the hydrolysis of L-glutamine, to produce L-asparagine and glutamate.[2]
Enzymatic Reaction
The overall reaction catalyzed by ASNS is as follows:
L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi
This reaction is crucial for linking nitrogen and energy metabolism in the brain.[2]
Quantitative Data: Enzyme Kinetics and Substrate Concentrations
| Parameter | Value | Source Organism/System | Reference |
| ASNS Kinetics | |||
| Km for L-Aspartate | 0.53 ± 0.01 mM | Human ASNS (recombinant, HEK 293T) | [3] |
| Km for L-Glutamine | 2.4 ± 0.04 mM | Human ASNS (recombinant, HEK 293T) | [3] |
| Amino Acid Concentrations in Rodent Brain | |||
| L-Aspartate | ~2.7 µmol/g wet weight | Rat Brain (whole) | [4] |
| 0.6 nmol/mg tissue | Rat Hippocampus | [4] | |
| L-Glutamate | ~10-12 µmol/g wet weight | Rodent Brain (various regions) | [5] |
| L-Glutamine | ~5-10 µmol/g wet weight | Rodent Brain (various regions) | [6] |
| L-Asparagine | 4-10 µmol/L (CSF) | Human (children/adolescents) | [7] |
Regulation of ASNS Expression in the Brain
ASNS expression is tightly regulated, particularly in response to cellular stress, ensuring a sufficient supply of L-asparagine. Two major signaling pathways are involved: the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR).[2][8]
Amino Acid Response (AAR)
Depletion of any essential amino acid leads to an accumulation of uncharged tRNAs, which activates the kinase General Control Nonderepressible 2 (GCN2). GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global decrease in protein synthesis but a paradoxical increase in the translation of specific mRNAs, including that of the transcription factor ATF4. ATF4, in turn, binds to a specific C/EBP-ATF response element (CARE) in the ASNS promoter, upregulating its transcription.[2][9]
Unfolded Protein Response (UPR)
ER stress, caused by an accumulation of unfolded or misfolded proteins, also activates ASNS expression. One of the three branches of the UPR is mediated by the kinase PERK, which, similar to GCN2, phosphorylates eIF2α, leading to increased ATF4 synthesis and subsequent ASNS transcription.[2][9]
Cellular Localization of ASNS in the Brain
Immunohistochemical studies have shown that ASNS is expressed in the brain, with notable cytoplasmic positivity in neurons of the human cerebral cortex.[10] While ASNS is expressed in both neurons and astrocytes, there is evidence to suggest that its expression levels and regulation may differ between these cell types.[11][12] The precise distribution and relative expression levels in different neuronal and glial populations across various brain regions require further investigation.
Experimental Protocols
Quantification of L-Asparagine and Precursors by UPLC-MS/MS
This protocol provides a general framework for the analysis of amino acids in brain tissue. Optimization may be required for specific instrumentation and brain regions.
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// Edges Start -> Precipitation; Precipitation -> Derivatization; Derivatization -> UPLC; UPLC -> MS; MS -> Quantification; }
Methodology
-
Lysate Preparation:
-
Homogenize brain tissue in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100). [3] * Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic ASNS.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the brain lysate with a substrate solution containing final concentrations of 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP. [13] * Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
AMP Detection:
-
Follow the manufacturer's protocol for the AMP-Glo™ Assay kit or a similar assay. This typically involves quenching the ASNS reaction and then a series of enzymatic steps to convert the produced AMP into a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate ASNS activity based on a standard curve generated with known AMP concentrations.
-
Western Blot Analysis of ASNS
This protocol allows for the detection and relative quantification of ASNS protein levels in brain tissue lysates.
Methodology
-
Protein Extraction:
-
Prepare brain lysates as described in the ASNS activity assay protocol.
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
-
SDS-PAGE and Transfer:
-
Separate 30 µg of protein per sample on a 4-15% SDS-polyacrylamide gel. [3] * Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 2 hours. [3] * Incubate the membrane with a primary antibody specific for ASNS (e.g., rabbit polyclonal or monoclonal) overnight at 4°C. Recommended starting dilutions are typically between 1:500 and 1:2000. [14][15] * Wash the membrane with TBS-T and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Immunohistochemical Localization of ASNS
This protocol enables the visualization of ASNS protein distribution within the cellular architecture of the brain.
Methodology
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain in PFA.
-
Cryoprotect the brain in a sucrose solution and prepare frozen sections (e.g., 40 µm) on a microtome.
-
-
Immunostaining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with the primary ASNS antibody (e.g., 1:50 to 1:200 dilution) overnight at 4°C. [14] * Wash the sections and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
-
Imaging:
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Conclusion and Future Directions
The endogenous synthesis of L-asparagine is a fundamental process for maintaining brain health. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this critical pathway further. Future research should focus on obtaining brain-specific kinetic data for ASNS, comprehensively mapping the concentrations of L-asparagine and its precursors across different brain regions and cell types in both healthy and diseased states, and further elucidating the cell-specific regulation of ASNS in the CNS. A deeper understanding of these aspects will be instrumental in developing novel therapeutic strategies for neurological disorders associated with aberrant asparagine metabolism.
References
- 1. Asparagine synthetase - Wikipedia [en.wikipedia.org]
- 2. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Brain glutamine synthesis requires neuronal-born aspartate as amino donor for glial glutamate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asparagine levels in the cerebrospinal fluid of children with acute lymphoblastic leukemia treated with pegylated-asparaginase in the induction phase of the AIEOP-BFM ALL 2009 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-ASNS Human Protein Atlas Antibody [atlasantibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Astrocytes and neurons share region-specific transcriptional signatures that confer regional identity to neuronal reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. ASNS Polyclonal Antibody (14681-1-AP) [thermofisher.com]
Methodological & Application
Application Notes and Protocols for (-)-Asparagine Supplementation in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Asparagine, a non-essential amino acid, plays a crucial role in cellular metabolism beyond its fundamental function as a building block for protein synthesis. In cell culture applications, supplementation with this compound has been shown to be critical for promoting cell growth, enhancing viability, and improving the productivity of recombinant proteins, particularly in high-density cultures. This is especially relevant for cell lines with a high demand for asparagine or in media where glutamine, a precursor for endogenous asparagine synthesis, is limited.
These application notes provide a comprehensive overview of the use of this compound as a supplement in cell culture media, including its effects on various cell lines, recommended concentrations, and detailed protocols for key experimental assays.
Key Applications and Benefits
-
Enhanced Cell Growth and Viability: Asparagine supplementation can sustain cell proliferation and survival, particularly under conditions of glutamine starvation. It has been demonstrated to be essential for the viability of certain cancer cell lines.
-
Improved Recombinant Protein Production: In Chinese Hamster Ovary (CHO) cells, a workhorse for biopharmaceutical production, asparagine supplementation is critical for maximizing monoclonal antibody (mAb) yields. Adequate asparagine levels can prevent the misincorporation of other amino acids, such as serine, into the protein sequence, ensuring product quality.
-
Reduced Ammonia Accumulation: While glutamine is a common energy source in cell culture, its breakdown produces ammonia, which can be toxic to cells. Asparagine can serve as an alternative nitrogen and carbon source, and its metabolism can lead to lower ammonia accumulation compared to glutamine.
-
pH Regulation: Supplementation with asparagine, in conjunction with glutamine, has been shown to help buffer the cell culture pH, reducing the need for base addition in bioreactors.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell line, the basal medium composition, and the specific culture process (e.g., batch vs. fed-batch). The following tables summarize key quantitative data from various studies.
Table 1: Recommended Starting Concentrations of this compound in CHO Cell Culture Media
| Culture Phase | This compound Concentration (mM) | Reference |
| Early Fed-Batch | 3.6 - 43.2 | |
| Late Fed-Batch | 3.6 - 21.6 |
Table 2: Effects of Asparagine Supplementation on CHO Cell Culture Performance
| Parameter | Condition | Observation | Reference |
| Cell Viability | Glutamine and Asparagine Supplementation | Maintained a higher cell viability profile. | |
| Antibody Productivity | Glutamine and Asparagine Supplementation | Improved antibody productivity. | |
| Lactate Generation | Glutamine and Asparagine Supplementation | Reduced lactate generation. | |
| Amino Acid Misincorporation | Asparagine Starvation | Random substitution of serine for asparagine in monoclonal antibodies. | |
| Growth and Productivity | Asparagine Limitation | No significant effect on either growth or cell-specific productivity in one study. |
Signaling Pathways Influenced by Asparagine
Asparagine availability has a significant impact on key signaling pathways that regulate cell growth, proliferation, and metabolism.
Asparagine and mTORC1 Signaling
Asparagine can activate the mTORC1 (mammalian target of rapamycin complex 1) pathway, a central regulator of cell growth and protein synthesis. This activation can occur independently of the Rag GTPases, which are key mediators of amino acid sensing for other amino acids like leucine.
Caption: Asparagine-mediated activation of the mTORC1 signaling pathway.
Asparagine, c-Myc, and Glutamine Synthetase in Glutamine-Deprived Cells
In the absence of glutamine, asparagine can sustain cell proliferation by maintaining the expression of the proto-oncogene c-Myc. c-Myc, in turn, can promote the synthesis of glutamine synthetase (GS), which is essential for cellular viability when exogenous glutamine is unavailable.
Caption: Role of asparagine in sustaining c-Myc expression and cell proliferation under glutamine deprivation.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound supplementation are provided below.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from standard MTS assay procedures and can be used to determine the effect of asparagine on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (sterile-filtered)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Include wells with medium only to serve as a background control. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
Treatment with this compound: a. Prepare a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of asparagine. Include a control group with standard medium. c. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized for the specific cell line. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells. b. Express the results as a percentage of the control (untreated) cells.
Protocol 2: Cell Proliferation Assessment using Crystal Violet Assay
The crystal violet assay is a simple and effective method to quantify cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (sterile-filtered)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Methanol (100%)
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% Acetic Acid
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment: a. Follow steps 1a-d and 2a-c from the MTS Assay Protocol.
-
Staining: a. After the incubation period, carefully aspirate the medium from each well. b. Gently wash the cells twice with 200 µL of PBS per well. c. Add 100 µL of 100% methanol to each well to fix the cells and incubate for 10 minutes at room temperature. d. Aspirate the methanol and let the plate air dry completely. e. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature. f. Remove the crystal violet solution and wash the plate thoroughly with tap water until the water runs clear. g. Let the plate air dry completely.
-
Solubilization and Measurement: a. Add 100 µL of 10% acetic acid to each well to solubilize the stain. b. Incubate the plate on a shaker for 15 minutes to ensure complete solubilization. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the wells without cells (background) from the absorbance of all other wells. b. Express the results as a percentage of the control (untreated) cells.
Experimental Workflow: Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) using stable isotope tracers like ¹³C-asparagine can elucidate how asparagine is utilized by the cells.
Caption: General workflow for conducting a metabolic flux analysis experiment.
Conclusion
Supplementation of cell culture media with this compound is a valuable strategy to enhance cell growth, viability, and recombinant protein production. The optimal concentration and feeding strategy should be empirically determined for each specific cell line and process. The protocols and information provided in these application notes offer a solid foundation for researchers to effectively utilize this compound in their cell culture applications and to further investigate its metabolic roles.
L-Asparagine in Cancer Research: Applications and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Asparagine, a non-essential amino acid, has emerged as a critical player in cancer cell metabolism and a key therapeutic target. While healthy cells can synthesize sufficient asparagine, certain cancer cells exhibit a high dependency on external sources of this amino acid, a vulnerability exploited by L-asparaginase-based therapies. These application notes provide a comprehensive overview of the role of L-asparagine in various cancer research models, detailing its applications in studying cancer metabolism, drug resistance, and metastatic potential. Detailed protocols for key experimental assays are also provided to facilitate research in this area.
I. Application Notes
L-Asparaginase and Asparagine Deprivation in Cancer Therapy
L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[1][2][3] This enzymatic depletion of circulating asparagine forms the basis of a targeted therapy for cancers with a high demand for this amino acid.
-
Acute Lymphoblastic Leukemia (ALL): L-asparaginase is a cornerstone of treatment for ALL.[1][4][5] ALL lymphoblasts often lack sufficient asparagine synthetase (ASNS) expression, the enzyme responsible for endogenous asparagine synthesis, making them highly dependent on extracellular asparagine for survival and proliferation.[1][2] Depletion of asparagine by L-asparaginase leads to inhibition of protein synthesis, cell cycle arrest, and ultimately apoptosis in these malignant cells.[2]
-
Solid Tumors: While initially thought to be resistant due to ASNS activity, recent research has shown that targeting asparagine metabolism can be effective in certain solid tumors.[4][6] Preclinical studies have demonstrated the potential of L-asparaginase in treating breast, lung, pancreatic, and other cancers, particularly those with low ASNS expression.[[“]] Combination therapies, for instance with mTOR inhibitors in KRAS-mutant colorectal cancer or with AKT inhibitors in KRAS-driven non-small-cell lung cancer, have shown synergistic anti-tumor effects.[4][8]
Mechanisms of Resistance to L-Asparaginase
Resistance to L-asparaginase is a significant clinical challenge and an active area of research. Understanding these mechanisms is crucial for developing strategies to overcome resistance.
-
Upregulation of Asparagine Synthetase (ASNS): The primary mechanism of resistance is the upregulation of ASNS expression in cancer cells.[9][10] Increased ASNS allows cancer cells to synthesize their own asparagine, thereby circumventing the effects of extracellular asparagine depletion.[11] The expression of ASNS is regulated by transcription factors such as ATF4, which is activated under amino acid stress conditions.[4][6]
-
Tumor Microenvironment: The tumor microenvironment can contribute to L-asparaginase resistance. For example, bone marrow mesenchymal stem cells can supply asparagine to leukemic cells, protecting them from the effects of the drug.[9]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to overcome asparagine deprivation. This includes alterations in glutamine metabolism, as glutamine is a substrate for ASNS.[4][12]
L-Asparagine's Role in Cancer Cell Metabolism and Signaling
Beyond its role as a building block for proteins, asparagine has multifaceted roles in cancer cell biology.
-
Metabolic Hub: Asparagine metabolism is interconnected with other key metabolic pathways, including glutamine and serine metabolism.[4] It serves as an exchange factor for the import of other amino acids like serine, arginine, and histidine, which are essential for protein and nucleotide synthesis.[4]
-
Signaling Pathways: L-asparagine is involved in regulating critical signaling pathways that promote cancer cell growth and survival.
-
mTORC1 Signaling: Asparagine can activate the mTORC1 pathway, a central regulator of cell growth and proliferation.[6][9] This activation is partly dependent on asparagine's role as an amino acid antiporter.[6]
-
KRAS Signaling: In KRAS-driven cancers, oncogenic KRAS can promote asparagine biosynthesis to support tumor growth.[4][8]
-
c-MYC Translation: Asparagine bioavailability has been shown to regulate the translation of the MYC oncogene, a critical driver of many cancers.[13]
-
-
Metastasis: Asparagine bioavailability has been directly linked to metastatic potential, particularly in breast cancer.[8][14][15] Limiting asparagine through dietary restriction or L-asparaginase treatment can reduce metastasis without affecting primary tumor growth.[14][15] This effect is correlated with an influence on proteins that promote the epithelial-to-mesenchymal transition (EMT).[14][15]
II. Quantitative Data Summary
The following tables summarize key quantitative data from studies on L-asparagine applications in cancer research.
| Cell Line | Cancer Type | IC50 for L-asparaginase (IU/mL) | Reference |
| T-leukemia cell lines (sensitive) | T-cell Acute Lymphoblastic Leukemia | < 0.0001 | [Gann, The Japanese Journal of Cancer Research][16] |
| T-leukemia cell lines (resistant) | T-cell Acute Lymphoblastic Leukemia | 0.1 - 1.0 | [Gann, The Japanese Journal of Cancer Research][16] |
| Melanoma cell lines | Melanoma | 0.01–199.91 (median: 2.96) | [Russian Journal of Oncology][17] |
Table 1: L-asparaginase sensitivity in various cancer cell lines.
| Cancer Type | Correlation | Reference |
| Acute Lymphoblastic Leukemia | Inverse correlation between ASNS protein content and asparaginase sensitivity. | [Pediatric Blood & Cancer][18] |
| Melanoma | Positive correlation between ASNS gene expression and resistance to L-asparaginase. | [Russian Journal of Oncology][17] |
| Natural Killer (NK)/T cell lymphoma | Inverse correlation between ASNS expression and sensitivity to L-asparaginase. | [Frontiers in Oncology][19][20] |
Table 2: Correlation between Asparagine Synthetase (ASNS) expression and L-asparaginase sensitivity.
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of L-asparagine and L-asparaginase in cancer research models.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the sensitivity of cancer cells to L-asparaginase treatment.
a) MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of L-asparaginase for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[21]
-
b) Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Protocol:
-
Culture and treat cells with L-asparaginase as described for the MTT assay.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend the cell pellet in a small volume of PBS or culture medium.
-
Mix an equal volume of the cell suspension with 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.[21]
-
Apoptosis Assays
These assays are used to determine if L-asparaginase induces programmed cell death.
a) Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with L-asparaginase for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[21]
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Quantification of L-Asparagine
Measuring L-asparagine levels in cell culture media or cell lysates is crucial for understanding its metabolism and the efficacy of L-asparaginase.
a) LC-MS/MS for Amino Acid Quantification
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like amino acids.
-
Protocol Outline:
-
Sample Preparation:
-
Cell Culture Media: Centrifuge to remove debris.
-
Cell Lysates: Harvest and lyse cells, followed by protein precipitation (e.g., with methanol or trichloroacetic acid).
-
-
Derivatization (Optional but common): Derivatize amino acids to improve chromatographic separation and ionization efficiency. Common derivatizing agents include ortho-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[22]
-
LC Separation: Separate the amino acids using reverse-phase chromatography.[22]
-
MS/MS Detection: Detect and quantify the amino acids using multiple reaction monitoring (MRM) mode, which provides high specificity.[23]
-
Quantification: Use a standard curve of known amino acid concentrations to quantify the amount of asparagine in the samples.[23]
-
Metabolomic Profiling
Metabolomics provides a global view of the metabolic changes induced by asparagine deprivation.
a) Gas Chromatography-Mass Spectrometry (GC-MS) Based Metabolomics
-
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile metabolites.
-
Protocol Outline:
-
Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a solvent system like methanol/water/chloroform.
-
Derivatization: Derivatize the extracted metabolites to make them volatile for GC analysis (e.g., silylation).
-
GC-MS Analysis: Separate the derivatized metabolites on a GC column and detect them using a mass spectrometer.
-
Data Analysis: Identify metabolites by comparing their mass spectra and retention times to a reference library. Perform statistical analysis to identify metabolites that are significantly altered by asparagine deprivation.[24][25][26]
-
IV. Visualizations
The following diagrams illustrate key pathways and workflows related to L-asparagine in cancer research.
Caption: Mechanism of L-asparaginase action on cancer cells.
Caption: Upregulation of ASNS as a key resistance mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asparagine bioavailability regulates the translation of MYC oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. Russian Journal of Oncology [rjonco.com]
- 18. Correlation between Asparaginase Sensitivity and Asparagine Synthetase Protein Content, but not mRNA, in Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
- 20. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. KoreaMed Synapse [synapse.koreamed.org]
- 24. Metabolomic Profiling of Asparagine Deprivation in Asparagine Synthetase Deficiency Patient-Derived Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Metabolomic Profiling of Asparagine Deprivation in Asparagine Synthetase Deficiency Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Enzymatic Assay of L-Asparaginase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Asparaginase is a critical enzyme in the treatment of acute lymphoblastic leukemia (ALL).[1][2] Its therapeutic action relies on the hydrolysis of L-asparagine, an amino acid essential for the proliferation of leukemic cells, into L-aspartic acid and ammonia.[1][3] This depletion of circulating L-asparagine leads to cancer cell death.[3] Monitoring the enzymatic activity of L-asparaginase in patient serum is crucial for optimizing therapy, ensuring therapeutic efficacy, and identifying issues like silent inactivation due to antibody development.[3][4][5][6]
These application notes provide detailed protocols for determining L-Asparaginase activity. The primary method described is a robust and widely used colorimetric assay based on the quantification of ammonia released using Nessler's reagent. An alternative, coupled-enzyme assay that quantifies L-aspartate is also discussed.
Principle of the Assay
The enzymatic activity of L-Asparaginase is determined by measuring one of its reaction products.
Method 1: Direct Colorimetric Assay (Nessler's Reagent)
This is the most common method for determining L-Asparaginase activity.[7] The enzyme catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. The reaction is stopped using trichloroacetic acid (TCA). The amount of ammonia released is then quantified by adding Nessler's reagent, which is a solution of potassium tetraiodomercurate(II) (K₂HgI₄) in potassium hydroxide.[8][9] In an alkaline environment, ammonia reacts with Nessler's reagent to form a distinct reddish-brown colored complex.[7][9][10] The intensity of this color, measured spectrophotometrically between 425-480 nm, is directly proportional to the amount of ammonia produced and thus to the L-Asparaginase activity.[10][11][12]
References
- 1. A Novel Approach for the Activity Assessment of L-Asparaginase Formulations When Dealing with Complex Biological Samples | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of l-Asparaginase Activity and Its Therapeutic Monitoring in Children with Hematological Malignancies in a Single Croatian Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grangergenetics.com [grangergenetics.com]
- 5. High-throughput asparaginase activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Automated kinetic assay of plasmatic L-asparaginase activity undergoing therapy for acute lymphoblastic leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Purification and Characterization of Asparaginase from Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for the Synthesis and Purification of (-)-Asparagine
Introduction
(-)-Asparagine, also known as L-Asparagine, is a non-essential amino acid crucial in various biological processes, including protein synthesis and neurotransmitter production.[][2] Its applications extend to the pharmaceutical industry as a component of cell culture media and in drug formulation, as well as in the food industry.[3][4] This document provides detailed protocols for the chemical and enzymatic synthesis of L-Asparagine, along with methods for its purification to meet the high-purity standards required by researchers, scientists, and drug development professionals.
I. Synthesis of this compound
Two primary routes for the synthesis of L-Asparagine are chemical synthesis and enzymatic biosynthesis. Each method offers distinct advantages and is suited for different applications and scales of production.
1. Chemical Synthesis from L-Aspartic Acid
This method involves the esterification of L-aspartic acid to form a β-methyl aspartate intermediate, followed by amination to yield L-Asparagine. This process is advantageous for its straightforward reaction steps and scalability.[5]
-
Signaling Pathway Diagram
Caption: Chemical synthesis of this compound from L-Aspartic Acid.
-
Experimental Protocol
-
Esterification: Prepare a slurry of 66.5 g of L-aspartic acid in 295 ml of methanol.
-
Add 31.5 ml of concentrated sulfuric acid to the slurry.
-
Heat the mixture at 40-45°C for 4 hours to form β-methyl aspartate.[5]
-
Cool the solution to 24°C.
-
Amination: Neutralize the reaction mixture with 28% aqueous ammonia to a pH of 2.5.[5]
-
Concentrate the mixture under vacuum to a thick slurry.
-
Treat the slurry with 750 ml of 28% aqueous ammonia and 20 ml of water.
-
Stir the mixture at 24°C for 3.5 hours.[5]
-
Concentrate the mixture under vacuum nearly to dryness.
-
Dissolve the residue in 75 ml of water at 55°C.
-
Adjust the pH to 5.4 with excess ammonia to initiate crystallization.[5]
-
Cool the solution to 24°C to complete the crystallization of crude L-Asparagine monohydrate.
-
Collect the solid by filtration, wash, and dry.
-
2. Enzymatic Synthesis
Enzymatic methods offer high specificity and operate under mild conditions, making them an environmentally friendly alternative to chemical synthesis.[][3] A common approach involves the use of asparagine synthetase (AS), which catalyzes the conversion of L-aspartic acid to L-Asparagine.[3][4] More advanced methods utilize a multi-enzyme cascade system for improved efficiency and yield.[6][7]
-
Multi-Enzyme Cascade Pathway Diagram
Caption: Three-enzyme cascade for this compound synthesis.
-
Experimental Protocol (Whole-Cell Biocatalysis)
This protocol is based on a system using whole recombinant E. coli cells expressing asparagine synthetase (AS) and a polyphosphate kinase (PPK) for ATP regeneration.[3]
-
Reaction Setup: Prepare a 5 ml reaction mixture containing:
-
0.1 mol L⁻¹ Tris-HCl (pH 8.0)
-
0.1–0.5 mol L⁻¹ L-Aspartic acid
-
0.1–0.8 mol L⁻¹ NH₄Cl
-
1–10 mmol L⁻¹ ATP
-
5–250 mmol L⁻¹ MgCl₂
-
5–150 mmol L⁻¹ sodium hexametaphosphate
-
1% Triton X-100
-
-
Initiation: Add recombinant whole cells expressing asparagine synthetase and polyphosphate kinase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-41°C) with agitation (e.g., 180 rpm).[3]
-
Termination: Stop the reaction by heating in a boiling water bath for 5 minutes.
-
Fed-Batch Operation (for higher yield): To overcome substrate inhibition, a fed-batch approach can be employed where L-aspartic acid and sodium hexametaphosphate are fed simultaneously during the reaction.[3]
-
-
Quantitative Data for Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield | Purity/ee | Reference |
| Chemical Synthesis | L-Aspartic Acid | Methanol, H₂SO₄, Aqueous NH₃ | 28.3 - 31.0 g (from 66.5 g L-Aspartic Acid) | Not specified | [5] |
| Enzymatic (Whole-Cell) | L-Aspartic Acid | Asparagine Synthase, PPK2-III | 64.19% (final concentration 218.26 mmol L⁻¹) | Not specified | [3] |
| Enzymatic (Cascade) | Fumaric Acid | AspA, AsnA, PPK2-III | 267.74 g (in 1 L over 50 batches) | >99% ee, >99% purity | [6][7] |
II. Purification of this compound
Purification is critical to remove unreacted starting materials, by-products, and other impurities. The choice of method depends on the initial purity of the crude product and the desired final purity.
1. Recrystallization
Recrystallization is a common and effective method for purifying crude L-Asparagine obtained from chemical synthesis.[5]
-
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound purification.
-
Experimental Protocol
-
Dissolve the crude L-Asparagine monohydrate in a minimal amount of hot water (e.g., 70-75 ml for ~30 g of crude product).[5]
-
Adjust the pH of the solution to approximately 5.4, the isoelectric point of asparagine, using an appropriate acid or base.[5]
-
Allow the solution to cool slowly to room temperature (e.g., 24°C) to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of pure crystals.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified L-Asparagine monohydrate.
-
2. Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for purifying L-Asparagine from complex mixtures like fermentation broths, separating it from other amino acids and proteins.[8][9][10]
-
Experimental Protocol (Anion Exchange)
-
Resin Preparation: Pack a column with a suitable anion-exchange resin (e.g., DEAE-Sepharose or DEAE-cellulose) and equilibrate it with a starting buffer (e.g., 0.05 M Tris-HCl, pH 8.5).[9][10]
-
Sample Loading: Dissolve the crude L-Asparagine sample in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove unbound impurities.
-
Elution: Elute the bound L-Asparagine using a salt gradient (e.g., 0-1 M NaCl in the starting buffer) at a constant flow rate (e.g., 1 ml/min).[9]
-
Fraction Collection: Collect fractions and monitor for protein content (e.g., at 280 nm) and L-Asparagine presence (using a suitable assay).[10]
-
Pooling and Desalting: Pool the fractions containing pure L-Asparagine and remove the salt by dialysis or diafiltration.[9]
-
3. Chiral Resolution by Preferential Crystallization
For separating L-Asparagine from a racemic mixture, preferential crystallization can be employed. This technique relies on seeding a supersaturated racemic solution with crystals of the desired enantiomer.[11][12]
-
Experimental Protocol
-
Prepare a supersaturated aqueous solution of racemic D,L-Asparagine.
-
Introduce seed crystals of pure L-Asparagine monohydrate into the solution.
-
Maintain the solution under controlled conditions of temperature and agitation to promote the growth of L-Asparagine crystals while inhibiting the nucleation of D-Asparagine.
-
Monitor the crystallization process and harvest the L-Asparagine crystals before the counter-enantiomer begins to crystallize.
-
The enantiomeric excess of the resulting crystals can be determined by chiral HPLC.[13]
-
-
Quantitative Data for Purification Methods
| Purification Method | Starting Material | Key Parameters | Recovery/Yield | Purity | Reference |
| Recrystallization | Crude L-Asparagine | pH adjustment to 5.4 | High (not quantified) | High (removes salts) | [5] |
| Ion-Exchange (DEAE-Sepharose) | Crude Enzyme Extract | Elution with NaCl gradient | 50.07% | 2.21-fold purification | [9] |
| Gel Filtration (Sephadex G-200) | Partially purified L-Asparaginase | pH 8.6 | 99.2% purity | 1020 U mg⁻¹ specific activity | [14] |
| Preferential Crystallization | Racemic D,L-Asparagine | Seeding with L-Asparagine crystals | High optical purity | 99.5% ee | [12] |
The selection of a synthesis and purification strategy for this compound depends on the desired scale, purity requirements, and available resources. Chemical synthesis offers a scalable route, while enzymatic methods provide high stereoselectivity and milder reaction conditions. Purification via recrystallization is effective for removing inorganic impurities, whereas chromatographic techniques are essential for achieving high purity from complex biological mixtures. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the production of high-quality this compound.
References
- 2. What is the mechanism of Asparagine? [synapse.patsnap.com]
- 3. Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System [frontiersin.org]
- 5. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.com [figshare.com]
- 8. Optimizing l-asparaginase purification via ion exchange chromatography. [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective crystallization of ,-amino acids induced by spontaneous asymmetric resolution of ,-asparagine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ouj.repo.nii.ac.jp [ouj.repo.nii.ac.jp]
- 14. tandfonline.com [tandfonline.com]
Application Note: Optimizing L-Asparagine Supplementation in Fed-Batch CHO Cell Culture for Enhanced Monoclonal Antibody Production
Audience: Researchers, scientists, and drug development professionals.
Introduction Chinese Hamster Ovary (CHO) cells are the predominant host for the manufacturing of complex therapeutic proteins, particularly monoclonal antibodies (mAbs).[1][2] Fed-batch culture is the most widely adopted industrial strategy for achieving high cell densities and product titers, with some processes yielding over 10 g/L.[1][3] This process involves the periodic or continuous addition of concentrated nutrient feeds to a basal medium to replenish consumed substrates and maintain optimal culture conditions.[4][5] Among the critical nutrients, amino acids serve as the fundamental building blocks for proteins and are key players in cellular energy metabolism.[1] L-asparagine, in particular, plays a multifaceted and crucial role. Optimizing its concentration throughout the fed-batch process is vital for enhancing cell growth, boosting antibody productivity, and ensuring product quality.[6][7] This document provides a detailed overview of L-asparagine's role, protocols for its application, and strategies for process optimization.
The Metabolic Role of L-Asparagine in CHO Cells
L-asparagine is a non-essential amino acid for mammals, but it is a critical component in cell culture media for robust CHO cell performance. Its importance stems from its dual role as both a nitrogen and carbon source, feeding into central carbon metabolism.
-
Anaplerotic Role: L-asparagine is readily converted to aspartate, which is then transaminated to oxaloacetate, a key intermediate of the tricarboxylic acid (TCA) cycle. This process, known as anaplerosis, replenishes TCA cycle intermediates consumed for biomass and energy production.[6][8]
-
Interplay with Glutamine: Asparagine and glutamine often fulfill similar metabolic functions.[6] In cultures with low glutamine, asparagine becomes a critical carbon source for the TCA cycle.[6] Conversely, supplementing with glutamine can sometimes compensate for asparagine-depleted conditions.[6] However, the optimal balance is cell-line dependent, and co-supplementation has been shown to improve antibody yields and buffer culture pH.[9]
-
Nitrogen Source: As a primary nitrogen source, asparagine contributes to the synthesis of other amino acids and nucleotides, which are essential for cell proliferation and protein production.[6][10]
Impact of L-Asparagine Concentration on Culture Performance
The concentration of L-asparagine in the culture medium has a profound effect on viable cell density (VCD), specific productivity (qp), and final antibody titer.
Consequences of L-Asparagine Limitation Depletion of L-asparagine during a fed-batch process can be detrimental and is a common occurrence if not properly managed.[6][7]
-
Growth Arrest: For many GS-CHO cell lines, asparagine is essential, and its absence leads to growth arrest.[8]
-
Reduced Productivity: Insufficient asparagine can limit the rate of protein synthesis, thereby reducing antibody yield.[11]
-
Amino Acid Misincorporation: A critical quality issue arising from asparagine starvation is the misincorporation of serine at asparagine codons during protein translation.[12][13] This occurs when asparagine levels fall below the detection limit, leading to the production of antibody variants with altered primary structures, which can impact efficacy and safety.[12] Maintaining a minimum level of asparagine is crucial to prevent this phenomenon.[12][13]
Benefits of L-Asparagine Supplementation A well-designed feeding strategy that maintains an optimal L-asparagine concentration can significantly enhance process performance.
-
Improved Cell Growth and Viability: Supplementation helps maintain higher cell viability profiles and can prevent cell death, particularly in high-density cultures.[9][10]
-
Increased Antibody Titer: The addition of asparagine, often in combination with glutamine or cysteine, has been shown to improve final antibody titers and specific productivity.[7]
-
pH Buffering and Lactate Metabolism: Asparagine and glutamine additions can help buffer the culture pH, reducing the need for base additions and lowering the generation of lactate, a toxic byproduct.[9][10]
Data Presentation
Table 1: Summary of L-Asparagine's Impact on CHO Cell Culture Performance
| Parameter | L-Asparagine Limitation / Depletion | Optimal L-Asparagine Supplementation | Reference(s) |
|---|---|---|---|
| Cell Growth (VCD) | Growth arrest or significant reduction. | Sustained high viable cell density. | [8][14] |
| Cell Viability | Increased cell death. | Higher and more stable viability profile. | [9] |
| Antibody Titer | Reduced final product yield. | Improved antibody yield. | [7][9] |
| Specific Productivity (qp) | Can be reduced. | Can be increased or maintained at high levels. | [11] |
| Product Quality | High risk of Serine-for-Asparagine misincorporation. | Elimination of misincorporation events. | [12][13] |
| Metabolism | Shift in central carbon metabolism. | Stable TCA cycle activity. | [6][8] |
| Culture pH | Potential for pH decrease. | Effective pH buffering, reduced base usage. |[9][10] |
Table 2: Recommended Starting Concentrations for L-Asparagine in CHO Cell Culture Media
| Culture Phase / Medium Type | L-Asparagine Concentration (mM) | Notes | Reference(s) |
|---|---|---|---|
| Basal Medium | 0.1 - 4.0 mM | Cell line dependent; some media are formulated without it to be added later. | [15] |
| Early Fed-Batch | 2.6 - 8.0 mM | To support rapid exponential growth. | [15] |
| Late Fed-Batch | 2.6 - 6.0 mM | To maintain viability and productivity during stationary phase. | [15] |
| Concentrated Feed Solution | > 20 mM | Concentration depends on feeding strategy and desired target level in the bioreactor. |[2][16] |
Note: The optimal concentration is highly dependent on the specific CHO cell line, basal medium, and overall process strategy. Experimental optimization is always required.
Experimental Protocols
Protocol 1: General Fed-Batch CHO Cell Culture for Antibody Production
This protocol outlines a typical lab-scale fed-batch process in shake flasks or bench-top bioreactors.
1. Materials:
-
CHO cell line producing the desired monoclonal antibody.
-
Chemically defined, serum-free basal medium (e.g., CD CHO, Efficient-Pro).[17][18]
-
Concentrated, chemically defined feed medium containing L-asparagine, other amino acids, glucose, and essential nutrients.
-
Sterile shake flasks (e.g., 250 mL) or a bench-top bioreactor (e.g., 2 L).
-
Humidified incubator with CO₂ control and orbital shaker.
-
Cell counting instrument (e.g., hemocytometer with trypan blue or automated cell counter).
-
Metabolite analyzer (for glucose, lactate, ammonia).
2. Procedure:
-
Seed Train Expansion: Thaw a vial of the CHO cell line and expand the culture in the basal medium through a series of shake flasks until a sufficient cell number for inoculating the production bioreactor is achieved. Maintain cells in the exponential growth phase.
-
Inoculation: Inoculate the production vessel (shake flask or bioreactor) at a target seeding density (e.g., 0.5 - 1.0 x 10⁶ viable cells/mL) in the final working volume of the basal medium.
-
Culture Maintenance: Maintain the culture under standard conditions (e.g., 37°C, 5-8% CO₂, 125-200 RPM agitation). Monitor key parameters daily.
-
Feeding Strategy:
-
Begin feeding on Day 3 or when glucose/key amino acid levels begin to decrease.[19]
-
Add a pre-determined bolus of the concentrated feed solution daily or every other day. The volume is typically 2-10% of the initial culture volume.
-
The goal is to maintain nutrients like glucose (e.g., >2 g/L) and L-asparagine (e.g., >0.5 mM) at non-limiting concentrations.
-
-
Process Monitoring:
-
Daily, aseptically remove a sample to measure Viable Cell Density (VCD) and viability.
-
Measure glucose, lactate, ammonia, and pH. Adjust pH if necessary.
-
(Optional) Measure amino acid concentrations at key time points (e.g., mid-exponential and stationary phase) using HPLC.
-
-
Harvest: Terminate the culture after 12-14 days, or when viability drops below a set threshold (e.g., 60%).
-
Product Quantification: Separate the cells from the supernatant by centrifugation. Analyze the supernatant for antibody concentration using methods like Protein A HPLC or ELISA.
Protocol 2: Dose-Response Experiment to Determine Optimal L-Asparagine Concentration
This protocol is designed to find the optimal feeding concentration of L-asparagine for a specific CHO cell line.[15]
1. Materials:
-
All materials from Protocol 1.
-
Basal medium formulated without L-asparagine.
-
Sterile, concentrated stock solution of L-asparagine (e.g., 200 mM).
-
Multi-well plate (e.g., 24-well deep well plate) or multiple small-scale shake flasks.
2. Procedure:
-
Cell Seeding: Expand cells as usual. Seed cells at a standard density into replicate wells or flasks containing the L-asparagine-free basal medium.
-
Establish Experimental Conditions:
-
Negative Control: No L-asparagine supplementation.
-
Positive Control: Supplement with the standard or previously used concentration of L-asparagine.
-
Test Conditions: Supplement replicate cultures with L-asparagine to achieve a range of final concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM).
-
-
Culture and Monitoring:
-
Culture the cells under standard conditions.
-
Perform daily measurements of VCD and viability.
-
At the end of the culture period (e.g., Day 14), measure the final antibody titer for each condition.
-
-
Data Analysis:
-
Plot the peak VCD, final viability, and final antibody titer against the initial L-asparagine concentration.
-
Identify the concentration range that provides the best combination of cell growth, viability, and productivity. This will be the optimal target concentration for the full-scale fed-batch process.
-
Troubleshooting and Advanced Strategies
Ammonia Accumulation: L-asparagine is chemically unstable in liquid media, where it can spontaneously deaminate to form aspartic acid and ammonia. Ammonia is a well-known inhibitor of cell growth and can negatively impact protein glycosylation.[20]
-
Mitigation Strategy: Prepare feed solutions shortly before use. For long-term stability, consider using a more stable dipeptide form, such as Glycyl-L-asparagine, which resists degradation and releases asparagine intracellularly, minimizing ammonia buildup.[15]
Asparagine Depletion and Product Quality: As noted, depletion can cause serine misincorporation.[12]
-
Mitigation Strategy: Implement a feeding strategy that maintains L-asparagine at a low but non-zero level throughout the culture.[12] This can be achieved through controlled supplementation based on offline measurements or predictive models of consumption rates.
Conclusion
L-asparagine is a critical nutrient in fed-batch CHO cell culture for monoclonal antibody production. Its depletion can lead to severe consequences, including growth inhibition and compromised product quality due to amino acid misincorporation. Conversely, a rational feeding strategy that maintains an optimal L-asparagine concentration can significantly improve cell density, viability, and antibody titer. The protocols and data presented here provide a framework for researchers to systematically optimize L-asparagine supplementation, leading to more robust, reproducible, and productive manufacturing processes.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHO Cells - The Premier Choice For Recombinant Antibody Production | evitria [evitria.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic responses of CHO cells to limitation of key amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Control of misincorporation of serine for asparagine during antibody production using CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Best Cell Culture Media for CHO Cells: Serum-Free Options [synapse.patsnap.com]
- 18. Chinese Hamster Ovary Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 19. bioprocessintl.com [bioprocessintl.com]
- 20. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of L-Asparagine Derivatives in Drug Delivery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparagine, a non-essential amino acid, and its derivatives are emerging as versatile tools in the field of drug delivery. Their inherent biocompatibility, biodegradability, and specific chemical functionalities make them attractive for a range of applications, from constructing nanoparticle-based drug carriers to serving as cleavable linkers in sophisticated antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for several key applications of L-asparagine derivatives in drug delivery, supported by quantitative data and visual diagrams to aid in research and development.
Poly-L-Asparagine (PASN) Nanocapsules for Anticancer Drug Delivery
Application Notes
Poly-L-asparagine (PASN) is a promising hydrophilic polymer for drug delivery, particularly in oncology. The rationale behind its use is twofold: the inherent biocompatibility and biodegradability of a poly(amino acid) backbone, and the exploitation of the increased demand for asparagine by certain cancer cells. PASN can be formulated into nanocapsules that encapsulate lipophilic anticancer drugs, offering a targeted delivery strategy. These nanocapsules are typically composed of an oily core, where the drug is dissolved, surrounded by a PASN shell. This structure protects the drug from degradation, controls its release, and can potentially enhance its accumulation in tumor tissues.
Quantitative Data
| Parameter | Value | Drug | Cell Line | Reference |
| Particle Size | 170-200 nm | Docetaxel | NCI-H460 | [1] |
| Zeta Potential | -20 mV to -40 mV | Docetaxel | NCI-H460 | [1] |
| Encapsulation Efficiency | ~75% | Docetaxel | NCI-H460 | [1] |
| Drug Release (pH 5.0) | ~65% after 120 hours | Doxorubicin | - | [1] |
| Drug Release (pH 7.4) | ~32% after 120 hours | Doxorubicin | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly-L-Asparagine (PASN)
This protocol is a general method for the synthesis of a poly(amino acid) and may require optimization for specific molecular weights.
-
Monomer Preparation: Start with the N-carboxyanhydride (NCA) of L-asparagine. This can be synthesized by reacting L-asparagine with phosgene or a phosgene equivalent.
-
Polymerization: Dissolve the L-asparagine NCA in a suitable anhydrous solvent (e.g., dimethylformamide).
-
Initiation: Add a primary amine initiator (e.g., benzylamine) to the solution to start the ring-opening polymerization. The molar ratio of NCA to initiator will determine the degree of polymerization and thus the molecular weight of the polymer.
-
Propagation: Allow the reaction to proceed at room temperature with stirring under an inert atmosphere (e.g., nitrogen or argon) for 2-4 days.
-
Termination and Precipitation: Terminate the reaction by precipitating the polymer in a non-solvent such as diethyl ether.
-
Purification: Collect the polymer by filtration, wash it repeatedly with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.
-
Characterization: Characterize the synthesized poly-L-asparagine for its molecular weight and purity using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Preparation of PASN Nanocapsules by Emulsification-Polymer Layer Deposition [1]
-
Oil Phase Preparation: Dissolve the lipophilic drug (e.g., docetaxel) in a suitable oil (e.g., medium-chain triglycerides).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a cationic surfactant (e.g., cetyltrimethylammonium bromide - CTAB).
-
Emulsification: Add the oil phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form a nanoemulsion of oil droplets stabilized by the cationic surfactant.
-
Polymer Deposition: Prepare an aqueous solution of poly-L-asparagine. Add this polymer solution dropwise to the nanoemulsion while stirring. The negatively charged PASN will interact with the positively charged surfactant on the surface of the oil droplets, forming a polymer shell.
-
Solvent Evaporation: If an organic solvent was used in the oil phase, remove it by evaporation under reduced pressure.
-
Purification: Purify the nanocapsules by ultracentrifugation or dialysis to remove excess polymer, surfactant, and unencapsulated drug.
-
Characterization: Characterize the nanocapsules for their size, zeta potential, morphology (using transmission electron microscopy - TEM), and drug encapsulation efficiency.
Visualizations
Caption: Experimental workflow for the formation of Poly-L-Asparagine nanocapsules.
L-Asparaginase Delivery Systems for Cancer Therapy
Application Notes
L-asparaginase is an enzyme therapeutic used in the treatment of acute lymphoblastic leukemia (ALL).[2] It depletes the circulating levels of L-asparagine, an amino acid essential for the proliferation of leukemic cells which often lack asparagine synthetase.[2][3] However, native L-asparaginase suffers from a short half-life and can elicit immunogenic responses.[2] To overcome these limitations, various drug delivery systems have been developed to encapsulate or immobilize L-asparaginase. These systems, which include nanoparticles and hydrogels, can protect the enzyme from degradation, reduce its immunogenicity, and provide sustained release, thereby improving its therapeutic efficacy and safety profile.[3]
Quantitative Data
L-Asparaginase Loaded Chitosan Nanoparticles [4]
| Parameter | Value |
| Particle Size | 340 ± 12 nm |
| Zeta Potential | +21.2 ± 3 mV |
| Entrapment Efficiency | 76.2% |
| Loading Capacity | 47.6% |
| Optimal pH for Activity | 9.0 (immobilized) vs. 8.5 (free) |
| Thermostability | More stable than free enzyme above 50°C |
Experimental Protocols
Protocol 3: Preparation of L-Asparaginase Loaded Chitosan Nanoparticles by Ionotropic Gelation [4]
-
Chitosan Solution Preparation: Dissolve low molecular weight chitosan in a 1.2% (v/v) acetic acid solution to a final concentration of 0.2% (w/v).
-
Tripolyphosphate (TPP) Solution Preparation: Prepare a 0.1% (w/v) solution of sodium tripolyphosphate in deionized water.
-
Enzyme Solution Preparation: Dissolve lyophilized L-asparaginase in deionized water to a desired concentration.
-
Nanoparticle Formation (Method 1): Mix the L-asparaginase solution with the TPP solution. Add this mixture dropwise to the chitosan solution with constant magnetic stirring.
-
Nanoparticle Formation (Method 2): Mix the L-asparaginase solution with the chitosan solution. Add the TPP solution dropwise to this mixture with constant magnetic stirring.
-
Incubation: Continue stirring for 10-15 minutes at room temperature to allow for the formation of opalescent nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation at approximately 25,000 x g for 30 minutes. The nanoparticles will form a pellet.
-
Characterization: Resuspend the nanoparticle pellet in deionized water for characterization of size, zeta potential, and morphology. Determine the amount of unencapsulated L-asparaginase in the supernatant to calculate the entrapment efficiency.
Protocol 4: In Vitro Release Study of L-Asparaginase from Chitosan Nanoparticles [2]
-
Sample Preparation: Suspend a known amount of L-asparaginase loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the suspension at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a sample of the suspension and centrifuge to separate the nanoparticles from the release medium.
-
Enzyme Activity Assay: Measure the activity of the released L-asparaginase in the supernatant using a suitable assay, such as the Nessler's reagent method which quantifies the ammonia produced from the hydrolysis of L-asparagine.
-
Data Analysis: Plot the cumulative percentage of released L-asparaginase as a function of time to obtain the release profile.
Visualizations
Caption: Signaling pathway affected by L-asparaginase-mediated depletion of L-asparagine.
Asparagine-Containing Linkers in Antibody-Drug Conjugates (ADCs)
Application Notes
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker that connects the antibody to the payload is a critical component of an ADC, as it must be stable in systemic circulation but allow for efficient release of the drug at the tumor site. Peptide linkers that are substrates for lysosomal proteases, which are abundant in cancer cells, are a common strategy. Recent studies have shown that dipeptide linkers containing asparagine can be rapidly cleaved by the lysosomal protease legumain, which is overexpressed in many tumors.[5] For example, an asparagine-asparagine (Asn-Asn) dipeptide linker has been shown to be cleaved more rapidly than the commonly used valine-citrulline (Val-Cit) linker.[5] This suggests that asparagine-containing linkers could lead to more efficient drug release and enhanced therapeutic efficacy of ADCs.
Quantitative Data
Comparison of Dipeptide Linker Cleavage Rates [5]
| Linker Sequence | Relative Cleavage Rate (vs. Val-Cit) | Cleaving Enzyme |
| Asn-Asn | 5x faster | Legumain |
| Val-Cit | 1x (baseline) | Cathepsin B |
Experimental Protocols
Protocol 5: Solid-Phase Synthesis of a Cbz-Ala-Ala-Asn Peptide Linker [6]
-
Resin Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid, Fmoc-Asn(Trt)-Wang resin. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the asparagine residue by treating the resin with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: In a separate vessel, activate the next amino acid (Fmoc-Ala-OH) with a coupling reagent (e.g., diisopropylcarbodiimide - DIC) and an activator (e.g., hydroxybenzotriazole - HOBt) in DMF. Add this solution to the resin and allow it to react to form the peptide bond.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the subsequent alanine residue (Fmoc-Ala-OH) and finally for the N-terminal protected amino acid (Cbz-Ala-OH).
-
Cleavage from Resin: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
-
Purification: Precipitate the crude peptide in cold diethyl ether, collect it by centrifugation, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide linker by mass spectrometry and HPLC.
Protocol 6: Conjugation of a Peptide Linker-Payload to an Antibody [7]
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Linker-Payload Preparation: Ensure the peptide linker-payload construct has a maleimide group for conjugation to the antibody's thiol groups.
-
Conjugation Reaction: Mix the reduced antibody with the maleimide-functionalized linker-payload in a suitable buffer (e.g., phosphate buffer with EDTA). Allow the reaction to proceed at room temperature or 4°C for a specified time.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated antibody, excess linker-payload, and other reactants using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the ADC for its drug-to-antibody ratio (DAR), purity, and aggregation using methods such as UV-Vis spectroscopy, HIC, and SEC.
Visualizations
Caption: General experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Logical relationship between the structure of L-asparagine derivatives and their function in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly-L-asparagine nanocapsules as anticancer drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and nanoencapsulation of l-asparaginase II in chitosan-tripolyphosphate nanoparticles and in vitro release study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
Quantitative Analysis of (-)-Asparagine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (-)-Asparagine in various biological samples. Asparagine is a non-essential amino acid crucial for protein synthesis, brain function, and various metabolic processes.[1][2] Its quantification in biological matrices is vital for nutritional assessment, diagnosis of metabolic disorders, and in cancer research, where asparagine metabolism is often dysregulated.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of this compound in different biological matrices.
| Biological Matrix | Analytical Method | Instrumentation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range |
| Plasma/Serum | UPLC-MS/MS | Triple Quadrupole MS | - | - | 1.95 - 125 µM[3] |
| Serum | HPLC-FLD (OPA derivatization) | Fluorescence Detector | - | 0.76 nmol/mL | 0.76 - 90.83 nmol/mL |
| Cell Culture Media | LC-MS/MS (no derivatization) | Triple Quadrupole MS | 5 nM[4][5] | 5 nM[4][5] | 5 - 10000 nM[4] |
| Urine | LC-MS/MS (aTRAQ derivatization) | Triple Quadrupole MS | - | 1 µmol/L[6][7] | Up to 1000 µmol/L[6][7] |
| Tissue Homogenate | LC-MS/MS | Triple Quadrupole MS | Data not available | Data not available | Data not available |
| Grains | LC-MS/MS | Triple Quadrupole MS | - | 5 - 7 mg/kg[8][9] | 0.005 - 0.1 µg/mL[8][9] |
| Grains | HPLC-UV (Dansyl derivatization) | UV Detector | - | 4 - 13 mg/kg[10] | 0.5 - 100 µg/mL[10] |
Signaling Pathway in Cancer Metabolism
Asparagine plays a critical role in cancer cell proliferation and survival. The diagram below illustrates the key signaling pathways involved in the regulation of asparagine synthetase (ASNS) and the downstream effects of asparagine in cancer cells. Under nutrient stress conditions, such as amino acid or glucose deprivation, the transcription factor ATF4 is upregulated, which in turn increases the expression of ASNS.[1][11] The PI3K-AKT-mTOR pathway can also positively regulate ASNS expression.[2] Increased intracellular asparagine levels then promote cancer cell growth by activating mTORC1 and influencing ATF4, leading to enhanced protein and glutathione synthesis.
Experimental Protocols
Detailed methodologies for the quantification of this compound in biological samples are provided below.
Experimental Workflow: General Overview
The following diagram illustrates the general workflow for the quantitative analysis of asparagine from biological samples.
Protocol 1: Quantification of Asparagine in Human Plasma by UPLC-MS/MS
This protocol is adapted for the analysis of asparagine in human plasma without derivatization.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS): L-Asparagine-¹³C₄,¹⁵N₂
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (control)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. UPLC-MS/MS Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Asparagine: m/z 133.1 → 74.1
-
IS (L-Asparagine-¹³C₄,¹⁵N₂): m/z 139.1 → 78.1
-
4. Quantification:
-
Construct a calibration curve using known concentrations of asparagine standard spiked into control plasma and processed as described above.
-
Calculate the concentration of asparagine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Asparagine in Tissue Homogenates by HPLC-FLD with OPA Derivatization
This protocol describes the analysis of asparagine in tissue samples using pre-column derivatization with o-phthalaldehyde (OPA).
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., Homoserine)
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
o-phthalaldehyde (OPA)
-
2-mercaptoethanol
-
Borate buffer (pH 9.5)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
2. Sample Preparation (Tissue Extraction and Deproteinization):
-
Weigh the frozen tissue sample (e.g., 50 mg).
-
Homogenize the tissue in 500 µL of ice-cold 0.4 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 2 M potassium carbonate dropwise until the pH is between 6 and 7.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Collect the supernatant for derivatization.
3. Pre-column Derivatization:
-
Prepare the OPA derivatizing reagent by dissolving OPA and 2-mercaptoethanol in borate buffer.
-
In a vial, mix 50 µL of the sample supernatant (or standard) with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature in the dark.
-
Inject the derivatized sample into the HPLC system.
4. HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.8)
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v)
-
Gradient Elution: A suitable gradient to separate the asparagine derivative from other amino acids.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.
5. Quantification:
-
Prepare a calibration curve by derivatizing known concentrations of asparagine standard.
-
Quantify asparagine in the tissue samples based on the peak area of the derivatized analyte relative to the internal standard and the calibration curve.
Logical Relationship of Analytical Steps
The following diagram outlines the logical progression and key considerations at each stage of the analytical process.
References
- 1. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-agilent.com [chem-agilent.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative urine amino acid analysis using liquid chromatography tandem mass spectrometry and aTRAQ reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Development of LC-MS and LC-MS/MS Methods for Free Asparagine in Grains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Development of an HPLC-UV Method for Free Asparagine in Grains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced expression of asparagine synthetase under glucose-deprived conditions promotes esophageal squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Asparagine as a Component of Parenteral Nutrition Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparagine, a non-essential amino acid, is a crucial component of parenteral nutrition (PN) solutions, serving as a building block for protein synthesis and playing a role in various metabolic processes.[1] The stability and compatibility of L-asparagine in these complex admixtures are critical to ensure patient safety and the efficacy of nutritional therapy. This document provides detailed application notes and experimental protocols for the assessment of L-asparagine in PN solutions.
Physicochemical Stability of L-Asparagine in Parenteral Nutrition
The stability of L-asparagine in PN solutions can be influenced by several factors, including temperature, pH, light exposure, and the presence of other components such as glucose, lipids, electrolytes, and vitamins.[2][3] Degradation of L-asparagine can lead to a loss of nutritional value and the formation of potentially harmful byproducts.
Degradation Pathways
The primary degradation pathway for L-asparagine in PN solutions is the Maillard reaction, a non-enzymatic browning reaction that occurs between the amino group of L-asparagine and the carbonyl group of reducing sugars like glucose.[4][5] This reaction is accelerated by heat and can lead to a significant loss of L-asparagine and the formation of colored compounds.[5] The presence of electrolytes can also increase the rate of Maillard product formation.[5]
Another potential degradation pathway is deamidation, the hydrolysis of the side-chain amide group to form aspartic acid. This reaction is influenced by pH and temperature.
L-Asparagine Degradation Pathways
Caption: Major degradation pathways for L-asparagine in parenteral nutrition solutions.
Factors Affecting L-Asparagine Stability
| Factor | Effect on L-Asparagine Stability | Reference |
| Temperature | Increased temperature accelerates the Maillard reaction and deamidation, leading to faster degradation. Storage at refrigerated temperatures (2-8 °C) is recommended. | [5] |
| pH | The pH of the PN solution affects the rate of both the Maillard reaction and deamidation. The pH of PN solutions is primarily determined by the amino acid solution and dextrose concentration. | [6] |
| Glucose Concentration | Higher glucose concentrations increase the rate of the Maillard reaction. | [5] |
| Presence of Electrolytes | The presence of electrolytes has been shown to increase the rate of Maillard product formation. | [5] |
| Light Exposure | While some vitamins are highly sensitive to light, the direct impact of light on L-asparagine stability is less documented. However, photoprotection of PN bags is generally recommended to protect light-sensitive components. | [3] |
| Container Material | The type of container (e.g., EVA vs. multilayered bags) can influence the stability of certain components due to differences in gas permeability. Multilayered bags can offer better protection against oxidation. | [7] |
Compatibility of L-Asparagine with Other PN Components
The complex nature of PN solutions necessitates careful consideration of the compatibility of L-asparagine with other components, including lipid emulsions, electrolytes, vitamins, and trace elements. Incompatibility can lead to precipitation, emulsion destabilization, and loss of therapeutic effect.
Physical Compatibility Assessment
Visual inspection and microscopic analysis are fundamental for assessing the physical compatibility of L-asparagine in PN admixtures.
Experimental Workflow for Physical Compatibility Assessment
Caption: A general workflow for assessing the physical compatibility of PN admixtures.
Quantitative Data on Compatibility
While specific quantitative data on L-asparagine compatibility is limited, the following table summarizes general compatibility considerations for amino acids in PN solutions.
| Component | Compatibility Considerations | Reference |
| Lipid Emulsions | Amino acid concentration can affect the stability of the lipid emulsion. The type of lipid emulsion (e.g., soybean oil-based vs. olive oil-based) can also influence stability. | [8] |
| Calcium and Phosphate | The formation of insoluble calcium phosphate is a major compatibility concern. Factors influencing solubility include pH, amino acid concentration, temperature, and the specific calcium and phosphate salts used. | [2] |
| Vitamins | Some vitamins, particularly ascorbic acid (Vitamin C), are unstable in PN solutions and can be degraded by oxidation. The presence of certain amino acids may affect vitamin stability. | [3][9] |
| Trace Elements | Precipitation of trace elements can occur, for example, as iron phosphate. The addition of cysteine to neonatal PN solutions can lead to the formation of copper cysteinate precipitate. | [1] |
Experimental Protocols
Protocol for Assessing L-Asparagine Stability by HPLC
This protocol outlines a general method for quantifying L-asparagine in PN solutions to assess its stability over time. This method may require optimization and validation for specific PN formulations.
Objective: To determine the concentration of L-asparagine in a PN solution at various time points under different storage conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase A: Aqueous buffer (e.g., 0.03 M potassium phosphate, pH 3.2)
-
Mobile phase B: Acetonitrile
-
L-asparagine standard
-
PN solution samples stored under desired conditions
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of L-asparagine of known concentration in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the PN samples.
-
-
Sample Preparation:
-
At each time point, withdraw an aliquot of the PN solution.
-
Dilute the sample with deionized water to bring the L-asparagine concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. An example of chromatographic conditions is provided below.
-
Inject the prepared standards and samples.
-
Record the chromatograms and the peak area for L-asparagine.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of L-asparagine in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the percentage of L-asparagine remaining at each time point relative to the initial concentration.
-
Example Chromatographic Conditions: [10]
-
Column: Platinum EPS C18 (5 µm, 250 mm × 4.6 mm)
-
Mobile Phase: Acetonitrile: 0.03 M potassium phosphate, pH 3.2 (20:80)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µl
-
Detection: UV at 190 nm
Workflow for HPLC Analysis of L-Asparagine Stability
Caption: Step-by-step workflow for determining L-asparagine stability using HPLC.
Protocol for Microscopic Evaluation of PN Admixture Stability
This protocol describes a method for the microscopic examination of PN admixtures to detect the presence of precipitates and to assess the integrity of the lipid emulsion.
Objective: To visually assess the physical stability of a PN admixture containing L-asparagine.
Materials:
-
Light microscope with magnification capabilities up to 400x
-
Glass microscope slides and coverslips
-
Pipette
-
PN solution samples
Procedure:
-
Sample Preparation:
-
Gently agitate the PN bag to ensure a homogenous sample.
-
Using a clean pipette, withdraw a small aliquot of the PN solution.
-
-
Slide Preparation:
-
Place a single drop of the PN solution onto a clean microscope slide.
-
Carefully place a coverslip over the drop, avoiding the formation of air bubbles.
-
-
Microscopic Examination:
-
Place the slide on the microscope stage.
-
Begin examination at low power (e.g., 100x) to scan for large particles or areas of interest.
-
Switch to high power (e.g., 400x) for a more detailed examination of lipid globules and for the presence of any crystalline material.
-
Examine multiple fields of view to ensure a representative assessment of the sample.
-
-
Observation and Documentation:
-
Lipid Emulsion: Observe the size and distribution of the lipid globules. Look for signs of instability such as creaming (a layer of concentrated fat globules), coalescence (the merging of small globules into larger ones), or cracking (complete phase separation).
-
Precipitates: Look for the presence of any crystalline or amorphous particulate matter. Note the morphology and abundance of any observed particles.
-
Document all observations with descriptions and, if possible, photomicrographs.
-
Conclusion
The stability and compatibility of L-asparagine are critical considerations in the formulation and administration of parenteral nutrition solutions. This document provides a framework for understanding the key factors that influence L-asparagine integrity and offers detailed protocols for its assessment. Researchers, scientists, and drug development professionals should utilize these guidelines to ensure the safety and efficacy of PN therapy. Further research is warranted to generate more specific quantitative data on the degradation kinetics and compatibility of L-asparagine in various PN formulations.
References
- 1. sifoweb.it [sifoweb.it]
- 2. Parenteral Nutrition Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. Acrylamide formation from asparagine under low-moisture Maillard reaction conditions. 1. Physical and chemical aspects in crystalline model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optical Microscopy as a Tool for Assessing Parenteral Nutrition Solution Stability: A Proof of Concept [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Physical stability of an all-in-one parenteral nutrition admixture for preterm infants upon mixing with micronutrients and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical stability assessments of lipid emulsions of varying oil composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical impacts of the concomitant use of L-asparaginase and total parenteral nutrition containing L-aspartic acid in patients with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization Techniques for L-Asparagine Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins and in the metabolic control of cell functions in nerve and brain tissue. It is often used in cell culture media and as a component in pharmaceutical formulations. L-asparagine crystallizes from aqueous solutions as L-asparagine monohydrate (C₄H₈N₂O₃·H₂O), forming orthorhombic crystals.[1][2] The control of crystallization is paramount to ensure high purity, desired crystal size distribution (CSD), and optimal downstream processing, such as filtration and drying.
These application notes provide detailed protocols for the crystallization of L-asparagine monohydrate using three common laboratory and industrial techniques: cooling crystallization, antisolvent crystallization, and slow evaporation crystallization.
Crystallization Techniques: Principles
Cooling Crystallization
Cooling crystallization is a widely used technique that relies on the principle that the solubility of most solid compounds in a liquid solvent decreases with decreasing temperature. For L-asparagine monohydrate in water, the solubility increases significantly with temperature, making it an ideal candidate for this method.[3] The process involves dissolving the solute in a solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequently, the solution is slowly cooled, leading to supersaturation and, consequently, nucleation and crystal growth. The cooling rate is a critical parameter that influences the crystal size and number; slower cooling rates generally promote the growth of larger, more uniform crystals.[4]
Antisolvent Crystallization
Antisolvent crystallization, also known as drowning-out or precipitation, involves the addition of a miscible liquid (the antisolvent) in which the solute is poorly soluble to a solution of the solute. This addition reduces the overall solubility of the solute in the mixed solvent system, thereby inducing supersaturation and crystallization.[5] Common antisolvents for the crystallization of amino acids from aqueous solutions are polar organic solvents like ethanol and isopropanol.[3][6] The rate of antisolvent addition, the choice of antisolvent, and the mixing conditions are key parameters that affect the crystal morphology, size, and purity.
Slow Evaporation Crystallization
Slow evaporation is a simple and effective method for growing high-quality single crystals.[1][7] This technique involves dissolving the solute in a suitable solvent at a constant temperature to create a saturated or slightly undersaturated solution. The solvent is then allowed to evaporate slowly and undisturbed. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and leading to the formation of crystals. This method is particularly useful for obtaining large, well-defined crystals for structural analysis, though it is generally a slower process and offers less control over the crystal size distribution compared to cooling and antisolvent crystallization.[2]
Experimental Protocols
Cooling Crystallization Protocol
This protocol describes a seeded batch cooling crystallization of L-asparagine monohydrate from an aqueous solution.
Materials and Equipment:
-
L-Asparagine monohydrate powder
-
Distilled or deionized water
-
Jacketed glass crystallizer with overhead stirrer
-
Temperature controller with a programmable cooling ramp
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Preparation of the Saturated Solution:
-
Based on the solubility data (see Table 1), calculate the mass of L-asparagine monohydrate required to prepare a saturated solution at a specific elevated temperature (e.g., 50 °C).
-
Add the calculated amount of L-asparagine monohydrate to the corresponding volume of distilled water in the jacketed crystallizer.
-
Heat the solution to the chosen saturation temperature while stirring until all the solid is completely dissolved.
-
-
Seeding:
-
Cool the solution to a temperature slightly below the saturation temperature (e.g., 48 °C) to create a small degree of supersaturation.
-
Introduce a small quantity of L-asparagine monohydrate seed crystals (typically 1-5% of the expected final crystal mass).
-
-
Cooling Profile:
-
Initiate a controlled cooling profile. A linear cooling rate of 5-10 °C/hour is a common starting point. Slower cooling rates (e.g., 1-5 °C/hour) generally result in larger crystals.[4]
-
Continue cooling to the final desired temperature (e.g., 10 °C).
-
-
Aging:
-
Once the final temperature is reached, continue stirring the crystal slurry for a period (e.g., 1-2 hours) to allow for further crystal growth and to maximize the yield.
-
-
Isolation and Drying:
-
Filter the crystals using a Büchner funnel under vacuum.
-
Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor.
-
Dry the crystals in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Antisolvent Crystallization Protocol
This protocol details the antisolvent crystallization of L-asparagine monohydrate from an aqueous solution using ethanol as the antisolvent.
Materials and Equipment:
-
L-Asparagine monohydrate powder
-
Distilled or deionized water
-
Ethanol (or other suitable antisolvent like isopropanol)
-
Jacketed glass crystallizer with overhead stirrer
-
Syringe pump or peristaltic pump for controlled antisolvent addition
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of the Saturated Solution:
-
Prepare a saturated aqueous solution of L-asparagine monohydrate at room temperature (e.g., 25 °C) in the jacketed crystallizer with stirring.
-
-
Antisolvent Addition:
-
Using a syringe pump, add the antisolvent (ethanol) to the aqueous solution at a constant, slow rate (e.g., 0.5-2.0 mL/min). A slower addition rate generally leads to better crystal quality.
-
The final ratio of antisolvent to solvent will determine the final yield. A common starting point is a 1:1 to 3:1 volumetric ratio of antisolvent to the initial aqueous solution.
-
-
Crystallization and Aging:
-
Continue stirring the suspension during and after the antisolvent addition for a specified period (e.g., 1-2 hours) to ensure complete crystallization.
-
-
Isolation and Drying:
-
Filter the crystalline product using a Büchner funnel.
-
Wash the crystals with a small amount of the antisolvent (ethanol) to remove residual mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) to prevent solvent entrapment.
-
Slow Evaporation Crystallization Protocol
This protocol is designed for growing larger, high-quality single crystals of L-asparagine monohydrate.
Materials and Equipment:
-
L-Asparagine monohydrate powder
-
Distilled or deionized water
-
Beaker or crystallizing dish
-
Parafilm or aluminum foil with small perforations
-
A vibration-free environment (e.g., a dedicated incubator or a quiet benchtop)
Procedure:
-
Preparation of the Saturated Solution:
-
Prepare a saturated or slightly undersaturated solution of L-asparagine monohydrate in distilled water at room temperature.
-
Gently heat the solution to ensure all the solid is dissolved, then allow it to cool back to room temperature.
-
-
Crystallization Setup:
-
Filter the solution into a clean beaker or crystallizing dish to remove any dust or undissolved particles.
-
Cover the opening of the container with parafilm or aluminum foil.
-
Pierce a few small holes in the cover to allow for slow evaporation of the solvent.
-
-
Crystal Growth:
-
Place the container in a location with a stable temperature and minimal vibrations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the container for the formation and growth of crystals.
-
-
Harvesting:
-
Once crystals of the desired size have formed, carefully decant the remaining mother liquor.
-
Gently remove the crystals using tweezers and place them on a filter paper to dry.
-
Data Presentation
The following tables summarize key quantitative data relevant to the crystallization of L-asparagine monohydrate.
Table 1: Solubility of L-Asparagine Monohydrate in Water [3]
| Temperature (°C) | Solubility (g / 100 g water) |
| 25 | 2.86 |
| 30 | 3.45 |
| 40 | 4.93 |
| 50 | 6.84 |
| 60 | 9.30 |
Table 2: Effect of Cooling Rate on L-Asparagine Monohydrate Crystal Characteristics (Illustrative)
| Cooling Rate (°C/h) | Average Crystal Size (µm) | Crystal Size Distribution | Yield (%) | Purity (%) |
| 1 | Larger (e.g., > 500) | Narrow | High | High |
| 5 | Moderate (e.g., 200-500) | Broader | High | High |
| 10 | Smaller (e.g., < 200) | Broad | High | Potentially lower due to inclusions |
Note: This table is illustrative and based on general crystallization principles.[4] Specific values can vary based on the exact experimental conditions.
Table 3: Comparison of Antisolvents for L-Asparagine Monohydrate Crystallization (Illustrative)
| Antisolvent | Solvent:Antisolvent Ratio (v/v) | Average Crystal Size (µm) | Crystal Morphology | Yield (%) | Purity (%) |
| Ethanol | 1:2 | Moderate | Prismatic | High | High |
| Isopropanol | 1:2 | Smaller | Needles/Rods | Very High | High |
Note: The solubility of L-asparagine monohydrate decreases more significantly with the addition of isopropanol compared to ethanol, which can lead to higher supersaturation, faster nucleation, and potentially smaller crystals.[3]
Mandatory Visualizations
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Antisolvent Crystallization.
Caption: Workflow for Slow Evaporation Crystallization.
References
- 1. Growth of L-asparagine monohydrate organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes: The Role of (-)-Asparagine in Metabolic Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Asparagine, a non-essential amino acid, is fundamental to cellular life, serving not only as a building block for protein synthesis but also as a key molecule for nitrogen transport and various metabolic functions.[1] While healthy cells can typically synthesize sufficient asparagine, its availability becomes a critical factor under conditions of metabolic stress. In oncology, the dependence of certain cancer cells on extracellular asparagine has been exploited therapeutically for decades.[2][3] For instance, many Acute Lymphoblastic Leukemia (ALL) cells lack or have low expression of asparagine synthetase (ASNS), the enzyme responsible for its de novo synthesis, rendering them highly sensitive to asparagine depletion.[2][4] This unique metabolic vulnerability underscores the importance of understanding how cells sense and respond to fluctuations in asparagine levels, making it a focal point for studies in metabolic stress and a target for novel drug development strategies.
Key Signaling Pathways in Asparagine Stress Response
Cells have evolved sophisticated signaling networks to detect and adapt to nutrient scarcity. Fluctuations in this compound levels trigger distinct metabolic and signaling reprogramming events, primarily through the GCN2-ATF4 and mTORC1 pathways.
The GCN2-eIF2α-ATF4 Amino Acid Response (AAR) Pathway
Limitation of a single essential amino acid, including asparagine, activates the Amino Acid Response (AAR) pathway.[5][6] The primary sensor for this stress is the kinase GCN2 (General Control Nonderepressible 2).
-
Activation: In the absence of asparagine, uncharged tRNAAsn accumulates and binds to GCN2, leading to its activation.
-
Signaling Cascade: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation globally reduces protein synthesis to conserve resources but paradoxically increases the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5][7]
-
Adaptive Response: ATF4 is a crucial transcription factor that moves to the nucleus and upregulates a suite of genes aimed at restoring amino acid homeostasis.[7] A primary target of ATF4 is the Asparagine Synthetase (ASNS) gene, which boosts the cell's capacity to produce its own asparagine, thereby creating a negative feedback loop.[5][6][7] This adaptive response is a key mechanism of resistance for solid tumors against asparagine-depleting therapies.[5]
The mTORC1 Signaling Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and proliferation that integrates signals from nutrients, growth factors, and energy status.[8] Asparagine plays a distinct role in activating mTORC1.
-
Activation Mechanism: Unlike some amino acids that signal through the Rag GTPase pathway, asparagine can activate mTORC1 through a Rag-independent mechanism that requires the Arf1 GTPase.[9][10] This positions asparagine as a critical signaling molecule, not just a metabolic substrate.
-
Downstream Effects: Active mTORC1 promotes anabolic processes, including protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[8] Studies have shown that asparagine-mediated mTORC1 signaling can boost glycolysis and thermogenesis in adipose tissues.[11][12] In cancer, maintaining mTORC1 activity is crucial for sustained proliferation.
Quantitative Data Summary
The cellular response to asparagine availability can be quantified by measuring various parameters. The tables below summarize key findings from relevant studies.
Table 1: Effect of Asparagine or ASNS Perturbation on Cancer Cell Phenotypes
| Cell Type / Model | Perturbation | Observed Effect | Reference |
|---|---|---|---|
| Breast Cancer Cells | ASNS Knockdown | Inhibition of cell proliferation; S-phase cell cycle arrest. | [2] |
| Glioma Stem Cells | High ASNS Expression | Increased resistance to oxidative stress and metabolic plasticity. | [13] |
| Mouse Leukemia (L5178Y) | Asparagine Deprivation | 30-40% inhibition of cellular protein synthesis. | [14] |
| Mouse Leukemia (L5178Y) | L-Asparaginase Treatment | >80% inhibition of cellular protein synthesis. | [14] |
| Melanoma, Pancreatic Cancer | ASNS Depletion + MAPK Inhibition | Synergistic growth inhibition. | [15] |
| Metastatic Breast Cancer | L-Asparaginase or Asn-free diet | Significant reduction in lung metastasis. |[16] |
Table 2: Regulation of Key Stress Response Proteins by Asparagine Availability
| Cell Type | Stress Condition | Protein | Change | Reference |
|---|---|---|---|---|
| Various Tumor Cells | Amino Acid Deprivation | p-eIF2α | Increased | [7] |
| Various Tumor Cells | Amino Acid Deprivation | ATF4 | Increased | [5][7] |
| Various Tumor Cells | Amino Acid Deprivation | ASNS | Increased (ATF4-dependent) | [5][7] |
| Melanoma Cells | ASNS Depletion | GCN2 | Activated | [15] |
| Glutamine-Deprived Cells | Asparagine Addition | CHOP, XBP1 (UPR effectors) | Suppressed |[17] |
Protocols for Studying Metabolic Stress
Protocol 1: In Vitro Asparagine Starvation Assay
This protocol describes a method for inducing acute asparagine starvation in cultured mammalian cells to study the subsequent metabolic and signaling responses.
Materials:
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS), sterile
-
Starvation Medium: Custom medium lacking only L-asparagine. This can be prepared from basal medium powder or purchased. All other amino acids, glucose, vitamins, and salts should be at normal concentrations.
-
Rescue Solution: Starvation medium supplemented with a physiological concentration of L-asparagine (e.g., 0.4 mM).
-
Fetal Bovine Serum (FBS), dialyzed to remove small molecules like amino acids.
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours in complete growth medium.
-
Initiate Starvation:
-
Aspirate the complete growth medium from the wells.
-
Gently wash the cells twice with 1X PBS pre-warmed to 37°C to remove any residual amino acids.[18]
-
Add the pre-warmed Asparagine-free Starvation Medium supplemented with dialyzed FBS.
-
-
Incubation: Place the cells back into the incubator (37°C, 5% CO₂) for the desired duration of starvation (e.g., 1, 4, 8, 16 hours). A time-course experiment is recommended to capture both early and late responses.
-
Control Groups:
-
Negative Control: Cells washed and incubated in complete growth medium.
-
Rescue Control: For mechanistic studies, a set of starved cells can be switched to the Rescue Solution for the final 1-2 hours of the experiment to demonstrate that the observed effects are specific to asparagine depletion.
-
-
Endpoint Analysis: At the end of the incubation period, aspirate the medium and proceed immediately to the desired downstream analysis (e.g., cell lysis for Western blot, RNA extraction, or viability assays).
Protocol 2: Western Blot Analysis of the AAR Pathway
This protocol outlines the detection of key protein markers of the AAR pathway following asparagine starvation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-eIF2α (Total)
-
Rabbit anti-ATF4
-
Rabbit anti-ASNS
-
Mouse anti-β-Actin or Rabbit anti-GAPDH (Loading Control)
-
-
Secondary Antibodies (HRP-conjugated anti-rabbit or anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After the starvation experiment (Protocol 1), place the culture plate on ice. Aspirate the medium and wash once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Lysate Processing: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-eIF2α) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or loading controls, the membrane can be stripped of antibodies and re-probed, starting from the blocking step. It is recommended to probe for phosphoproteins first, followed by total proteins and loading controls.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated Asparagine Biosynthesis Drives Brain Tumor Stem Cell Metabolic Plasticity and Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of l-asparaginase and asparagine deprivation on RNA metabolism in mouse leukemia L 5178Y cells in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translational Reprogramming Marks Adaptation to Asparagine Restriction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming L-Asparagine Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the instability of L-asparagine in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of L-asparagine instability in aqueous solutions?
A1: The primary cause of L-asparagine instability in aqueous solutions is a non-enzymatic chemical reaction called deamidation.[1] During deamidation, the amide group on the side chain of L-asparagine is hydrolyzed, converting the L-asparagine into L-aspartic acid and its isomer, L-isoaspartic acid. This process can be significantly influenced by factors such as pH, temperature, and the composition of the buffer.
Q2: What are the main degradation products of L-asparagine in solution?
A2: The main degradation products of L-asparagine in aqueous solution are L-aspartic acid and L-isoaspartic acid. The reaction proceeds through a cyclic succinimide intermediate, which is then hydrolyzed to form a mixture of these two acidic amino acids. Under many conditions, the formation of L-isoaspartic acid is favored over L-aspartic acid.
Q3: How does pH affect the stability of L-asparagine solutions?
A3: The rate of L-asparagine deamidation is highly dependent on the pH of the solution. The reaction is generally slowest in acidic conditions (around pH 3-5). As the pH increases towards neutral and alkaline conditions, the rate of deamidation increases significantly. This is because the formation of the succinimide intermediate is base-catalyzed.
Q4: What is the impact of temperature on L-asparagine degradation?
A4: Higher temperatures accelerate the rate of L-asparagine deamidation. Therefore, to maintain the stability of L-asparagine solutions, it is crucial to store them at low temperatures. For long-term storage, freezing the solution at -20°C or below is recommended.[2][3] However, it's important to be aware of potential precipitation upon thawing, which may require gentle warming to redissolve the L-asparagine.[2]
Q5: Can the type of buffer used influence the stability of L-asparagine?
A5: Yes, the buffer composition can influence the rate of deamidation. Some buffer species can act as catalysts for the deamidation reaction. For example, bicarbonate buffers have been shown to promote racemization, leading to increased formation of D-aspartic acid and D-isoaspartic acid. When preparing L-asparagine solutions, it is advisable to use buffers that are known to have minimal catalytic effects, such as acetate or citrate buffers for acidic pH ranges.
Q6: Are there any recommended excipients to improve the stability of L-asparagine solutions?
A6: While specific data on stabilizing free L-asparagine is limited, principles from protein stabilization can be applied. The addition of certain excipients may help to improve stability. These can include other amino acids, such as arginine or glycine, which can have a general stabilizing effect on molecules in solution. Sugars and polyols, like sucrose or mannitol, are also commonly used as stabilizers in pharmaceutical formulations and may offer some protection against degradation. However, their specific effectiveness for free L-asparagine needs to be experimentally verified for your particular application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in L-asparagine solution upon thawing. | L-asparagine has limited solubility at low temperatures. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate to redissolve the precipitate before use.[2] |
| Unexpected changes in the pH of the solution over time. | Degradation of L-asparagine to acidic products (L-aspartic acid and L-isoaspartic acid). | Prepare fresh solutions frequently. Store solutions at low temperatures (2-8°C for short-term, -20°C or below for long-term) and in a buffer with a pH between 3 and 5 to minimize deamidation. |
| Inconsistent experimental results using L-asparagine solutions. | Degradation of L-asparagine leading to a decrease in its effective concentration and the presence of degradation products. | Always use freshly prepared L-asparagine solutions for critical experiments. If solutions must be stored, validate their stability under your storage conditions using an appropriate analytical method (e.g., HPLC). |
| Formation of unexpected byproducts in reactions involving L-asparagine. | Deamidation of L-asparagine prior to or during the experiment. | Confirm the purity of your L-asparagine stock solution before use. Consider the potential for degradation under your experimental conditions (e.g., high pH or temperature) and adjust accordingly. |
Data on L-Asparagine Degradation
While specific kinetic data for the degradation of free L-asparagine is not abundant in the literature, the following table summarizes the general effects of pH and temperature on the deamidation of asparagine residues in peptides, which can serve as a useful guide.
| Condition | Effect on Deamidation Rate | Reference |
| pH | Minimum rate around pH 3-5; rate increases significantly at neutral and alkaline pH. | [4] |
| Temperature | Rate increases with increasing temperature. | [5][6] |
| Buffer Type | Some buffer species can catalyze the reaction (e.g., bicarbonate). |
Note: The rates of deamidation can be sequence-dependent when asparagine is part of a peptide or protein.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized L-Asparagine Stock Solution
This protocol provides a general guideline for preparing and storing an L-asparagine solution to minimize degradation.
Materials:
-
L-Asparagine powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., sodium acetate and acetic acid for a pH 5 buffer)
-
Sterile filters (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Buffer Preparation: Prepare a 50 mM sodium acetate buffer at pH 5.0. Filter the buffer through a 0.22 µm sterile filter.
-
Dissolving L-Asparagine: Weigh the desired amount of L-asparagine powder. Slowly add the powder to the buffer while stirring to facilitate dissolution. Gentle warming (up to 37°C) may be necessary to fully dissolve the L-asparagine, as its solubility in water is limited at room temperature.[7]
-
Sterilization: Once fully dissolved, sterilize the L-asparagine solution by passing it through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the sterile solution into single-use sterile tubes. For short-term storage (up to one week), store the aliquots at 2-8°C. For long-term storage, store the aliquots at -20°C or -80°C.[2][3]
-
Thawing: When needed, thaw the frozen aliquots at room temperature or in a 37°C water bath. If any precipitate forms, gently warm and vortex the solution to ensure it is fully redissolved before use.
Protocol 2: Analysis of L-Asparagine and its Degradation Products by UPLC-MS/MS
This method allows for the sensitive and specific quantification of L-asparagine, L-aspartic acid, and L-isoaspartic acid.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer
Chromatographic Conditions: [8]
-
Column: Intrada Amino Acid analysis column (100 x 3 mm, 3 µm)
-
Mobile Phase A: 25 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile with 0.5% formic acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient: (Example) 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
Mass Spectrometry Conditions: [8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Asparagine: m/z 133.0 -> 74.0
-
L-Aspartic Acid: m/z 134.0 -> 74.0
-
L-Isoaspartic Acid: (Requires specific optimization, may have similar fragmentation to L-Aspartic Acid and rely on chromatographic separation)
-
Sample Preparation:
-
Dilute the L-asparagine solution to be analyzed to an appropriate concentration within the calibration range of the instrument.
-
For complex matrices (e.g., cell culture media), protein precipitation may be necessary. Add a cold protein precipitation agent (e.g., methanol or acetonitrile with 0.1% formic acid) in a 3:1 ratio to the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
Visualizations
L-Asparagine Deamidation Pathway
Caption: The primary degradation pathway of L-asparagine in aqueous solution.
Experimental Workflow for L-Asparagine Stability Analysis
Caption: A typical experimental workflow for assessing L-asparagine stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermo-L-Asparaginases: From the Role in the Viability of Thermophiles and Hyperthermophiles at High Temperatures to a Molecular Understanding of Their Thermoactivity and Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asparagine Degradation & Ammonia Accumulation
Welcome to the technical support center for managing ammonia accumulation resulting from (-)-Asparagine degradation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ammonia accumulation from this compound in my experiments?
A1: Ammonia accumulation from this compound primarily occurs through two degradation pathways:
-
Non-enzymatic deamidation: This is a spontaneous chemical reaction where the amide group on the asparagine side chain is hydrolyzed, converting asparagine into aspartic acid or isoaspartic acid and releasing ammonia.[1] This process is significantly influenced by factors such as pH, temperature, and the specific amino acid sequence surrounding the asparagine residue.[2][3][4]
-
Enzymatic degradation: Enzymes known as asparaginases can catalyze the hydrolysis of asparagine to aspartate and ammonia.[5][6] These enzymes may be present in cell culture systems or introduced as part of a therapeutic strategy.
Q2: What are the detrimental effects of ammonia accumulation in my cell cultures?
A2: Ammonia is a known cytotoxic byproduct in cell culture that can have several negative impacts:
-
Inhibition of cell growth: Increased ammonia concentrations can lead to a reduction in cell proliferation and lower maximum cell densities.[7][8]
-
Alteration of metabolism: Ammonia can disrupt cellular metabolism, affecting processes like glycolysis and protein processing.[7]
-
Induction of apoptosis: High levels of ammonia can trigger programmed cell death, or apoptosis, in cells.[9][10]
-
Changes in protein quality: For biopharmaceutical production, ammonia can affect protein glycosylation patterns and other critical quality attributes.
Q3: How can I monitor the levels of ammonia and asparagine degradation in my experiments?
A3: Several analytical methods can be employed to monitor ammonia and asparagine levels:
-
Ammonia concentration: Commercially available ammonia assay kits (e.g., enzymatic assays based on glutamate dehydrogenase) provide a straightforward method for quantifying ammonia in culture media.
-
Amino acid analysis: Techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to accurately measure the concentration of asparagine and its degradation products (aspartic acid and isoaspartic acid).[2]
Troubleshooting Guides
Issue 1: High levels of ammonia detected in cell culture media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High initial concentration of L-glutamine | While asparagine is a source, L-glutamine is often the primary contributor to ammonia in cell culture.[7] Consider reducing the initial L-glutamine concentration or using a fed-batch strategy to maintain it at a low, non-limiting level. | Reduced overall ammonia accumulation without compromising cell growth. |
| Spontaneous deamidation of asparagine due to culture conditions | Optimize culture pH and temperature. The rate of deamidation is generally slowest in the pH range of 4 to 6.[11] While this pH range is not physiological, even slight adjustments towards the lower end of the physiological range (e.g., pH 7.0-7.2) may help. Lowering the culture temperature can also slow down this chemical reaction.[11] | Decreased rate of non-enzymatic asparagine degradation and consequently lower ammonia levels. |
| Use of unstable glutamine substitutes | If using glutamine dipeptides (e.g., L-alanyl-L-glutamine), ensure they are from a reputable source and stored correctly, as their stability can also be an issue. | Consistent and controlled release of glutamine, leading to more stable, lower ammonia levels. |
| Cell line specific metabolism | Some cell lines have higher rates of amino acid metabolism. Characterize the metabolic profile of your specific cell line to understand its consumption of asparagine and glutamine and production of ammonia. | Tailored feeding strategies and media formulations to minimize ammonia production for your specific cell line. |
Issue 2: Poor cell growth and viability suspected to be caused by ammonia.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ammonia toxicity | Confirm that ammonia levels are in a toxic range for your specific cell line (typically >2-5 mM, but can be cell-line dependent).[8] If so, implement strategies to reduce ammonia as described in Issue 1. | Improved cell growth and viability. |
| Synergistic effects of ammonia and other waste products | Lactate is another common inhibitory waste product. High levels of both ammonia and lactate can have a synergistic negative effect. Implement strategies to control both, such as perfusion or fed-batch culture. | Enhanced cell performance due to the reduction of multiple inhibitory byproducts. |
| pH shift due to ammonia accumulation | Ammonia is basic and its accumulation can raise the pH of the culture medium, moving it out of the optimal range for cell growth. Ensure your buffering system (e.g., bicarbonate/CO2) is adequate to maintain a stable pH. | Stable culture pH, leading to more consistent and optimal cell growth. |
Experimental Protocols
Protocol 1: Quantification of Ammonia in Cell Culture Supernatant
This protocol outlines a general procedure using a commercially available enzymatic ammonia assay kit.
Materials:
-
Ammonia Assay Kit (e.g., based on glutamate dehydrogenase)
-
Cell culture supernatant samples
-
Microplate reader
-
96-well microplates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at various time points during your experiment.
-
Centrifuge the samples at 1000 x g for 5 minutes to remove any cells or debris.
-
Dilute the supernatant with PBS if the ammonia concentration is expected to be outside the linear range of the assay kit.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific ammonia assay kit. This typically involves:
-
Preparing a standard curve using the provided ammonia standard.
-
Adding reagents (e.g., glutamate dehydrogenase, NADPH, and α-ketoglutarate) to both standards and samples in a 96-well plate.
-
Incubating the plate at the recommended temperature and time. During this incubation, glutamate dehydrogenase catalyzes the reductive amination of α-ketoglutarate with ammonia and NADPH to form glutamate and NADP+.
-
Measuring the decrease in absorbance at 340 nm, which is proportional to the ammonia concentration.
-
-
-
Data Analysis:
-
Calculate the ammonia concentration in your samples by comparing their absorbance values to the standard curve.
-
Remember to account for any dilution factors used during sample preparation.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key processes related to asparagine degradation and its consequences.
Caption: Non-enzymatic deamidation pathway of this compound.
References
- 1. Deamidation - Wikipedia [en.wikipedia.org]
- 2. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asparagine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ammonia Toxicity and Associated Protein Oxidation: A Single-Cell Surface Enhanced Raman Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (-)-Asparagine in Primary Cell Culture
Welcome to the technical support center for optimizing (-)-Asparagine concentration in your primary cell culture experiments. This resource is tailored for researchers, scientists, and drug development professionals to provide actionable guidance and troubleshoot common issues encountered when working with this critical amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a critical supplement in primary cell culture?
A1: this compound is a non-essential amino acid that plays a crucial role in various cellular processes beyond being a simple building block for proteins. It is vital for cell growth and proliferation.[1] For many primary cell lines, which have limited proliferative capacity and specific nutritional requirements, adequate asparagine levels are essential for maintaining viability and function.[1] Some primary cells may have low expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production, making them dependent on an external supply.[1]
Q2: What are the common problems associated with this compound in liquid culture media?
A2: A primary issue with free this compound in liquid media is its instability. It can undergo non-enzymatic deamination, breaking down into aspartic acid and ammonia.[1][2] The accumulation of ammonia in the culture medium is toxic to cells and can lead to reduced cell viability, slower growth rates, and altered cellular metabolism.[2] This instability necessitates careful optimization of its concentration and sometimes requires fresh addition before use.[1]
Q3: What is Glycyl-L-asparagine, and how can it address the instability of free this compound?
A3: Glycyl-L-asparagine is a dipeptide composed of glycine and L-asparagine. It serves as a highly stable source of L-asparagine in cell culture media.[2] Because the amino group of asparagine is protected within the peptide bond, Glycyl-L-asparagine is resistant to spontaneous deamination, thus preventing the accumulation of toxic ammonia.[2] Cells can internalize the dipeptide and intracellular enzymes called peptidases cleave it to slowly release L-asparagine, ensuring a stable and continuous supply of this essential nutrient.[2]
Q4: How does this compound influence key signaling pathways in primary cells?
A4: this compound is a critical signaling molecule that influences major metabolic pathways. Notably, intracellular asparagine levels regulate the activity of the mTORC1 (mammalian target of rapamycin complex 1) and ATF4 (activating transcription factor 4) pathways. Asparagine availability is necessary for mTORC1 activation, which promotes protein synthesis and cell growth.[3][4][5] Conversely, asparagine depletion activates the ATF4-mediated integrated stress response, leading to the upregulation of genes involved in amino acid synthesis and transport, including asparagine synthetase (ASNS), as a survival mechanism.[6][7][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound concentration in your primary cell culture experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability or proliferation | Suboptimal this compound concentration: The concentration may be too low to support growth or so high that it leads to toxic byproducts. | Conduct a dose-response experiment to determine the optimal concentration for your specific primary cell type. Test a range of concentrations around the suggested starting points in Table 1. |
| Ammonia toxicity: Free this compound in the medium may have degraded, leading to high levels of toxic ammonia.[2] | Measure the ammonia concentration in your culture supernatant. Consider switching to a more stable asparagine source like Glycyl-L-asparagine.[2] Ensure your this compound stock is fresh and add it to the medium shortly before use.[1] | |
| Depletion of other nutrients: If asparagine is not the limiting factor, another essential nutrient may be depleted. | Analyze spent media for the concentration of other amino acids, glucose, and vitamins. Adjust your media formulation or feeding strategy accordingly. | |
| Inconsistent results between experiments | Instability of this compound: The degradation of free this compound can vary between batches of media, leading to inconsistent effective concentrations. | Use a fresh stock of this compound for each experiment or switch to a stable dipeptide form like Glycyl-L-asparagine for more reproducible results.[2] |
| Variability in primary cell lots: Different donors or batches of primary cells can have inherent metabolic differences. | Qualify each new lot of primary cells by performing a standard viability and proliferation assay with your optimized asparagine concentration. | |
| Unexpected changes in cellular metabolism (e.g., altered lactate production) | Shift in nitrogen metabolism: A stable or optimized asparagine source can alter the overall nitrogen metabolism in the cell, impacting other metabolic pathways. | Monitor key metabolites like lactate, glutamate, and aspartate. The metabolic shift may require adjustments to other media components. |
| Impact of glycine (if using Glycyl-L-asparagine): The glycine released from the dipeptide can also be metabolized by the cells. | While generally not an issue, if your cells are particularly sensitive to glycine, you may need to adjust the basal glycine concentration in your medium. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Primary Cell Cultures
| Primary Cell Type | Recommended Starting Concentration (mM) | Notes |
| Human Dermal Fibroblasts | 0.1 - 0.5 | Often included as part of a non-essential amino acid (NEAA) supplement.[10] |
| Human Chondrocytes | 0.3 - 1.0 | Essential for maintaining phenotype and extracellular matrix production. |
| Primary Neurons (Rat Cortical) | 0.1 - 0.4 | Crucial for neuronal survival and differentiation; often included in Neurobasal and B27 supplements. |
Note: These are suggested starting ranges. The optimal concentration should be determined empirically for your specific cell line and experimental conditions through a dose-response experiment.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for maximizing the viability and proliferation of a specific primary cell line.
Materials:
-
Primary cells of interest
-
Basal medium without this compound
-
Sterile stock solution of this compound (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at your standard seeding density in their recommended basal medium containing all necessary supplements except for this compound.
-
Include wells with medium only to serve as a background control.
-
-
Preparation of this compound Concentrations:
-
Prepare serial dilutions of the this compound stock solution in the basal medium to create a range of final concentrations to be tested (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 mM).
-
-
Treatment:
-
After allowing the cells to attach for 24 hours, carefully aspirate the medium and replace it with the medium containing the different concentrations of this compound.
-
Culture the cells for a period that is relevant to your typical experiments (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Plot cell viability against the this compound concentration to determine the optimal concentration that results in the highest viability.
-
Protocol 2: Measurement of Ammonia in Cell Culture Supernatant
Objective: To quantify the amount of ammonia that has accumulated in the cell culture medium.
Materials:
-
Cell culture supernatant
-
Commercial ammonia assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect the cell culture supernatant at different time points during your experiment.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cells or debris.
-
-
Assay:
-
Follow the manufacturer's protocol for the chosen ammonia assay kit. This typically involves:
-
Preparing a standard curve using the provided ammonia standards.
-
Adding the standards and unknown samples to a 96-well plate.
-
Adding the assay reagents.
-
Incubating for the recommended time.
-
Measuring the absorbance or fluorescence at the specified wavelength.
-
-
-
Data Analysis:
-
Calculate the ammonia concentration in your samples by comparing their readings to the standard curve.
-
Protocol 3: Western Blot Analysis of mTORC1 Pathway Activation
Objective: To assess the activation state of the mTORC1 pathway in response to varying this compound concentrations by measuring the phosphorylation of its downstream targets.
Materials:
-
Primary cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the primary cells treated with different concentrations of this compound using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Western blot analysis [bio-protocol.org]
- 4. Transcriptional Repression of ATF4 Gene by CCAAT/Enhancer-binding Protein β (C/EBPβ) Differentially Regulates Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of asparagine by rat brain synaptosomes: an approach to evaluate glutamine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. 2.6. Western Blot Analysis [bio-protocol.org]
- 8. Maximizing phenotype constraint and extracellular matrix production in primary human chondrocytes using arginine-glycine-aspartate concentration gradient hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor cell growth with L-Asparagine supplementation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when supplementing cell cultures with L-Asparagine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor cell growth.
Frequently Asked Questions (FAQs)
Q1: What is the role of L-Asparagine in cell culture?
A1: L-Asparagine is a non-essential amino acid that is crucial for protein synthesis and the healthy growth of cells.[1] While most mammalian cells can synthesize their own L-Asparagine, some cell lines, particularly certain cancer cells like leukemic cells and NK/T cell lymphoma, lack sufficient L-Asparagine synthetase (ASNS) and therefore require external supplementation.[1] For other cell types, like Chinese Hamster Ovary (CHO) cells, optimizing L-Asparagine levels in the culture media can significantly enhance the yield of bioproducts, such as monoclonal antibodies.[1]
Q2: Why is my cell growth poor despite supplementing with L-Asparagine?
A2: Poor cell growth with L-Asparagine supplementation can stem from several factors. A primary cause is the instability of L-Asparagine in liquid cell culture media.[2] L-Asparagine can non-enzymatically deaminate, breaking down into aspartic acid and ammonia.[1] The accumulation of ammonia in the culture medium can be toxic to cells, leading to reduced cell growth and viability.[2] Other potential causes include sub-optimal L-Asparagine concentration for your specific cell line, depletion of other essential nutrients, or issues with the basal medium formulation.
Q3: How does ammonia accumulation affect my cell culture?
A3: Ammonia is a metabolic byproduct that can inhibit cell growth and reduce cell viability.[3] For CHO cells, growth inhibition can be observed at concentrations above 5 mM.[4] High ammonia concentrations can also alter the glycosylation of recombinant proteins, impacting product quality.[3][4] Furthermore, it can lead to a decrease in specific productivity and affect cellular metabolism, including increased consumption of glucose and glutamine.[4][5]
Q4: Are there more stable alternatives to L-Asparagine?
A4: Yes, dipeptides containing L-Asparagine, such as Glycyl-L-asparagine, are highly stable alternatives.[2] These dipeptides are resistant to spontaneous degradation into ammonia.[2] Cells can internalize the dipeptide and enzymatically cleave it to slowly release L-Asparagine, ensuring a stable supply of this critical nutrient while minimizing toxic ammonia buildup.[2]
Q5: How do I determine the optimal L-Asparagine concentration for my cell line?
A5: The optimal L-Asparagine concentration is cell-line dependent. It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and process.[2] This typically involves testing a range of concentrations around the level suggested in standard media formulations or literature values for similar cell types.
Troubleshooting Guides
Issue 1: Sub-optimal Cell Growth or Viability
If you observe poor cell growth, low viability, or a decline in cell density after supplementing with L-Asparagine, consider the following troubleshooting steps.
Troubleshooting Workflow: Sub-optimal Cell Growth
Caption: A logical workflow for troubleshooting sub-optimal cell growth.
Data Presentation: Impact of Ammonia on CHO Cell Growth
| Ammonia Concentration (mM) | Effect on CHO Cell Growth | Reference |
| > 5 mM | Inhibition of cell growth observed | [4] |
| 10 mM | Significantly lower final cell density | [4] |
| 33 mM | IC-50 (concentration causing 50% inhibition of growth) | [4] |
Issue 2: Unexpected Changes in Metabolic Profile
Alterations in metabolic byproducts, such as lactate, or changes in the consumption rates of other amino acids can occur with L-Asparagine supplementation.
Troubleshooting Workflow: Metabolic Profile Changes
Caption: Workflow for addressing metabolic profile changes.
L-Asparagine and Glutamine Metabolism Signaling Pathway
Caption: Simplified signaling pathway of L-Asparagine metabolism.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol determines the number of viable cells in a suspension.[6]
Materials:
Procedure:
-
Prepare a 1:1 dilution of the cell suspension with 0.4% Trypan Blue solution (e.g., mix 10 µL of cell suspension with 10 µL of Trypan Blue).[8]
-
Allow the mixture to incubate for 1-3 minutes at room temperature.[6][9] Do not exceed 5 minutes, as longer incubation can lead to viable cells taking up the dye.[6]
-
Carefully load 10 µL of the mixture into a clean hemocytometer.[8]
-
Under a microscope at low magnification, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.[6]
-
Calculate the percentage of viable cells using the following formula:[8] % Viable Cells = (Number of unstained cells / Total number of cells) x 100
-
A healthy cell culture in the log phase of growth should have at least 95% viability.[7][8]
Protocol 2: Measurement of Ammonia Concentration in Cell Culture Media
This protocol provides a general outline for a colorimetric ammonia assay. Specific kits will have detailed instructions.
Materials:
-
Ammonia Assay Kit (e.g., colorimetric or enzymatic)
-
Cell culture supernatant (centrifuge to remove cells)
-
Ammonia standards
-
Microplate reader
Procedure (Example using a Berthelot reaction-based kit): [10]
-
Prepare Standards: Prepare a standard curve by serially diluting the provided ammonia standard in deionized water or assay buffer as per the kit's instructions.[10]
-
Sample Preparation: Centrifuge cell culture samples to pellet cells and collect the supernatant. Dilute the supernatant if the expected ammonia concentration is high.[10]
-
Assay:
-
Add a specific volume (e.g., 100 µL) of the standards and samples to the wells of a 96-well plate.[10]
-
Add the assay reagents as instructed by the kit manufacturer. This typically involves adding two different reagents sequentially with mixing.[10]
-
Incubate the plate for the recommended time and temperature (e.g., 30 minutes at 37°C).[10]
-
-
Measurement: Read the absorbance at the specified wavelength (e.g., 630-670 nm) using a microplate reader.[10]
-
Calculation: Determine the ammonia concentration in the samples by comparing their absorbance values to the standard curve.
Data Presentation: Recommended L-Asparagine Concentrations in CHO Cell Culture
| Culture Phase | L-Asparagine Concentration (mM) | Reference |
| Early Fed-Batch | 3.6 - 43.2 | [11] |
| Late Fed-Batch | 3.6 - 21.6 | [11] |
Note: These are general ranges, and the optimal concentration should be determined experimentally for your specific CHO cell line and process.[2]
References
- 1. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lonzabio.jp [lonzabio.jp]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. US20220064591A1 - Asparagine feed strategies to improve cell culture performance and mitigate asparagine sequence variants - Google Patents [patents.google.com]
Technical Support Center: Optimizing Recombinant Protein Yield with L-Asparagine Feeds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using L-Asparagine feeds to improve the yield of recombinant proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of L-Asparagine in recombinant protein production?
A1: L-Asparagine serves as a crucial amino acid for the growth, productivity, and overall health of cell cultures, particularly Chinese Hamster Ovary (CHO) cells, which are commonly used for producing recombinant proteins.[1] It functions as a key source of nitrogen and carbon, fueling the Tricarboxylic Acid (TCA) cycle for energy generation and supporting the biosynthesis of purines and pyrimidines.[2] Maintaining optimal levels of L-Asparagine is critical for achieving high cell densities and maximizing protein yields.[2][3]
Q2: How does L-Asparagine metabolism impact cell culture performance?
A2: L-Asparagine metabolism is central to cellular energy and biosynthesis. It can be consumed by cells as an alternative to or in addition to glutamine.[4] Depletion of L-Asparagine during fed-batch culture can negatively impact cell growth and protein production.[4][5] Furthermore, L-Asparagine plays a role in buffering the cell culture pH and reducing the generation of lactate, which can be detrimental to cell viability and productivity.[6]
Q3: What are the signs of L-Asparagine limitation in my cell culture?
A3: L-Asparagine limitation can manifest in several ways, including:
-
Reduced cell growth and viable cell density (VCD).[5]
-
Decreased cell-specific productivity (qP).
-
A drop in culture pH.[6]
-
Increased lactate accumulation.[6]
-
Ultimately, a lower final recombinant protein titer.
Q4: Can I substitute L-Asparagine with other amino acids?
A4: While glutamine, glutamate, and aspartate can sometimes compensate for L-Asparagine depletion with limited effects on cell growth and antibody titer, CHO cells often show a preference for L-Asparagine.[2][4] Maintaining an optimal ratio of L-Asparagine to other amino acids, like aspartate, is key for maximizing cell culture performance.[2]
Q5: What is Glycyl-L-asparagine and what are its advantages?
A5: Glycyl-L-asparagine is a dipeptide composed of glycine and L-asparagine. It serves as a highly stable source of L-asparagine in liquid cell culture media.[1] A major advantage is its resistance to spontaneous degradation (deamination) in solution, which prevents the accumulation of toxic ammonia—a common issue with free L-asparagine that can inhibit cell growth and reduce viability.[1] This enhanced stability leads to more consistent cell culture performance and can simplify feeding strategies in fed-batch cultures.[1]
Troubleshooting Guide
Issue 1: Decreased cell viability and protein yield despite L-Asparagine feeding.
-
Possible Cause: Sub-optimal L-Asparagine concentration.
-
Troubleshooting Step: The optimal L-Asparagine concentration is cell-line dependent. Conduct a dose-response experiment to determine the ideal concentration for your specific cell line and process. Test a range of concentrations around your current feeding level.
-
-
Possible Cause: Instability of L-Asparagine in the feed media leading to ammonia accumulation.
-
Possible Cause: Limitation of another critical nutrient.
-
Troubleshooting Step: Amino acid availability is a key factor in optimizing fed-batch cultures.[5] Analyze your spent media to identify other depleted amino acids, such as cysteine or glutamine, which can also be detrimental to cell proliferation and productivity.[5] Adjust your feed strategy to include these limiting nutrients.
-
Issue 2: A significant drop in pH during the production phase.
-
Possible Cause: High metabolic activity and lactate production.
-
Troubleshooting Step: Supplementation with L-Asparagine, sometimes in combination with glutamine, has been shown to buffer cell culture pH and reduce lactate generation.[6] Ensure your L-Asparagine feed is adequate. Monitoring and controlling the pH of the bioreactor is also crucial.
-
Issue 3: Inconsistent batch-to-batch protein yield.
-
Possible Cause: Variability in feed media preparation and L-Asparagine degradation.
Data Presentation
Table 1: Impact of L-Asparagine and L-Glutamine Supplementation on Antibody Production in CHO-GS Cells
| Feed Strategy | Peak Viable Cell Density (x 10^6 cells/mL) | Final Antibody Titer (g/L) |
| Basal Medium Only | ~12 | 0.8 |
| L-Gln & L-Asn Supplemented Feed | 18 | 2.4 |
This data is a summary of findings indicating that supplementation with both L-Glutamine and L-Asparagine can significantly increase both cell density and antibody concentration.[3]
Table 2: General Recommended Starting Concentrations for L-Asparagine in CHO Cell Culture Media
| Culture Phase | L-Asparagine Concentration (mM) |
| Growth Phase | 4 - 8 |
| Production Phase | 8 - 15 |
Note: These are general ranges. The optimal concentration should be determined experimentally for your specific cell line and process.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal L-Asparagine Concentration
-
Cell Seeding: Seed your CHO cell line in multiple replicate shake flasks or a multi-well plate at your standard seeding density. Use your established basal medium, but without any L-Asparagine supplementation.
-
Preparation of L-Asparagine Stocks: Prepare a sterile, concentrated stock solution of L-Asparagine in cell culture grade water.
-
Experimental Conditions:
-
Negative Control: No L-Asparagine supplementation.
-
Test Conditions: Supplement the basal medium with L-Asparagine to achieve a range of final concentrations (e.g., 2 mM, 4 mM, 8 mM, 12 mM, 16 mM).
-
-
Culture Monitoring: Culture the cells under your standard conditions (temperature, CO2, agitation).
-
Data Collection: At regular intervals (e.g., daily), measure:
-
Viable Cell Density (VCD) and viability.
-
Recombinant protein titer.
-
Concentrations of key metabolites like glucose, lactate, and ammonia.
-
-
Analysis: Plot the VCD and protein titer against the L-Asparagine concentration to identify the optimal range that maximizes protein yield.
Protocol 2: Monitoring L-Asparagine Levels in Cell Culture Supernatant using HPLC
This protocol provides a general overview. Specific parameters will need to be optimized for your HPLC system and column.
-
Sample Preparation:
-
Collect a sample of the cell culture supernatant.
-
Centrifuge to remove cells and debris.
-
Perform a protein precipitation step if necessary (e.g., with acetonitrile or trichloroacetic acid).
-
Filter the sample through a 0.22 µm filter.
-
-
Derivatization (for fluorescence detection):
-
Many HPLC methods for amino acid analysis require a pre-column derivatization step to make the amino acids detectable. A common reagent is o-phthaldialdehyde (OPA).
-
Mix the sample with the OPA reagent according to the manufacturer's instructions.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of two or more solvents is typically used to separate the amino acids. The exact composition will depend on the column and method.
-
Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatization agent (e.g., 357 nm excitation and 455 nm emission for OPA).[7]
-
Quantification: Create a standard curve using known concentrations of L-Asparagine to quantify the amount in your samples.
-
Visualizations
Caption: A logical workflow for troubleshooting low recombinant protein yield.
Caption: Workflow for an L-Asparagine dose-response experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Genome-Scale Modeling of CHO Cells Unravel the Critical Role of Asparagine in Cell Culture Feed Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of (-)-Asparagine
Welcome to the technical support center for the large-scale synthesis of (-)-Asparagine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the large-scale synthesis of this compound, covering both enzymatic and chemical approaches.
Enzymatic Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Low Asparagine Synthetase (AS) Activity: The enzyme may have inherently low catalytic efficiency.[1][2] | - Enzyme Screening: Screen for novel AS enzymes from different microbial sources to find one with higher activity.[1][2] - Protein Engineering: Use site-directed mutagenesis to improve the catalytic efficiency of the existing enzyme.[2] |
| ATP Depletion: The synthesis of asparagine from aspartate is an ATP-dependent process, and ATP can be rapidly consumed in a large-scale reaction.[1][2] | - Implement an ATP Regeneration System: Couple the asparagine synthesis with a second enzyme, such as polyphosphate kinase, to continuously regenerate ATP from ADP or AMP.[1][2] | |
| Substrate Inhibition: High concentrations of L-aspartic acid can inhibit the asparagine synthetase.[1] | - Fed-Batch Strategy: Implement a fed-batch process to maintain a low and stable concentration of L-aspartic acid in the reactor.[1] | |
| Product Inhibition: The accumulation of this compound can inhibit the activity of asparagine synthetase.[2] | - Enzyme Engineering: Engineer the enzyme to reduce its sensitivity to product inhibition.[2] - In-situ Product Removal: Explore methods for the continuous removal of this compound from the reaction mixture. | |
| Incomplete Conversion | Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Optimize Reaction Parameters: Systematically vary the pH, temperature, and buffer components to determine the optimal conditions for your specific asparagine synthetase. |
| Enzyme Instability: The enzyme may be degrading under the reaction conditions. | - Immobilize the Enzyme: Immobilize the asparagine synthetase on a solid support to improve its stability and facilitate reuse. | |
| Difficulty in Product Purification | Presence of Byproducts from ATP Regeneration: The ATP regeneration system may introduce byproducts that are difficult to separate from this compound. | - Optimize the Regeneration System: Fine-tune the ATP regeneration system to minimize the formation of side products. - Develop a Specific Purification Protocol: Use chromatographic techniques such as ion-exchange or size-exclusion chromatography to separate this compound from the byproducts. |
Chemical Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Amidation: The conversion of the β-carboxyl group of aspartic acid to the amide may be inefficient. | - Optimize Activating Agent: Experiment with different activating agents for the carboxyl group to improve the efficiency of the amidation reaction. - Increase Ammonia Concentration: Use a higher concentration of ammonia or an alternative ammonia source to drive the reaction to completion. |
| Side Reactions: The formation of byproducts, such as the α-amide isomer or polymers, can reduce the yield of the desired product. | - Use of Protecting Groups: Protect the α-amino and α-carboxyl groups of aspartic acid to prevent side reactions during the amidation of the β-carboxyl group. | |
| Racemization of the Final Product | Harsh Reaction Conditions: The use of strong acids, bases, or high temperatures can lead to the racemization of the chiral center.[3] | - Milder Reaction Conditions: Explore milder reaction conditions, including lower temperatures and less aggressive reagents. - Enzymatic Resolution: If racemization is unavoidable, consider a final enzymatic resolution step to separate the L- and D-enantiomers.[4] |
| Difficulties in Purification | Formation of Hard-to-Separate Byproducts: The synthesis may produce byproducts with similar physical properties to this compound. | - Crystallization: Optimize the crystallization conditions (solvent, temperature, pH) to selectively crystallize the pure this compound. - Chromatography: Employ chromatographic techniques like ion-exchange chromatography to separate the product from impurities.[4] |
| Environmental and Safety Concerns | Use of Hazardous Reagents and Solvents: Many chemical synthesis routes involve toxic and flammable substances.[5] | - Green Chemistry Approaches: Investigate alternative, more environmentally friendly solvents and reagents. - Process Optimization: Optimize the process to minimize waste generation and improve safety.[5] |
Frequently Asked Questions (FAQs)
Enzymatic Synthesis
Q1: What are the main advantages of enzymatic synthesis of this compound over chemical synthesis? A1: The main advantages of enzymatic synthesis include milder reaction conditions, high stereoselectivity (avoiding racemization), and a better environmental profile due to the use of biodegradable enzymes as catalysts.[1][4]
Q2: What is an ATP regeneration system and why is it crucial for the large-scale enzymatic synthesis of this compound? A2: An ATP regeneration system is a coupled enzymatic reaction that continuously replenishes the ATP consumed during the asparagine synthesis.[1] It is crucial for large-scale production because it significantly reduces the cost associated with adding stoichiometric amounts of expensive ATP and prevents the accumulation of inhibitory byproducts like ADP and AMP.[1][2]
Q3: How can the efficiency of the asparagine synthetase enzyme be improved? A3: The efficiency of asparagine synthetase can be enhanced through protein engineering techniques such as site-directed mutagenesis.[2] This can lead to enzymes with higher catalytic activity and reduced susceptibility to product inhibition.[2]
Chemical Synthesis
Q4: What is the most significant challenge in the chemical synthesis of enantiomerically pure this compound? A4: The most significant challenge is preventing racemization of the chiral center at the α-carbon.[3][6] The use of harsh reagents and reaction conditions required for amidation can easily lead to the formation of a mixture of L- and D-asparagine.[4]
Q5: What are protecting groups and how are they used in the chemical synthesis of this compound? A5: Protecting groups are chemical moieties that are temporarily attached to functional groups (like the α-amino and α-carboxyl groups of aspartic acid) to prevent them from reacting during a specific chemical transformation. In asparagine synthesis, they are used to direct the amidation reaction specifically to the β-carboxyl group, thus preventing the formation of the α-amide isomer and other side products.
Q6: What are some common purification techniques for this compound synthesized chemically? A6: Common purification techniques include fractional crystallization and ion-exchange chromatography.[4] These methods are used to separate the desired this compound from byproducts, unreacted starting materials, and any D-asparagine that may have formed due to racemization.
Quantitative Data Summary
Table 1: Comparison of Enzymatic Synthesis Parameters
| Parameter | Value | Reference |
| Optimal pH for LsaAS-A | 8.0 | [1] |
| Optimal Temperature for LsaAS-A | 41°C | [1] |
| Half-life of LsaAS-A (pH 8, 30°C) | 857.85 min | [1] |
| Final this compound Titer (Fed-batch) | 218.26 mmol L⁻¹ | [1] |
| Molar Yield (Fed-batch) | 64.19% | [1] |
| Product Inhibition Reduction (L109K/K58R mutant) | 6.61-fold | [2] |
| Catalytic Efficiency Improvement (L109K/K58R mutant) | 4.24-fold | [2] |
Experimental Protocols
Protocol 1: Asparagine Synthetase Activity Assay
This protocol describes a general method for determining the activity of asparagine synthetase.
Materials:
-
Tris-HCl buffer (100 mmol L⁻¹, pH 8.0)
-
L-aspartic acid solution (20 mmol L⁻¹)
-
MgCl₂ solution (10 mmol L⁻¹)
-
NH₄Cl or L-glutamine solution (10 mmol L⁻¹)
-
ATP solution (10 mmol L⁻¹)
-
Enzyme solution (appropriately diluted)
-
Method for quenching the reaction (e.g., boiling)
-
Analytical method for quantifying this compound (e.g., HPLC)
Procedure:
-
Prepare a 1 mL reaction mixture containing Tris-HCl buffer, L-aspartic acid, MgCl₂, NH₄Cl (or L-glutamine), and ATP at the specified final concentrations.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 41°C).[1][7]
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Incubate the reaction for a specific period (e.g., 15 minutes) during which the reaction rate is linear.[7]
-
Terminate the reaction by a suitable method, such as boiling for 5 minutes.[7]
-
Centrifuge the sample to remove any precipitated protein.
-
Analyze the supernatant for the concentration of this compound using a calibrated analytical method like HPLC.
-
One unit of asparagine synthetase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.
Protocol 2: Purification of Recombinant Asparagine Synthetase
This protocol outlines a general procedure for the purification of a His-tagged recombinant asparagine synthetase.
Materials:
-
Cell pellet expressing the His-tagged asparagine synthetase
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Binding buffer (lysis buffer with low concentration of imidazole)
-
Elution buffer (lysis buffer with a high concentration of imidazole)
-
SDS-PAGE analysis equipment
Procedure:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells using a suitable method (e.g., sonication) and centrifuge to obtain the crude cell extract.[1]
-
Equilibrate the Ni-NTA column with binding buffer.
-
Load the crude cell extract onto the column.
-
Wash the column with binding buffer to remove unbound proteins.
-
Elute the His-tagged asparagine synthetase from the column using the elution buffer.
-
Collect the fractions and analyze them by SDS-PAGE to identify the fractions containing the purified enzyme.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Visualizations
Caption: Enzymatic synthesis of this compound with ATP regeneration.
Caption: A general workflow for the chemical synthesis of this compound.
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
References
- 1. Frontiers | Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]
- 6. Racemization of an asparagine residue during peptide deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Asparagine Deamidation Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and understand artifacts arising from L-Asparagine (Asn) deamidation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Asparagine deamidation and why is it a concern in my experiments?
L-Asparagine deamidation is a non-enzymatic post-translational modification where the side-chain amide group of an asparagine residue is hydrolyzed to form aspartic acid (Asp) or isoaspartic acid (isoAsp).[1][2] This chemical modification introduces a negative charge and a mass increase of approximately 0.984 Da.[2][3] It is a significant concern because it can alter the structure, stability, and function of proteins, potentially leading to loss of biological activity, increased immunogenicity, or protein degradation.[1][4] In biopharmaceuticals, such as monoclonal antibodies, deamidation can negatively impact efficacy and safety.[5][6]
Q2: What are the primary mechanisms of L-Asparagine deamidation?
L-Asparagine deamidation primarily occurs through two pathways:
-
Non-Enzymatic Spontaneous Deamidation: This is a spontaneous chemical reaction that can happen both in vitro and in vivo.[1] It typically proceeds through a succinimide intermediate, which is then hydrolyzed to yield a mixture of aspartic acid and isoaspartic acid.[5][7][8] This process is influenced by factors like pH, temperature, and the sequence of adjacent amino acids.[1]
-
Enzymatic Deamidation: This process is catalyzed by specific enzymes called deamidases (e.g., tissue transglutaminases).[1] Enzymatic deamidation is generally faster and more substrate-specific than the non-enzymatic pathway.[1]
Q3: What factors influence the rate of L-Asparagine deamidation?
Several factors can accelerate the rate of deamidation, leading to experimental artifacts:
-
pH: Deamidation is significantly faster under alkaline conditions (pH > 7).[1][2] The reaction rate is generally at its minimum around pH 5.[9]
-
Temperature: Elevated temperatures increase the rate of deamidation.[1][2]
-
Primary Sequence: The amino acid residue immediately following the asparagine (the n+1 position) has a profound effect.[10] Sequences like Asn-Gly (NG) are particularly prone to deamidation due to the flexibility of glycine.[2][6]
-
Higher-Order Structure: The three-dimensional structure of a protein can either protect asparagine residues from deamidation by limiting their flexibility and solvent accessibility or, in some conformations, promote it.[11]
-
Buffer Components: Certain buffer components can influence the rate of deamidation.[12]
Troubleshooting Guide
Issue: I am observing unexpected charge heterogeneity or a shift to a more acidic pI in my protein sample.
This is a common artifact of L-Asparagine deamidation, as the conversion of a neutral asparagine to a negatively charged aspartic or isoaspartic acid lowers the isoelectric point (pI) of the protein.
Troubleshooting Steps:
-
Review Sample Handling and Storage Conditions:
-
pH: Ensure that all buffers used for purification and storage are at a pH that minimizes deamidation (ideally between pH 5.0 and 6.0). Avoid prolonged exposure to alkaline conditions.
-
Temperature: Store protein samples at low temperatures (e.g., -80°C) to slow down the deamidation process. Avoid repeated freeze-thaw cycles.
-
-
Analyze for Deamidation:
-
Ion-Exchange Chromatography (IEX): This technique can separate protein isoforms based on charge, revealing acidic variants resulting from deamidation.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can detect the characteristic mass shift of +0.984 Da associated with deamidation.[2][13] Peptide mapping using LC-MS/MS can pinpoint the specific asparagine residues that have been modified.[5][13]
-
-
Optimize Experimental Protocols:
-
Cell Culture: If working with cell culture, consider adding L-asparagine to the medium just before use to minimize the accumulation of ammonia from deamidation in the medium.
-
Peptide Mapping: During sample preparation for peptide mapping, significant deamidation can be introduced.[14] To minimize this artifact, consider the following:
-
Use Tris buffer at a low concentration (e.g., 20 mM) for trypsin digestion, as it has been shown to reduce deamidation artifacts compared to other common buffers.[14][15]
-
Adding a low percentage of an organic solvent like acetonitrile (e.g., 10%) to the digestion buffer can further reduce deamidation.[14][15]
-
Perform digestion at a lower pH (e.g., pH 6.0) and for a shorter duration if compatible with the enzyme activity.[16]
-
-
Issue: My protein is losing biological activity or showing increased aggregation over time.
Deamidation can alter the protein's conformation, disrupt active sites, or change protein-protein interactions, leading to a loss of function or aggregation.[1][3]
Troubleshooting Steps:
-
Quantify Deamidation Levels: Use techniques like reversed-phase HPLC (RP-HPLC) and mass spectrometry to correlate the extent of deamidation with the loss of activity or increase in aggregation.[5][17]
-
Identify "Hot Spots": Use peptide mapping to identify specific asparagine residues that are particularly susceptible to deamidation.[6] These "hot spots" are often located in flexible regions of the protein.
-
Protein Engineering: If a specific deamidation site is identified as being critical for protein function, consider site-directed mutagenesis to replace the labile asparagine with a more stable amino acid, such as glutamine (which deamidates much slower), serine, or threonine.[6]
Data Presentation
Table 1: Influence of C-terminal Amino Acid on Deamidation Half-life
This table summarizes the relative deamidation rates of asparagine residues in pentapeptides (Gly-X-Asn-Y-Gly) at 37°C and pH 7.4. The half-life indicates the time it takes for 50% of the asparagine to deamidate.
| C-terminal Residue (Y) | Relative Deamidation Rate | Half-life (Days) |
| Glycine (Gly) | 1.00 | 1.4 |
| Serine (Ser) | 0.36 | 3.9 |
| Alanine (Ala) | 0.23 | 6.1 |
| Threonine (Thr) | 0.14 | 10 |
| Cysteine (Cys) | 0.12 | 12 |
| Aspartic Acid (Asp) | 0.11 | 13 |
| Valine (Val) | 0.05 | 28 |
| Proline (Pro) | 0.0002 | >5000 |
Data compiled from published studies on model peptides. The exact rates can vary depending on the full sequence and protein structure.[10]
Experimental Protocols
Protocol 1: Minimized Deamidation Protocol for Tryptic Digestion for Peptide Mapping
This protocol is designed to reduce the artifactual deamidation that can occur during sample preparation for mass spectrometry analysis.[14][15]
Materials:
-
Protein sample
-
Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 7.8
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAM)
-
Digestion Buffer: 20 mM Tris-HCl, pH 7.8, with 10% (v/v) Acetonitrile
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA)
Procedure:
-
Denaturation and Reduction:
-
To 50 µg of protein, add Denaturation Buffer to a final volume of 90 µL.
-
Add 10 µL of 100 mM DTT (final concentration 10 mM).
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 5 µL of 1.1 M IAM (final concentration 55 mM).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange/Dilution:
-
Dilute the sample at least 10-fold with Digestion Buffer to reduce the Guanidine HCl concentration to below 0.6 M.
-
-
Digestion:
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C for 4-6 hours (a shorter digestion time is preferred to minimize deamidation).
-
-
Quenching:
-
Stop the digestion by adding Quenching Solution to a final pH of < 3.
-
-
Analysis:
-
Proceed with LC-MS/MS analysis.
-
Protocol 2: Differentiating In-vivo vs. In-vitro Deamidation using 18O-Labeling
This method allows for the differentiation of deamidation that occurred in the original sample versus deamidation that occurred as an artifact during sample preparation.[18]
Principle:
Deamidation that occurs during sample preparation in the presence of H218O will incorporate an 18O atom, resulting in a +3 Da mass shift (+1 Da from deamidation and +2 Da from the heavy oxygen). Deamidation that was present in the original sample will only show the +1 Da mass shift.
Procedure:
-
Perform the tryptic digestion protocol as described in Protocol 1, but use H218O to prepare the Digestion Buffer.
-
Analyze the resulting peptides by high-resolution mass spectrometry.
-
Identify peptides with a +1 Da mass shift (in-vivo/original deamidation) and peptides with a +3 Da mass shift (artifactual deamidation).
Visualizations
Caption: Non-enzymatic L-Asparagine deamidation pathway.
Caption: Troubleshooting workflow for deamidation artifacts.
References
- 1. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Deamidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Deamidation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Protein asparagine deamidation prediction based on structures with machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liverpool.ac.uk [liverpool.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection, Evaluation and Minimization of Nonenzymatic Deamidation in Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low levels of asparagine deamidation can have a dramatic effect on aggregation of amyloidogenic peptides: Implications for the study of amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method to differentiate asn deamidation that occurred prior to and during sample preparation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Asparagine Depletion Effects in Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of asparagine depletion in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting asparagine in solid tumors?
Asparagine is a non-essential amino acid that plays a crucial role in cancer cell proliferation, survival, and metastasis.[1][2][3] While normal cells can synthesize their own asparagine, some cancer cells have low expression of asparagine synthetase (ASNS), the enzyme responsible for asparagine synthesis, making them dependent on external sources.[4][5] L-asparaginase, an enzyme that depletes circulating asparagine, is a cornerstone of treatment for acute lymphoblastic leukemia (ALL) and is being investigated for its potential in solid tumors.[1][6][7][8]
Q2: Why is L-asparaginase less effective in solid tumors compared to leukemia?
The efficacy of L-asparaginase in solid tumors is often limited due to several factors. Many solid tumors can upregulate the expression of ASNS, allowing them to synthesize their own asparagine and thereby resist the effects of asparagine depletion.[5][9][10] The tumor microenvironment can also play a role in protecting cancer cells from asparagine starvation.[11] Additionally, L-asparaginase can have significant toxicities in adults, which can limit its therapeutic window.[6][8]
Q3: What are the key signaling pathways activated in response to asparagine depletion?
Asparagine depletion triggers a cellular stress response primarily mediated by the GCN2/eIF2α/ATF4 pathway.[12][13][14][15] This pathway senses amino acid deprivation and initiates a transcriptional program to promote cell survival, including the upregulation of ASNS.[9][16] The mTORC1 signaling pathway, a key regulator of cell growth and proliferation, is also sensitive to asparagine levels.[14][17][18] Asparagine can activate mTORC1, and its depletion can lead to the inhibition of this pathway, further contributing to reduced cell growth.[14][19]
Q4: How does asparagine depletion affect the tumor microenvironment and anti-tumor immunity?
Asparagine availability in the tumor microenvironment can influence anti-tumor immune responses, particularly the function of CD8+ T cells.[20][21][22] Asparagine has been shown to be important for optimal T-cell activation and proliferation.[20][21][23] Therefore, while asparagine depletion can inhibit tumor growth, it may also potentially dampen the anti-tumor immune response.[6] Combining asparagine depletion with immunotherapy is an area of active research.[24]
Troubleshooting Guides
Cell Viability and Proliferation Assays
Issue: Inconsistent or unexpected results in MTT/XTT or other colorimetric viability assays when studying asparagine depletion.
-
Possible Cause 1: Interference from experimental conditions. Nutrient deprivation itself can alter cellular metabolism, which may affect the reduction of tetrazolium salts like MTT, leading to inaccurate readings that do not solely reflect cell number.[7][9][16][25][26]
-
Troubleshooting:
-
Use an alternative viability assay: Consider using assays that measure different parameters of cell health, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or PI staining followed by flow cytometry).[7]
-
Include proper controls: Always include untreated controls and vehicle controls. For L-asparaginase studies, include a control with heat-inactivated enzyme.
-
Optimize incubation times: The duration of asparagine depletion and the incubation time with the viability reagent should be optimized for each cell line.
-
Issue: High variability in cell proliferation assays (e.g., crystal violet, cell counting).
-
Possible Cause 1: Inconsistent initial cell seeding. Uneven cell distribution in multi-well plates can lead to significant well-to-well variability.
-
Troubleshooting:
-
Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumps.
-
Use a consistent seeding technique: Pipette cells slowly and in the center of the well to ensure even distribution.
-
Increase the number of replicates: Using more technical and biological replicates can help to identify and mitigate the effects of variability.
-
Western Blot Analysis of Stress Response Pathways
Issue: No or weak signal for phosphorylated proteins (e.g., p-eIF2α, p-S6K) in response to asparagine depletion.
-
Possible Cause 1: Rapid dephosphorylation. Phosphatases are highly active upon cell lysis and can quickly remove phosphate groups from proteins.[17][27][28]
-
Troubleshooting:
-
Work quickly and on ice: Keep all samples and buffers cold to minimize enzymatic activity.[17][28]
-
Use phosphatase inhibitors: Add a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer immediately before use.[17][27]
-
Use fresh lysates: Avoid repeated freeze-thaw cycles of your protein lysates.
-
-
Possible Cause 2: Low abundance of phosphorylated protein. The phosphorylated form of a protein may represent only a small fraction of the total protein pool.[27]
-
Troubleshooting:
-
Increase protein loading: Load a higher amount of total protein onto the gel (e.g., 30-50 µg).[13]
-
Use a sensitive detection system: Employ enhanced chemiluminescence (ECL) substrates with high sensitivity.[17][28]
-
Enrich for your protein of interest: Consider performing immunoprecipitation to enrich for the target protein before Western blotting.
-
Issue: High background on Western blots for phosphorylated proteins.
-
Possible Cause 1: Non-specific antibody binding. The primary or secondary antibody may be cross-reacting with other proteins.
-
Troubleshooting:
-
Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.
-
Use a different blocking buffer: Milk contains phosphoproteins (caseins) that can interfere with the detection of phosphorylated targets. Use 5% Bovine Serum Albumin (BSA) in TBST as a blocking agent instead.[17][27]
-
Increase washing steps: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.[27]
-
In Vivo Xenograft Studies
Issue: Lack of significant tumor growth inhibition with L-asparaginase treatment in a xenograft model.
-
Possible Cause 1: High ASNS expression in the tumor model. The cancer cell line used may have high basal expression of ASNS or may upregulate it in response to asparagine depletion, rendering it resistant to L-asparaginase.[3][5][29]
-
Troubleshooting:
-
Characterize ASNS expression: Before starting in vivo studies, confirm the ASNS expression level of your cell line by Western blot or qPCR.
-
Choose an appropriate model: Select a cell line with low basal ASNS expression for initial efficacy studies.
-
Consider combination therapy: Combine L-asparaginase with inhibitors of pathways that drive ASNS expression, such as mTOR or PI3K inhibitors.
-
-
Possible Cause 2: Suboptimal dosing or administration route. The dose and frequency of L-asparaginase administration may not be sufficient to maintain sustained asparagine depletion in the tumor microenvironment.
-
Troubleshooting:
-
Pharmacokinetic/pharmacodynamic (PK/PD) studies: If possible, measure plasma asparagine levels to confirm that the dosing regimen is achieving the desired level of depletion.
-
Optimize the dosing schedule: The timing of L-asparaginase administration can impact its efficacy.[2]
-
Consider novel formulations: Long-acting formulations of L-asparaginase are being developed to improve their pharmacokinetic profile.[24]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of L-asparaginase in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 of L-asparaginase (IU/mL) | ASNS Expression Level | Reference |
| DND41 | T-cell Acute Lymphoblastic Leukemia | ~0.0001 | Low | [8][30] |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | ~0.0001 | Low | [8][30] |
| RPMI 8402 | T-cell Acute Lymphoblastic Leukemia | ~0.001 | Low | [8][30] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~0.01 | High | [8][30] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~0.01 | High | [8][30] |
| PC-3 | Prostate Cancer | ~78.6 µg/mL | Not specified | [18] |
| HePG-2 | Hepatocellular Carcinoma | ~69.6 µg/mL | Not specified | [18] |
| HCT-116 | Colon Cancer | ~51.5 µg/mL | Not specified | [18] |
| MCF-7 | Breast Cancer | ~32.8 µg/mL | Not specified | [18] |
Table 2: In Vivo Effects of Asparagine Depletion on Tumor Growth and Metastasis
| Cancer Model | Treatment | Effect on Primary Tumor Growth | Effect on Metastasis | Reference |
| 4T1 Breast Cancer (mouse) | L-asparaginase | No significant effect | Reduced metastatic nodules | [2] |
| 4T1 Breast Cancer (mouse) | Low-asparagine diet | No significant effect | Reduced metastatic nodules | [2] |
| 4T1 Breast Cancer (mouse) | High-asparagine diet | No significant effect | Increased metastatic nodules | [2] |
| MDA-MB-231 Breast Cancer (human xenograft) | ASNS knockdown + L-asparaginase | Reduced tumor volume | Not specified | [2] |
| SUP-B15 ALL (human xenograft) | Low-glutaminase L-asparaginase | Durable antileukemic effect | Not applicable | [31] |
Table 3: Impact of Asparagine Depletion on CD8+ T-cell Function
| T-cell Parameter | Condition | Observation | Reference |
| Viability | Asparagine deprivation (24h) | Reduced | [20][21] |
| Proliferation (72h) | Asparagine deprivation | Reduced but not blocked | [21][23] |
| IFN-γ production (differentiated CTLs) | Asparagine deprivation during differentiation | Equivalent to control | [21][23] |
| Granzyme B expression (48h) | Asparagine deprivation | Reduced | [21] |
| Homeostatic proliferation in vivo | L-asparaginase treatment (ASNS KO T-cells) | Dampened | [1][6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of asparagine depletion on the viability of solid tumor cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium and asparagine-free medium
-
L-asparaginase
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium, asparagine-free medium, or asparagine-free medium containing various concentrations of L-asparaginase.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of ATF4 and mTORC1 Signaling
Objective: To assess the activation of the GCN2/eIF2α/ATF4 and mTORC1 pathways in response to asparagine depletion.
Materials:
-
Cancer cell lines
-
Complete and asparagine-free medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-phospho-eIF2α, anti-eIF2α, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Plate cells and treat with complete or asparagine-free medium, or L-asparaginase for the desired time points.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the effect of asparagine depletion on the growth of solid tumors in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
L-asparaginase or vehicle control
-
Calipers for tumor measurement
-
Standard, low-, and high-asparagine diets (optional)
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).[32][33][34][35]
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer L-asparaginase (e.g., intraperitoneally) or vehicle control according to the desired dosing schedule. Alternatively, switch mice to specialized diets.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Signaling Pathway and Workflow Diagrams
Caption: GCN2/eIF2α/ATF4 stress response pathway to asparagine depletion.
Caption: mTORC1 signaling pathway in response to asparagine and growth factors.
Caption: General experimental workflow for studying asparagine depletion.
References
- 1. Asparagine restriction enhances CD8+ T cell metabolic fitness and antitumoral functionality through an NRF2-dependent stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine bioavailability governs metastasis in a model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Role of activating transcription factor 4 in the hepatic response to amino acid depletion by asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Translational Reprogramming Marks Adaptation to Asparagine Restriction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 16. Oncogenic KRAS regulates amino acid homeostasis and asparagine biosynthesis via ATF4 and alters sensitivity to L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem-agilent.com [chem-agilent.com]
- 19. Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI Insight - Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation [insight.jci.org]
- 21. Depletion of extracellular asparagine impairs self-reactive T cells and ameliorates autoimmunity in a murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An ultra-long-acting L-asparaginase synergizes with an immune checkpoint inhibitor in starvation-immunotherapy of metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. matilda.science [matilda.science]
- 25. researchgate.net [researchgate.net]
- 26. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 27. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 28. researchgate.net [researchgate.net]
- 29. Synergistic Cytotoxic Effect of L-Asparaginase Combined with Decitabine as a Demethylating Agent in Pediatric T-ALL, with Specific Epigenetic Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo stabilization of a less toxic asparaginase variant leads to a durable antitumor response in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 33. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Refinement of L-asparaginase Assays for Clinical Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the refinement of L-asparaginase assays for clinical samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during L-asparaginase assays in a question-and-answer format.
Question: Why am I observing lower than expected L-asparaginase activity in my serum/plasma samples?
Answer: Lower than expected L-asparaginase activity can be due to several factors:
-
Silent Inactivation: Patients may develop neutralizing antibodies against L-asparaginase without showing clinical signs of a hypersensitivity reaction.[1][2][3] This phenomenon, known as "silent inactivation," leads to rapid clearance or inactivation of the enzyme.[2][3][4][5] Monitoring L-asparaginase activity is crucial to identify these patients.[2][5][6]
-
Improper Sample Handling and Storage: L-asparaginase is sensitive to temperature. Delays in processing or improper storage can lead to a loss of enzymatic activity. For instance, samples are stable for 72 hours at 4°C and only 8 hours at room temperature for certain assays.[1] Long-term stability is achieved by storing samples at -80°C.[1] It is recommended to centrifuge samples immediately after collection and freeze the serum or plasma within 2 hours.[7][8]
-
Ex Vivo Asparagine Hydrolysis: Residual L-asparaginase in the collected sample can continue to hydrolyze asparagine, leading to falsely low measurements of asparagine depletion, which may be misinterpreted as low enzyme activity.[9] The presence of as little as 0.01 IU/ml of L-asparaginase can lead to significant ex vivo hydrolysis.[9] The use of an L-asparaginase inhibitor, such as 5-diazo-4-oxo-L-norvaline (DONV), in the collection tubes is recommended to prevent this.[9]
-
Inter-individual Variability: There is significant inter-patient variability in the pharmacokinetics of L-asparaginase, which can lead to different activity levels.[10][11]
Question: My assay results show high variability between replicates. What are the possible causes and solutions?
Answer: High variability in replicate measurements can stem from several sources:
-
Matrix Effects: Complex biological samples like serum and plasma contain substances that can interfere with the assay.[12][13] These matrix effects can be non-linear and depend on enzyme concentration and serum composition.[12][13]
-
Solution: Optimize assay conditions for your specific matrix. This may involve diluting the sample or using a different assay methodology that is less susceptible to interference.[13]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous samples like serum.
-
-
Inadequate Mixing: Incomplete mixing of reagents and samples can lead to non-uniform reactions.
-
Solution: Ensure thorough mixing at each step of the protocol.
-
-
Assay Method: Some methods are inherently more variable. For example, the Nessler method for ammonia detection is prone to interference from endogenous ammonia in crude extracts.[14]
Question: I am observing a high background signal in my fluorometric assay. How can I reduce it?
Answer: A high background signal in a fluorometric assay can be caused by:
-
Substrate Instability: The fluorescent substrate, such as Asp-AMC, may undergo spontaneous hydrolysis, leading to a background signal.[12]
-
Solution: Prepare the substrate solution fresh before each experiment. Minimize the exposure of the substrate to light.
-
-
Serum Components: Components within the serum can be autofluorescent or can interact non-specifically with the substrate or product.
-
Solution: Include a "no-enzyme" control (serum + substrate) to determine the background fluorescence and subtract it from the sample readings. Optimize the excitation and emission wavelengths to maximize the signal-to-noise ratio.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding L-asparaginase assays.
1. What are the different types of L-asparaginase assays available for clinical samples?
There are primarily two types of assays used for monitoring L-asparaginase therapy:
-
Activity Assays: These assays quantitatively measure the enzymatic activity of L-asparaginase in a patient's blood.[5] They are crucial for identifying "silent inactivation" and ensuring therapeutic levels of the drug are maintained.[2][4][5] Common methods include coupled enzymatic reactions that monitor the decrease in NADH absorbance at 340nm, and fluorometric assays.[1][5][11]
-
Antibody Assays: These are typically ELISA-based assays that detect the presence or absence of antibodies against asparaginase.[4][5] While they can indicate an immune response, they do not directly measure the enzyme's activity and may not distinguish between neutralizing and non-neutralizing antibodies.[5][13]
2. What is "silent inactivation" of L-asparaginase and why is it a concern?
Silent inactivation refers to the development of neutralizing antibodies to L-asparaginase without any clinical symptoms of an allergic reaction.[1][2][3] These antibodies can inactivate the enzyme or accelerate its clearance, leading to sub-therapeutic drug levels and potentially compromising treatment efficacy.[2][3][15] Monitoring L-asparaginase activity is the most reliable way to detect silent inactivation.[16][17]
3. What are the recommended sample collection and handling procedures for L-asparaginase activity assays?
Proper sample handling is critical for accurate results. Here are some general guidelines:
-
Specimen Type: Serum or plasma is typically used.[4][18] Acceptable anticoagulants for plasma collection include EDTA and heparin.[18][19]
-
Collection: For serum, allow the blood to clot at room temperature for 30-60 minutes.[7][8] For plasma, place the collection tube on ice immediately after drawing the sample.[8]
-
Processing: Centrifuge the sample within 15 minutes of collection.[8] It is recommended to use a refrigerated centrifuge.[8]
-
Storage: For short-term storage, samples can be refrigerated (2-8°C) for up to 72 hours for some assays.[1] For long-term storage, freezing at -80°C is recommended, with stability reported for up to 390 days.[1]
4. Which assay method is most suitable for clinical monitoring?
The choice of assay method depends on the specific needs of the laboratory, including throughput requirements, available equipment, and desired sensitivity.
-
Coupled Enzymatic Assays: These are widely used and can be adapted for high-throughput analysis in a 96-well plate format.[1][5] They are practical for a clinical setting.[1]
-
Fluorometric Assays: These assays, often using substrates like Asp-AMC, can offer high sensitivity and are suitable for high-throughput screening.[12][13] They can detect L-asparaginase activity down to the tenths of a U/mL.[12]
-
HPLC-based Methods: While highly sensitive and accurate, HPLC methods often require more complex sample preparation and are less suited for routine high-throughput clinical monitoring.[13]
5. What are the target therapeutic levels of L-asparaginase activity?
The goal of L-asparaginase therapy is to achieve complete depletion of asparagine in the blood.[10] While there is no universally agreed-upon guideline, an asparaginase activity level of ≥0.1 IU/mL is often considered therapeutic and has been associated with complete asparagine depletion.[10][16][17] Some studies suggest that even lower levels, such as 0.05 IU/mL, may be sufficient.[16] Conversely, other research indicates that asparagine levels may start to rebound when asparaginase activity falls below 0.4 IU/mL.[10][16]
Data Presentation
Table 1: Comparison of L-asparaginase Assay Methods
| Assay Method | Principle | Advantages | Disadvantages | Typical Sensitivity (LOD/LOQ) |
| Coupled Enzymatic (NADH depletion) | Measures the decrease in NADH absorbance at 340nm in a series of coupled reactions.[1][5] | High-throughput, practical for clinical labs.[1] | Potential for interference from serum components. | LOD: 0.0024 IU/mL, LOQ: 0.011 IU/mL[1] |
| Fluorometric (Asp-AMC substrate) | Measures the fluorescence of 7-amino-4-methylcoumarin released from the substrate.[11][12] | High sensitivity, high-throughput.[12][13] | Substrate instability, potential for background fluorescence.[12] | LOD: 0.17 U/mL, LOQ: 0.57 U/mL (in PBS)[13] |
| HPLC with Precolumn Derivatization | Chromatographic separation and quantification of L-aspartic acid after derivatization.[20][21] | High sensitivity and specificity. | Complex sample preparation, lower throughput.[13] | LOQ: ~0.03 U/mL[11] |
| Nessler Method | Measures ammonia produced from asparagine hydrolysis.[14] | Simple colorimetric method. | Prone to interference from endogenous ammonia.[14] Not suitable for serum.[13] | Sensitivity of ~100 U/L in buffer[13] |
Table 2: Sample Stability for L-asparaginase Activity Assays
| Storage Condition | Duration (for 0.1 IU/mL spiked serum) | Duration (for 1.0 IU/mL spiked serum) | Reference |
| Room Temperature | 8 hours | 72 hours | [1] |
| 4°C | 72 hours | 72 hours | [1] |
| -80°C | 390 days | 390 days | [1] |
Experimental Protocols
Protocol 1: High-Throughput Coupled Enzymatic Assay for L-asparaginase Activity
This protocol is based on the method described by Bhojwani et al.[1]
Principle: L-asparaginase activity is determined by monitoring the rate of disappearance of NADH, which is measured as a decrease in absorbance at 340 nm in a 96-well plate format. The reaction is coupled, where the aspartate produced by L-asparaginase is used in a subsequent reaction that consumes NADH.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Patient serum or plasma samples
-
L-asparaginase standards
-
5% Bovine Serum Albumin (BSA) for preparing calibrators and controls
-
Enzyme reaction mixture containing:
-
L-asparagine
-
α-ketoglutarate
-
Glutamic oxaloacetic transaminase
-
Malate dehydrogenase
-
NADH
-
Procedure:
-
Preparation of Calibrators and Controls:
-
Prepare a stock solution of L-asparaginase standard (e.g., 500 IU/mL) in 5% BSA.
-
From the stock solution, prepare a working standard solution (e.g., 10 IU/mL).
-
Prepare a series of calibrators by further diluting the working standard to achieve a range of activities (e.g., 0.025 to 2.0 IU/mL).
-
Prepare high and low activity controls in a similar manner.
-
-
Assay Procedure:
-
Add a specific volume of patient sample, calibrator, or control to each well of the 96-well plate.
-
Add the enzyme reaction mixture to each well to initiate the reaction.
-
Immediately place the plate in the microplate reader.
-
Monitor the decrease in absorbance at 340 nm over a set period. The rate of disappearance of NADH (ΔmOD/minute) is directly proportional to the L-asparaginase activity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the rate of NADH disappearance versus the known activity of the calibrators.
-
Determine the L-asparaginase activity in the patient samples and controls by interpolating their rates from the calibration curve.
-
Protocol 2: Fluorometric Assay for L-asparaginase Activity
This protocol is based on the method described by Ylikangas and Mononen.[11]
Principle: This assay measures the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) from the non-fluorescent substrate L-aspartic acid β-(7-amido-4-methylcoumarin) (Asp-AMC) upon hydrolysis by L-asparaginase.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Black 96-well microplates
-
Patient serum or plasma samples
-
L-asparaginase standards
-
Asp-AMC substrate
-
Assay buffer (e.g., Tris buffer, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Asp-AMC in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Asp-AMC in the assay buffer.
-
Prepare a series of L-asparaginase standards in the assay buffer.
-
-
Assay Procedure:
-
Add patient samples and standards to the wells of the black microplate.
-
Initiate the reaction by adding the Asp-AMC working solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-300 minutes).
-
Measure the fluorescence at an excitation wavelength of ~357 nm and an emission wavelength of ~455 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity against the L-asparaginase concentration of the standards.
-
Calculate the L-asparaginase activity in the patient samples from the standard curve.
-
Mandatory Visualizations
Caption: Workflow for the coupled enzymatic L-asparaginase assay.
Caption: Troubleshooting logic for low L-asparaginase activity.
References
- 1. High-throughput asparaginase activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 3. childrensmn.org [childrensmn.org]
- 4. grangergenetics.com [grangergenetics.com]
- 5. grangergenetics.com [grangergenetics.com]
- 6. Determination of l-Asparaginase Activity and Its Therapeutic Monitoring in Children with Hematological Malignancies in a Single Croatian Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asparaginase Activity | MLabs [mlabs.umich.edu]
- 8. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Approach for the Activity Assessment of L-Asparaginase Formulations When Dealing with Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Interferences that impact measuring optimal L-asparaginase activity and consequent errors interpreting these data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring of treatment with L-asparaginase in children with acute lymphoblastic leukaemia, with a focus on silent inactivation and its influence on the treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consensus expert recommendations for identification and management of asparaginase hypersensitivity and silent inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Implementation of the asparaginase activity assessment technique for clinical use: experience of a Brazilian Center - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 19. L-Asparaginase Activity Assay | HNL Lab Medicine [hnl.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (-)-Asparagine and (+)-Asparagine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological and physiological effects of the enantiomers of asparagine: (-)-Asparagine (L-Asparagine) and (+)-Asparagine (D-Asparagine). While L-Asparagine is a fundamental component of proteins and central to numerous metabolic pathways, the physiological roles of D-Asparagine are less understood but of growing interest in various research fields.
Executive Summary
L-Asparagine is one of the twenty proteinogenic amino acids and is integral to protein synthesis, nitrogen transport, and cellular signaling. In contrast, D-Asparagine is a non-proteinogenic amino acid, and its presence in biological systems is significantly lower. Key differences in their bioactivity have been identified, most notably their differential effects on the mTORC1 signaling pathway, metabolism by stereospecific enzymes, and interactions with specific receptors. These differences underscore the importance of stereochemistry in biological systems and have significant implications for drug development and disease biomarker discovery.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative and qualitative differences between L-Asparagine and D-Asparagine based on available experimental data.
| Parameter | This compound (L-Asparagine) | (+)-Asparagine (D-Asparagine) | Cell Type/Context |
| Protein Synthesis | Direct precursor, incorporated into proteins | Not incorporated into proteins | General |
| mTORC1 Signaling | Activates mTORC1 signaling | Does not stimulate mTORC1 activity[1] | General |
| Metabolic Fate | Enters central carbon metabolism; substrate for L-asparaginase and asparagine synthetase | Primarily degraded by D-aspartate oxidase[1] | General |
| Taste Receptor Interaction | Tasteless or slightly bitter[2][3] | Intensely sweet[2][3] | Human Taste Receptors |
| NMDA Receptor Interaction | Not a primary ligand | Potential weak agonist at the glycine site (inferred from D-serine and D-aspartate activity) | Neuronal |
Enzyme Kinetics
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Source Organism |
| L-Asparaginase | L-Asparagine | 0.015 | 44.4 | 2.96 x 10⁶ | Escherichia coli[4] |
| L-Asparagine | 0.0577 | 38.6 | 6.69 x 10⁵ | Guinea Pig[4] | |
| L-Asparagine | 2.9 | 3.19 | 1.1 x 10³ | Human[4] | |
| Asparaginase | D-Asparagine | 0.23 | Not Reported | Not Reported | Saccharomyces cerevisiae (external)[1] |
| D-Aspartate Oxidase | D-Asparagine | Not Reported | 8.3 | Not Reported | Human[1] |
| D-Aspartate | 2.7 | 52.5 | 1.94 x 10⁴ | Human[1] |
Signaling Pathways
The differential effects of L- and D-Asparagine on cellular signaling are most pronounced in the context of the mTORC1 pathway, a central regulator of cell growth and metabolism.
L-Asparagine Signaling
L-Asparagine, along with glutamine, can activate mTORC1 signaling independently of the Rag GTPases, utilizing the Arf1 pathway.[5] This activation is crucial for promoting anabolic processes such as protein and nucleotide synthesis.
Caption: L-Asparagine activates mTORC1 signaling via the Arf1 pathway.
D-Asparagine Metabolism
D-Asparagine does not activate the mTORC1 pathway.[1] Its primary metabolic fate is degradation through oxidative deamination by D-aspartate oxidase (DDO), a peroxisomal enzyme.[1]
Caption: D-Asparagine is metabolized by DDO and does not activate mTORC1.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Comparative Metabolomic Analysis of D- and L-Asparagine
This protocol outlines a suitable methodology for comparing the global cellular effects of D- and L-Asparagine using LC-MS/MS.
Cell Culture and Treatment:
-
Cell Line: Select a relevant cell line (e.g., a cancer cell line sensitive to asparagine metabolism like OVCAR-8, or a non-cancerous line such as HEK293T).
-
Culture Conditions: Culture cells in a standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Once cells reach 70-80% confluency, replace the standard medium with a custom asparagine-free medium. Supplement this medium with either L-Asparagine or D-Asparagine at a final concentration of 1 mM. Include a control group with no asparagine supplementation.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for metabolic changes to occur.
Metabolite Extraction:
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the culture plates and incubate at -80°C for 15 minutes.
-
Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Lyse the cells by three cycles of freeze-thawing. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the intracellular metabolites. Dry the supernatant using a vacuum concentrator.
LC-MS/MS Analysis for Chiral Metabolomics:
-
Derivatization: Reconstitute the dried metabolite extract in a suitable solvent and derivatize with a chiral derivatizing agent to enable the separation of enantiomers on a non-chiral column.
-
Chromatography: Perform chromatographic separation using a suitable LC column and mobile phase gradient.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer in a suitable ionization mode (e.g., ESI positive or negative) to identify and quantify metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Process the raw data to identify and quantify the metabolites. Compare the metabolite profiles between the D-Asparagine, L-Asparagine, and control groups to determine significant changes.
Caption: Experimental workflow for comparative metabolomics.
Chiral Separation of D- and L-Asparagine by HPLC
This protocol describes a direct method for the chiral separation of D- and L-Asparagine using a chiral stationary phase (CSP).
Materials and Methods:
-
HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
-
Chiral Column: A crown-ether or macrocyclic glycopeptide-based CSP, which is effective for the separation of underivatized amino acids.
-
Mobile Phase: A suitable mobile phase, which may consist of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure the proper ionization state of the analytes.
-
Sample Preparation: Dissolve the asparagine sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to D- and L-Asparagine based on the retention times of pure standards.
-
Quantify the amount of each enantiomer by integrating the peak areas.
Asparaginase Activity Assay
This assay measures the activity of asparaginase by quantifying the ammonia produced from the hydrolysis of asparagine.
Materials:
-
Purified asparaginase enzyme.
-
L-Asparagine or D-Asparagine solution (substrate).
-
Tris-HCl buffer (e.g., 50 mM, pH 8.6).
-
Nessler's reagent.
-
Ammonium sulfate solution (for standard curve).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer and the asparagine substrate solution.
-
Initiate the reaction by adding the asparaginase enzyme to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to a new tube and add Nessler's reagent.
-
Measure the absorbance at approximately 450 nm after color development.
-
Quantify the amount of ammonia produced by comparing the absorbance to a standard curve prepared with known concentrations of ammonium sulfate.
-
Calculate the enzyme activity in terms of µmoles of ammonia produced per minute per milligram of enzyme.
Conclusion
The enantiomers of asparagine exhibit distinct biological profiles. L-Asparagine is a cornerstone of protein structure and a key player in cellular metabolism and signaling. In contrast, D-Asparagine, while less abundant, has unique physiological effects, including a distinct taste profile and metabolic pathway. The differential activation of the mTORC1 pathway is a critical distinction with significant implications for cell growth and proliferation. The stereospecificity of enzymes such as asparaginase and D-aspartate oxidase further highlights the importance of chirality in biological systems. For researchers and drug development professionals, a thorough understanding of these differences is essential for the design of stereochemically pure therapeutics and the interpretation of biological data. Future research should focus on further elucidating the specific roles of D-Asparagine in health and disease to unlock its full potential as a biomarker and therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Identification and Structural Analysis of an l-Asparaginase Enzyme from Guinea Pig with Putative Tumor Cell Killing Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Amides: L-Asparagine Versus Glutamine in Fueling Cancer Cell Proliferation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate metabolic landscape of cancer, amino acids play a central role, serving as building blocks for rampant proliferation and as key signaling molecules. Among these, the amides L-glutamine and L-asparagine have emerged as critical nutrients, often in a complex and intertwined relationship that dictates the fate of cancer cells. While "glutamine addiction" has long been a central theme in cancer metabolism, recent evidence has illuminated the indispensable and distinct role of L-asparagine, challenging the singular focus on glutamine and opening new avenues for therapeutic intervention.[1][2] This guide provides an objective comparison of the roles of L-asparagine and glutamine in supporting cancer cell proliferation, supported by experimental data and detailed methodologies.
The Intertwined Metabolism of Glutamine and Asparagine
Glutamine, the most abundant amino acid in the blood, is a pleiotropic nutrient for cancer cells, contributing to energy production through the tricarboxylic acid (TCA) cycle, nucleotide and lipid synthesis, and redox homeostasis.[3] Many cancer cells are so heavily reliant on a constant supply of glutamine that its deprivation triggers cell cycle arrest and apoptosis, a phenomenon termed "glutamine addiction".[3]
L-asparagine is a non-essential amino acid that is metabolically linked to glutamine. Its synthesis is catalyzed by the enzyme asparagine synthetase (ASNS), which transfers the amide group from glutamine to aspartate to form asparagine.[1][4] This direct metabolic relationship underscores the interconnectedness of these two amino acids in cellular metabolism.
L-Asparagine: More Than Just a Building Block
While historically viewed primarily as a component of proteins, L-asparagine is now recognized as a critical signaling molecule and a key survival factor for cancer cells, particularly under conditions of metabolic stress such as glutamine deprivation.[5][6] When extracellular glutamine is scarce, cancer cells can upregulate ASNS to produce their own asparagine, which is essential to prevent apoptosis.[6] In fact, in some contexts, the availability of asparagine, rather than glutamine itself, is the limiting factor for cancer cell survival and proliferation.[5][6]
Quantitative Comparison of L-Asparagine and Glutamine Deprivation on Cancer Cell Proliferation
The following tables summarize quantitative data from studies investigating the effects of L-asparagine and glutamine on cancer cell proliferation and survival.
| Cell Line | Treatment | Effect on Proliferation/Viability | IC50 Value | Reference |
| 786-O (Renal Cell Carcinoma) | L-Asparaginase | Significant reduction in proliferation rate | 0.150 ± 0.028 U/ml | [7] |
| A549 (Lung Adenocarcinoma) | L-Asparaginase | Significant reduction in proliferation rate | 0.140 ± 0.030 U/ml | [7] |
| MCF-7 (Breast Cancer) | L-Asparaginase | No significant effect on proliferation | Not Applicable | [7] |
Table 1: Effect of L-Asparaginase on the Proliferation of Various Cancer Cell Lines. L-Asparaginase depletes both L-asparagine and, to a lesser extent, L-glutamine.
| Cell Line | Condition | Observation | Reference |
| MYC-transformed cells | Glutamine withdrawal | Induction of apoptosis | [5] |
| MYC-transformed cells | Glutamine withdrawal + Asparagine supplementation | Restoration of cell viability | [5] |
| Various cancer cell lines | Glutamine withdrawal | Cell cycle arrest and apoptosis | [6] |
| Various cancer cell lines | Glutamine withdrawal + Asparagine supplementation | Suppression of apoptosis | [6] |
| Colon cancer cells (SW480, SW620) | Glutamine starvation + L-asparaginase | Significant inhibition of cell viability | [8] |
Table 2: Comparative Effects of Glutamine and Asparagine on Cancer Cell Survival.
Signaling Pathways Influenced by L-Asparagine and Glutamine
Both L-asparagine and glutamine are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. However, they appear to do so through distinct mechanisms. While many amino acids signal to mTORC1 via the Rag GTPases, glutamine and asparagine can activate mTORC1 independently of this canonical pathway, utilizing the Arf1 GTPase.[9][10]
Furthermore, the availability of asparagine has been shown to be critical for the expression of the oncoprotein c-Myc. In the absence of glutamine, asparagine can sustain c-Myc expression, which in turn promotes the synthesis of glutamine synthetase (GS), allowing cells to produce their own glutamine and thereby survive.[11][12] Asparagine depletion has been shown to inhibit the translation of c-Myc mRNA, highlighting a post-transcriptional regulatory role.[13]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with the desired concentrations of compounds (e.g., L-asparaginase) or culture in nutrient-deprived media for the desired time period.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis, a direct marker of cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.
-
Protocol:
-
Seed cells on coverslips in a multi-well plate and treat as required.
-
Add 10 µM BrdU to the culture medium and incubate for 1-24 hours, depending on the cell cycle length.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at room temperature.
-
Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.
-
Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Visualize and quantify the number of BrdU-positive cells using fluorescence microscopy.
-
Apoptosis Assays
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Protocol:
-
Fix and permeabilize cells as described for the BrdU assay.
-
Incubate cells with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs for 1 hour at 37°C.
-
Wash the cells and counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.
-
2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Principle: A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Protocol:
-
Lyse treated and control cells to release cellular contents.
-
Incubate the cell lysates with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) in a 96-well plate.
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) over time.
-
Calculate the caspase-3 activity based on the rate of substrate cleavage.
-
Conclusion
The metabolic dependencies of cancer cells are complex and context-specific. While glutamine is undeniably a critical nutrient for many tumors, the role of L-asparagine is equally vital, particularly in mediating survival under metabolic stress. A comprehensive understanding of the distinct and overlapping functions of these two amino acids is crucial for the development of effective metabolic therapies. Targeting both glutamine and asparagine metabolism, for instance by combining glutaminase inhibitors with L-asparaginase, may offer a synergistic approach to combatting cancer cell proliferation and survival.[8] Future research should continue to dissect the intricate signaling networks governed by these two amides to uncover novel therapeutic vulnerabilities in a variety of cancer types.
References
- 1. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effect of asparagine and glutamine removal on three adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic lethality of glutaminolysis inhibition, autophagy inactivation and asparagine depletion in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asparagine sustains cellular proliferation and c‑Myc expression in glutamine‑starved cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Asparagine bioavailability regulates the translation of MYC oncogene - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Validating Asparagine Synthetase as a Target in Tumor Growth
Researchers, scientists, and drug development professionals are increasingly focusing on the metabolic vulnerabilities of cancer cells, with asparagine synthetase (ASNS) emerging as a critical, albeit complex, therapeutic target. This guide provides a comparative analysis of experimental data validating the role of ASNS in tumor growth, offering insights into its regulatory pathways and the methodologies used to investigate its function.
Asparagine synthetase, the sole enzyme responsible for the de novo synthesis of asparagine from aspartate and glutamine, plays a pivotal role in cancer cell proliferation and survival, particularly under conditions of nutrient stress.[1][2] Its expression is tightly regulated by cellular stress response pathways, including the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR).[1][3] This guide delves into the experimental evidence that both supports and challenges the targeting of ASNS in various cancer models.
Comparative Efficacy of Targeting ASNS: In Vitro and In Vivo Studies
The validation of ASNS as a cancer target has been explored through various experimental approaches, primarily involving the inhibition of ASNS activity or expression and comparing the outcomes to control conditions or alternative treatments like L-asparaginase, an enzyme that depletes circulating asparagine. The following tables summarize key quantitative findings from these studies.
| Cancer Type | Experimental Model | Method of ASNS Targeting | Key Findings | Reference |
| Colorectal Cancer (CRC) | Patient-Derived Spheroids | ASNS Knockdown (shRNA) | Significant decrease in cell proliferation upon asparagine depletion in ASNS-knockdown spheroids compared to control.[4] | [4] |
| Colorectal Cancer (CRC) | Patient-Derived Spheroid Xenograft (PDSX) | ASNS Knockdown + L-asparaginase | Combination of ASNS knockdown and L-asparaginase (0.1 U/mL) led to substantial inhibition of spheroid growth in vitro.[4][5] | [4][5] |
| Melanoma | A2058 Cell Line | ASNS Knockout (CRISPR) | Strong antiproliferative effects in vitro upon depletion of non-essential amino acids.[6] However, ASNS depletion was largely dispensable for in vivo tumor growth.[6][7] | [6][7] |
| Acute Lymphoblastic Leukemia (ALL) | MOLT-4(R) Cell Line (L-asparaginase resistant) | ASNS Inhibitor (adenylated sulfoximine) | Concentration-dependent inhibition of cell proliferation. Effect was accentuated by the simultaneous presence of L-asparaginase.[8] | [8] |
| Lung Cancer (NSCLC) | NSCLC Cell Lines | ASNS Knockdown | Hindered growth and colony formation ability.[1][2] | [1][2] |
| Breast Cancer | Breast Cancer Cell Lines | ASNS Silencing | Depressed cell proliferation.[1] ASNS knockdown did not affect primary tumor growth but significantly impacted metastatic behavior.[1] | [1] |
| Gastric Cancer | Gastric Cancer Cell Lines | ASNS Knockdown | Suppressed tumor growth and increased sensitivity to cisplatin.[9] | [9] |
| Pancreatic Cancer | Pancreatic Ductal Adenocarcinoma (PDCA) Cells | L-asparaginase Treatment | PDCA cell lines with lower ASNS expression were more sensitive to L-asparaginase.[9] | [9] |
| Combination Therapy | Cancer Model | Therapeutic Agents | Key Findings | Reference |
| KRAS-mutant Colorectal Cancer | Xenografts | L-asparaginase + mTOR inhibitor (rapamycin) | Suppressed the growth of KRAS-mutant CRC cells in vivo.[1] | [1] |
| Pancreatic Cancer | Cell Lines | GCN2 inhibitors + L-asparaginase | Synergistic antiproliferative effects in ASNS-low pancreatic cancer cells.[10] | [10] |
| Acute Myeloid Leukemia (AML) | OCI-AML2 Xenografts | ASNS inhibitor (ASX-173) + L-asparaginase | Significantly delayed tumor growth.[11] | [11] |
| Pancreatic Ductal Adenocarcinoma | PDCA Cells | MAPK inhibitors + L-asparaginase | MAPK inhibition sensitized pancreatic tumors to asparagine restriction, inhibiting tumor growth.[9][12] | [9][12] |
Signaling Pathways Regulating ASNS Expression
The expression of ASNS is intricately controlled by multiple signaling pathways, often activated in response to cellular stress. Understanding these pathways is crucial for developing effective strategies to target ASNS.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in ASNS research.
ASNS Expression Analysis
1. Immunohistochemistry (IHC):
-
Objective: To determine the protein expression level of ASNS in tissue samples.
-
Protocol Summary:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).[13]
-
Incubate slides with a primary antibody against ASNS.[13]
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the protein.
-
Counterstain, dehydrate, and mount the slides for microscopic analysis.
-
2. Western Blotting:
-
Objective: To quantify ASNS protein levels in cell lysates.
-
Protocol Summary:
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against ASNS.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities relative to a loading control.[13]
-
In Vitro Cell Proliferation Assay
-
Objective: To assess the effect of ASNS inhibition or asparagine depletion on cancer cell growth.
-
Protocol Summary (using CCK-8):
-
Seed cells in 96-well plates.
-
Treat cells with the experimental agent (e.g., ASNS inhibitor, L-asparaginase, or culture in asparagine-free media).
-
At desired time points, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
-
In Vivo Tumor Growth Assay (Xenograft Model)
-
Objective: To evaluate the effect of targeting ASNS on tumor growth in a living organism.
-
Protocol Summary:
-
Inject cancer cells (e.g., ASNS-knockdown or control cells) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer treatment (e.g., L-asparaginase, vehicle control) according to the planned schedule.[5]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC).[5]
-
Experimental and Logical Workflows
The process of validating ASNS as a therapeutic target involves a logical progression from in vitro characterization to in vivo efficacy studies.
References
- 1. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Asparagine Synthetase in Tumorgenicity Using Patient-Derived Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Therapeutic Assessment of Targeting ASNS Combined with l-Asparaginase Treatment in Solid Tumors and Investigation of Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Asparagine Metabolism in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to L-asparaginase Enzymes for Therapeutic and Research Applications
L-asparaginase is a cornerstone enzyme in the treatment of acute lymphoblastic leukemia (ALL) and is also utilized in various industrial applications, notably in food processing to reduce acrylamide formation.[1][2][3][4] Its therapeutic efficacy hinges on the depletion of the amino acid L-asparagine from the bloodstream.[5] Many leukemic cells lack or have low levels of L-asparagine synthetase (ASNS), the enzyme required for endogenous asparagine production, making them dependent on extracellular sources.[1][3] L-asparaginase catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia, thereby starving the malignant cells and inducing apoptosis.[4][6][7]
This guide provides a comparative analysis of different L-asparaginase enzymes, focusing on their biochemical properties, kinetic parameters, immunogenicity, and mechanisms of resistance. Detailed experimental protocols for key characterization assays are also provided to support researchers in their evaluation of these critical enzymes.
Mechanism of Action and Rationale for Use
The selective cytotoxicity of L-asparaginase against leukemic cells is a result of their metabolic deficiency. While normal cells can synthesize their own L-asparagine, ALL cells rely on circulating asparagine for survival and proliferation. Administration of L-asparaginase drastically reduces plasma asparagine levels, leading to the targeted death of cancer cells.[3][4]
Comparative Performance of L-asparaginase Enzymes
Clinically used L-asparaginases are primarily derived from bacterial sources. The three main formulations available are the native enzyme from Escherichia coli, a pegylated version of the E. coli enzyme (PEG-asparaginase), and an enzyme derived from Erwinia chrysanthemi (now classified as Dickeya dadantii).[8][9][10] These enzymes differ significantly in their biochemical, pharmacokinetic, and immunological properties.
Biochemical and Kinetic Properties
The efficacy of an L-asparaginase preparation is determined by its affinity for L-asparagine (indicated by a low K_m value) and its catalytic efficiency. A significant concern is the enzyme's secondary activity on L-glutamine, as glutamine depletion is associated with higher toxicity.[11]
| Enzyme Source | Form | Optimal pH | Optimal Temp. (°C) | K_m (L-Asn) | V_max (U/mg) | Glutaminase Activity | Reference |
| Escherichia coli | Native | 6.0 - 8.5 | 37 | 0.012 - 0.075 mM | 200 - 400 | ~2-5% of Asn activity | [12][13][14] |
| E. coli (PEG) | Pegylated | ~8.0 | 37 | 0.396 mM | ~3193 µmol/min | Similar to native | [15] |
| Erwinia chrysanthemi | Native | 5.0 - 9.0 | 37 | 0.01 - 0.05 mM | ~700 | ~5-11% of Asn activity | [16][17] |
| Trichoderma viride | Fungal | 8.0 | 37 | 0.0565 mM | 71.13 | Not detected | [18] |
| Pseudomonas sp. | Bacterial | 8.5 | 45 | 0.52 mM | 42.55 | - | [17] |
| Streptomyces brollosae | Bacterial | - | - | 2.139 mM | 152.6 U/mL/min | - | [19] |
| Table 1. Comparison of biochemical and kinetic parameters of various L-asparaginase enzymes. Values can vary based on purification and assay conditions. |
Pharmacokinetic and Immunogenicity Profile
A major challenge with bacterial L-asparaginases is their immunogenicity, which can lead to hypersensitivity reactions and the development of neutralizing antibodies.[20][21] These antibodies can cause "silent inactivation," where the enzyme is cleared from circulation without obvious allergic symptoms, compromising therapeutic efficacy.[8][22] Pegylation—the covalent attachment of polyethylene glycol (PEG)—was developed to reduce immunogenicity and extend the enzyme's plasma half-life.[2][5][23]
| Enzyme Formulation | Apparent Half-life | Incidence of Hypersensitivity | Key Considerations | Reference |
| Native E. coli L-asparaginase | ~1.24 days | Up to 60% | High immunogenicity; risk of silent inactivation. | [8][9] |
| PEG-asparaginase (E. coli) | ~5.73 days | Lower than native form | Longer half-life allows for less frequent dosing; reduced immunogenicity. | [2][9] |
| Erwinia L-asparaginase | ~0.65 days | 8-33% | Used as a second-line treatment for patients allergic to E. coli forms; shorter half-life requires more frequent administration. | [8][9][21] |
| Table 2. Comparison of pharmacokinetic and immunogenicity profiles of clinically used L-asparaginase formulations. |
Mechanisms of L-asparaginase Resistance
Resistance to L-asparaginase can be intrinsic or acquired and is a significant factor in treatment failure. The primary mechanism of cellular resistance is the upregulation of asparagine synthetase (ASNS), which allows leukemic cells to overcome the drug-induced depletion of asparagine.[10][24][25] Recent studies have shown that this upregulation is often part of a broader amino acid stress response mediated by the transcription factor ATF4.[26]
Experimental Protocols
Accurate characterization of L-asparaginase enzymes requires robust and standardized methodologies. Below are protocols for key assays.
Protocol 1: L-asparaginase Activity Assay (Coupled Enzyme Assay)
This protocol determines asparaginase activity by measuring the amount of aspartate produced, which is proportional to the colorimetric or fluorometric signal generated by a coupled enzyme reaction.
Methodology:
-
Sample Preparation: Homogenize tissue or cells in 4 volumes of ice-cold Asparaginase Assay Buffer. Centrifuge at 15,000 x g for 10 minutes to clear insoluble material. Serum samples can often be used directly.
-
Reaction Setup: Add 1-50 µL of sample or aspartate standard to wells of a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.
-
Asparaginase Reaction: Add 50 µL of the Substrate Mix (containing L-asparagine) to each well.
-
Coupled Reaction: A coupled enzymatic reaction is initiated to quantify the product (aspartate or ammonia). For example, in a kit-based assay, an Aspartate Enzyme Mix and Conversion Mix are added. The reaction proceeds at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: The absorbance or fluorescence is measured at an initial time point (T_initial) and a final time point (T_final) using a plate reader.
-
Calculation: The change in absorbance/fluorescence is compared to the standard curve to determine the amount of product generated. One unit of L-asparaginase is typically defined as the amount of enzyme that liberates 1.0 µmol of product (ammonia or aspartate) per minute at a specific pH and temperature.[12]
Protocol 2: Determination of Kinetic Parameters (K_m and V_max)
Methodology:
-
Assay Setup: Perform the asparaginase activity assay as described above, but vary the concentration of the L-asparagine substrate over a wide range (e.g., 0-30 mM).[27]
-
Initial Velocity Measurement: For each substrate concentration, measure the initial reaction velocity (v₀). Ensure measurements are taken in the linear phase of the reaction.
-
Data Analysis: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Curve Fitting: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraFit, Prism).[12] This will yield the values for K_m (the substrate concentration at half-maximal velocity) and V_max (the maximum reaction velocity).
Protocol 3: Immunogenicity Assessment (ELISA for Anti-Asparaginase Antibodies)
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the specific L-asparaginase enzyme (e.g., E. coli L-asparaginase) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add diluted patient serum samples to the wells and incubate for 1-2 hours at room temperature to allow anti-asparaginase antibodies to bind to the coated enzyme.
-
Secondary Antibody: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects human IgG or IgM. Incubate for 1 hour.
-
Detection: Wash the plate. Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of anti-asparaginase antibody in the sample.[22]
References
- 1. Asparaginase - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Current applications and different approaches for microbial l-asparaginase production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. l-Asparaginase: a feasible therapeutic molecule for multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Biological Evaluation of an L-Asparaginase from Isolated Escherichia coli MF-107 as an Anti-Tumor Enzyme on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-asparaginase treatment in acute lymphoblastic leukemia: a focus on Erwinia asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The three asparaginases. Comparative pharmacology and optimal use in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asparaginases: Biochemical Pharmacology and Modes of Drug Resistance | Anticancer Research [ar.iiarjournals.org]
- 11. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailoring structure–function properties of L-asparaginase: engineering resistance to trypsin cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pH dependence of the kinetic parameters of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. jabonline.in [jabonline.in]
- 19. researchgate.net [researchgate.net]
- 20. A structural in silico analysis of the immunogenicity of l-asparaginase from Escherichia coli and Erwinia carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. grangergenetics.com [grangergenetics.com]
- 23. Comparative immunogenicity and structural analysis of epitopes of different bacterial L-asparaginases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanistic insights into L-asparaginase resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. l-Asparaginase from Aspergillus spp.: production based on kinetics, thermal stability and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Asparagine and its Dipeptide Forms in Cell Culture
In the optimization of biopharmaceutical production, the stability and efficacy of cell culture media components are paramount. L-Asparagine is a critical amino acid for the proliferation and productivity of many mammalian cell lines, including the widely used Chinese Hamster Ovary (CHO) cells.[1] However, its use in liquid media is hampered by inherent instability. This guide provides an objective comparison of L-Asparagine and its more stable dipeptide forms, supported by experimental insights and detailed methodologies for evaluation.
The Challenge with L-Asparagine Supplementation
Free L-Asparagine is susceptible to non-enzymatic deamidation in aqueous solutions, a degradation process that converts it to aspartic acid and isoaspartic acid.[1] A significant and detrimental consequence of this breakdown is the release of ammonia into the cell culture medium.[1][2] The accumulation of cytotoxic ammonia can negatively impact cell growth, viability, and protein production, leading to inconsistencies in culture performance.[1][2] To mitigate this, L-Asparagine should ideally be added to the culture medium immediately before use, which can be inconvenient for large-scale or long-term cultures.[3]
Dipeptides, composed of two amino acids linked by a peptide bond, have emerged as a superior alternative, offering enhanced stability and solubility.[1] Dipeptides like Glycyl-L-Asparagine protect the reactive amino group of asparagine, preventing spontaneous degradation and the associated release of ammonia.[1][4] Cells can internalize these dipeptides and enzymatically cleave them to slowly release L-Asparagine, ensuring a stable and sustained supply of this crucial nutrient while minimizing the buildup of toxic byproducts.[2]
Performance Comparison: L-Asparagine vs. Dipeptide Forms
While direct, publicly available quantitative comparative studies are limited, the expected benefits of substituting L-Asparagine with a dipeptide form can be extrapolated from the well-documented advantages of other dipeptides and the known metabolic importance of asparagine.[1]
| Feature | L-Asparagine | L-Asparagine Dipeptides (e.g., Glycyl-L-Asparagine) |
| Stability in Aqueous Solution | Low; prone to spontaneous deamidation.[1] | High; the peptide bond protects the labile amino group.[1][2] |
| Ammonia Generation | High; released as a byproduct of degradation.[1][4] | Low; ammonia generation is significantly reduced.[2][5][6] |
| Solubility | Moderate | Generally higher, allowing for more concentrated feed solutions.[1] |
| Nutrient Availability | Inconsistent due to degradation over time.[1] | Consistent and sustained release of L-Asparagine.[1][2] |
| Impact on Cell Health | Potential for cytotoxicity due to ammonia accumulation, leading to reduced cell growth and viability.[2] | Improved cell viability and growth, especially in high-density, long-duration cultures, due to lower ammonia levels.[2] |
| Process Consistency | Can lead to variability in culture performance.[2] | Promotes more reproducible cell culture performance and consistent product quality.[2] |
| Cellular Uptake | Transported via various amino acid transporters (e.g., ASCT2).[7] | Transported via oligo/dipeptide transporters (e.g., PEPT1), followed by intracellular hydrolysis into constituent amino acids.[7] |
Experimental Protocols
To empirically evaluate the performance of L-Asparagine versus its dipeptide forms in a specific cell culture system, the following experimental protocols are recommended.
Cell Viability Assay (Trypan Blue Exclusion Method)
This assay distinguishes between viable and non-viable cells based on membrane integrity.[8] Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[4][9][10]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Prepare a 0.2% working solution of Trypan Blue by diluting the 0.4% stock solution 1:1 with PBS. It is recommended to filter the dye through a 0.2 µm filter to remove aggregates.[9][11]
-
Mix the cell suspension with the 0.2% Trypan Blue solution at a 1:1 ratio.[9] For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.
-
Allow the mixture to incubate for 1-3 minutes at room temperature.[4][8] Counting should be completed within 3-5 minutes, as longer incubation can lead to an increase in stained (non-viable) cells.[4]
-
Load 10-20 µL of the mixture into a hemocytometer.[8]
-
Under a microscope, count the number of live (unstained, bright) cells and dead (blue) cells.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[8]
Ammonia Measurement Assay
Several commercial kits are available for the colorimetric determination of ammonia in cell culture supernatants. The general principle involves a reaction that produces a colored or fluorescent product quantifiable by a microplate reader.
Sample Preparation:
-
Collect cell culture medium at various time points.
-
Centrifuge the samples to pellet any cells or debris (e.g., 10,000 x g for 10 minutes).[12][13]
-
To stop any enzymatic reactions, the supernatant can be heat-treated (e.g., 80°C for 15 minutes) and then centrifuged again.[14]
-
The clear supernatant can be assayed directly or diluted with assay buffer if the ammonia concentration is expected to be high.[12][15]
General Assay Protocol (based on colorimetric detection):
-
Prepare a standard curve using the provided ammonium chloride standards.
-
Add prepared samples and standards to a 96-well microtiter plate.
-
Add the assay reagents as per the manufacturer's instructions. This typically involves adding reagents that react with ammonia to produce a colored product.[13][15]
-
Incubate the plate for the recommended time and temperature (e.g., 30-60 minutes at 37°C).[13][15]
-
Read the absorbance at the specified wavelength (e.g., 570 nm or 630-670 nm) using a microplate reader.[13][15]
-
Determine the ammonia concentration in the samples by comparing their absorbance to the standard curve.
Amino Acid Analysis in Cell Culture Media
Monitoring the concentration of L-Asparagine and other amino acids in the culture medium over time can provide insights into nutrient consumption rates. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a common method for this analysis.[16]
General Protocol Outline:
-
Sample Preparation: Collect cell culture supernatant and centrifuge to remove cells and debris.
-
Derivatization: Amino acids are derivatized to make them detectable by UV or fluorescence detectors. A common two-step strategy uses ortho-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids. This step can be automated.[17]
-
Chromatographic Separation: The derivatized amino acids are separated using reverse-phase HPLC.[18][17]
-
Detection: The separated amino acids are detected using a variable wavelength detector at 338 nm (for OPA-derivatized) and 262 nm (for FMOC-derivatized).[18][17]
-
Quantification: The concentration of each amino acid is determined by comparing the peak areas to those of known standards.
Visualizations
Caption: L-Asparagine degradation vs. Dipeptide utilization pathway.
Caption: Experimental workflow for comparing asparagine sources.
Caption: Simplified overview of Asparagine's role in mTORC1 signaling.
Conclusion
The substitution of free L-Asparagine with its dipeptide forms, such as Glycyl-L-Asparagine, represents a significant advancement in cell culture media formulation. By providing a stable and readily available source of this critical amino acid, dipeptides mitigate the risks of nutrient degradation and toxic ammonia accumulation.[1][2] This leads to enhanced cell growth, prolonged culture viability, and improved process consistency, ultimately boosting the productivity of biopharmaceutical manufacturing.[2] Researchers are encouraged to utilize the provided protocols to evaluate L-Asparagine dipeptides in their specific cell culture applications to optimize their processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Effect of amino acids and dipeptides on accumulation of ammonia in the medium during in vitro maturation and fertilization of porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. revvity.com [revvity.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. interchim.fr [interchim.fr]
- 15. abcam.cn [abcam.cn]
- 16. How to Determine Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard | Separation Science [sepscience.com]
- 17. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
The Potential of (-)-Asparagine as a Therapeutic Target in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of metabolic vulnerabilities in cancer has emerged as a promising therapeutic strategy. Among these, the non-essential amino acid (-)-asparagine has garnered significant attention as a potential therapeutic target in a variety of solid tumors. This guide provides a comprehensive comparison of the different strategies for targeting asparagine, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Asparagine Metabolism in Cancer: A Double-Edged Sword
Asparagine is crucial for cancer cell proliferation and survival. It serves as a building block for protein and nucleotide synthesis and plays a key role in cellular signaling, notably through the activation of the mTORC1 pathway, a central regulator of cell growth and metabolism.[1][2][3][4] While normal cells can synthesize sufficient asparagine, some cancer cells exhibit a heightened dependence on an external supply of this amino acid, a phenomenon known as "asparagine addiction." This dependency creates a therapeutic window for interventions that limit asparagine availability.
However, many solid tumors can upregulate the expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production, thereby developing resistance to asparagine-deprivation therapies.[5][6][7] Therefore, a thorough understanding of the context-dependent role of asparagine and ASNS in different tumor types is critical for the development of effective therapeutic strategies.
Therapeutic Strategies Targeting Asparagine
Three primary strategies are being explored to exploit the asparagine dependency of cancer cells:
-
Enzymatic Depletion of Asparagine: L-asparaginase is an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia, thereby depleting circulating asparagine levels.[8][9]
-
Inhibition of Asparagine Synthesis: Asparagine Synthetase (ASNS) inhibitors block the endogenous production of asparagine, a key resistance mechanism to asparagine depletion.
-
Dietary Restriction of Asparagine: Limiting the intake of asparagine-rich foods can reduce the systemic availability of this amino acid.[10][11][12]
Comparative Efficacy of Asparagine-Targeting Strategies
The following tables summarize the preclinical efficacy of these therapeutic approaches in various solid tumor models.
Table 1: Preclinical Efficacy of L-Asparaginase in Solid Tumor Models
| Cancer Type | Model System | L-Asparaginase Dose/Concentration | Outcome | Reference |
| Triple-Negative Breast Cancer | Mouse Xenograft (4T1 cells) | 60 U, 5 times/week, IP | Reduced metastasis, no significant effect on primary tumor growth. | [10] |
| Murine Sarcoma | In vitro (S-180 cells) | IC50: ~1 IU/mL | Growth suppression. | [5][13] |
| Murine Colon Carcinoma | In vitro (C-26 cells) | IC50: ~0.1 IU/mL | Growth suppression. | [5][13] |
| Murine Breast Cancer | In vitro (4T1 cells) | IC50: ~0.1 IU/mL | Growth suppression. | [5][13] |
| Human Prostate Cancer | In vitro (PC3 cells) | IC50: 27.41 µg/mL (extracellular) | Antiproliferative activity. | [14] |
Table 2: Preclinical Efficacy of ASNS Inhibitors in Solid Tumor Models
| Cancer Type | Model System | ASNS Inhibitor | Outcome | Reference |
| Non-Small Cell Lung Cancer | In vitro (A549 cells) | Bisabosqual A | Suppressed cell proliferation and migration; synergistic effect with L-asparaginase. | [15] |
| Sarcoma | In vitro and in vivo (mouse and human cell lines) | Amino sulfoximine 5 (AS5) | Inhibited cell proliferation. | [16] |
Table 3: Preclinical Efficacy of Dietary Asparagine Restriction in Solid Tumor Models
| Cancer Type | Model System | Dietary Intervention | Outcome | Reference |
| Triple-Negative Breast Cancer | Mouse Model (4T1 cells) | Low-asparagine diet (0% asparagine) | Significantly reduced metastasis; no effect on primary tumor growth. | [10] |
| Triple-Negative Breast Cancer | Mouse Model | Low-asparagine diet | Reduced metastasis by half. Combined with other asparagine limitation methods, metastasis was reduced by about 20 times. | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these findings.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of L-asparaginase or ASNS inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
L-asparaginase or ASNS inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the therapeutic agent (L-asparaginase or ASNS inhibitor) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted therapeutic agent to the respective wells. Include untreated control wells containing only culture medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the agent that inhibits cell growth by 50%).
In Vivo Tumor Xenograft and Metastasis Studies
This protocol describes the evaluation of asparagine-targeting therapies in a mouse model of solid tumors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Cancer cell line capable of forming tumors and metastasizing (e.g., 4T1 breast cancer cells)
-
Matrigel (optional, for subcutaneous injection)
-
L-asparaginase or ASNS inhibitor
-
Control and experimental diets (for dietary restriction studies)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Inject the cancer cells into the appropriate site of the mice (e.g., mammary fat pad for breast cancer models).
-
Once tumors are palpable and have reached a predetermined size, randomize the mice into treatment and control groups.
-
For L-asparaginase treatment: Administer L-asparaginase (e.g., 60 U per mouse) via intraperitoneal (IP) injection at the desired frequency (e.g., 5 times per week).[10] The control group should receive vehicle injections.
-
For dietary restriction: Switch the experimental group to a specially formulated low-asparagine diet. The control group should receive a diet with a normal asparagine content.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the primary tumors and metastatic organs (e.g., lungs, liver).
-
Quantify metastasis by counting metastatic nodules on the organ surface or by using bioluminescence imaging.
-
Process the tissues for further analysis (e.g., histology, immunohistochemistry).
Western Blot Analysis of mTORC1 Signaling Pathway
This protocol is used to assess the impact of asparagine deprivation on the mTORC1 signaling pathway.
Materials:
-
Cancer cells treated with asparagine-targeting agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against key mTORC1 pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the critical signaling pathways and experimental workflows discussed in this guide.
Figure 1: Asparagine-mTORC1 signaling pathway and therapeutic intervention points.
Figure 2: General experimental workflow for validating asparagine as a therapeutic target.
Conclusion and Future Directions
The validation of this compound as a therapeutic target in solid tumors is a rapidly evolving field. Preclinical data strongly suggest that targeting asparagine availability, either through enzymatic depletion, inhibition of its synthesis, or dietary restriction, can effectively inhibit tumor progression, particularly metastasis. However, the clinical translation of these findings has been challenging, primarily due to the development of resistance through ASNS upregulation and the toxicity associated with L-asparaginase.
Future research should focus on:
-
Developing more specific and potent ASNS inhibitors with favorable pharmacokinetic properties.
-
Identifying biomarkers to predict which tumors will be most responsive to asparagine-targeting therapies.
-
Exploring combination therapies that target both asparagine availability and the adaptive resistance mechanisms of cancer cells.
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of these strategies in patients with solid tumors.
By addressing these challenges, the targeting of asparagine metabolism holds the potential to become a valuable addition to the armamentarium of anticancer therapies.
References
- 1. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 9. Asparaginase - Wikipedia [en.wikipedia.org]
- 10. Asparagine bioavailability governs metastasis in a model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limiting Dietary Asparagine Could Reduce Cancer Spread | Technology Networks [technologynetworks.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Bisabosqual A: A novel asparagine synthetase inhibitor suppressing the proliferation and migration of human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Asparagine Metabolism in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-cancer Activity [bio-protocol.org]
A Comparative Study of Asparagine Metabolism in Cancer Cell Lines: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of cancer metabolism, the non-essential amino acid asparagine has emerged as a critical nutrient and signaling molecule supporting tumor growth and survival. The differential reliance of various cancer types on exogenous asparagine, governed by the expression of asparagine synthetase (ASNS), presents a key therapeutic vulnerability. This guide provides a comparative analysis of asparagine metabolism across different cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Asparagine Metabolism Parameters
The following tables summarize key quantitative data related to asparagine metabolism in a selection of human cancer cell lines, compiled from multiple studies. These tables are intended to provide a comparative overview to guide cell line selection and experimental design.
Table 1: L-Asparaginase Sensitivity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | L-Asparaginase IC50 (IU/ml) | Reference |
| Jurkat | Acute Lymphoblastic Leukemia (T-ALL) | 0.00015 - 0.096 | [1][2] |
| SUP-B15 | Acute Lymphoblastic Leukemia (B-ALL) | 0.00036 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia (T-ALL) | Sensitive | [3][4] |
| REH | Acute Lymphoblastic Leukemia (B-ALL) | Moderately Sensitive | [4] |
| NALM-6 | Acute Lymphoblastic Leukemia (B-ALL) | Moderately Sensitive | [4] |
| HeLa | Cervical Cancer | 0.171 | |
| OVCAR-8 | Ovarian Cancer | Sensitive | [5] |
| A2058 | Melanoma | Insensitive (WT), Sensitive (ASNS KO) | [6] |
| PC-3 | Prostate Cancer | Not specified | [5] |
| MCF7 | Breast Cancer | 5.7 | [7] |
Note: IC50 values can vary depending on the specific assay conditions and the source of L-asparaginase.
Table 2: Asparagine Synthetase (ASNS) Expression in NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | Relative ASNS mRNA Expression Level |
| CCRF-CEM | Leukemia | Low |
| HL-60(TB) | Leukemia | Low |
| K-562 | Leukemia | Low |
| MOLT-4 | Leukemia | Low |
| RPMI-8226 | Leukemia | Low |
| SR | Leukemia | Low |
| A549/ATCC | Non-Small Cell Lung Cancer | High |
| EKVX | Non-Small Cell Lung Cancer | High |
| HOP-62 | Non-Small Cell Lung Cancer | High |
| HOP-92 | Non-Small Cell Lung Cancer | High |
| NCI-H226 | Non-Small Cell Lung Cancer | High |
| NCI-H23 | Non-Small Cell Lung Cancer | High |
| NCI-H322M | Non-Small Cell Lung Cancer | High |
| NCI-H460 | Non-Small Cell Lung Cancer | High |
| NCI-H522 | Non-Small Cell Lung Cancer | High |
| COLO 205 | Colon Cancer | High |
| HCC-2998 | Colon Cancer | High |
| HCT-116 | Colon Cancer | High |
| HCT-15 | Colon Cancer | High |
| HT29 | Colon Cancer | High |
| KM12 | Colon Cancer | High |
| SW-620 | Colon Cancer | High |
| SF-268 | CNS Cancer | High |
| SF-295 | CNS Cancer | High |
| SF-539 | CNS Cancer | High |
| SNB-19 | CNS Cancer | High |
| SNB-75 | CNS Cancer | High |
| U251 | CNS Cancer | High |
| LOX IMVI | Melanoma | High |
| MALME-3M | Melanoma | High |
| M14 | Melanoma | High |
| SK-MEL-2 | Melanoma | High |
| SK-MEL-28 | Melanoma | High |
| SK-MEL-5 | Melanoma | High |
| UACC-257 | Melanoma | High |
| UACC-62 | Melanoma | High |
| IGROV1 | Ovarian Cancer | High |
| OVCAR-3 | Ovarian Cancer | High |
| OVCAR-4 | Ovarian Cancer | High |
| OVCAR-5 | Ovarian Cancer | High |
| OVCAR-8 | Ovarian Cancer | Low |
| SK-OV-3 | Ovarian Cancer | High |
| 786-0 | Renal Cancer | High |
| A498 | Renal Cancer | High |
| ACHN | Renal Cancer | High |
| CAKI-1 | Renal Cancer | High |
| RXF 393 | Renal Cancer | High |
| SN12C | Renal Cancer | High |
| TK-10 | Renal Cancer | High |
| UO-31 | Renal Cancer | High |
| PC-3 | Prostate Cancer | High |
| DU-145 | Prostate Cancer | High |
| MCF7 | Breast Cancer | High |
| MDA-MB-231/ATCC | Breast Cancer | High |
| HS 578T | Breast Cancer | High |
| BT-549 | Breast Cancer | High |
| T-47D | Breast Cancer | High |
| MDA-MB-435 | Breast Cancer | High |
Data compiled from studies on the NCI-60 cell line panel.[8][9] Expression levels are relative and intended for comparative purposes.
Signaling Pathways in Asparagine Metabolism
The regulation of asparagine metabolism in cancer cells is complex, involving multiple signaling pathways that respond to nutrient availability and oncogenic drivers. Below are diagrams of key pathways influencing ASNS expression and asparagine dependency.
Experimental Workflow
A systematic approach is crucial for a comparative study of asparagine metabolism. The following workflow outlines the key experimental stages.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are protocols for key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining cell viability and proliferation in response to asparagine deprivation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Asparagine-free medium or L-asparaginase
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Replace the medium with 100 µL of experimental medium:
-
Control: Complete medium.
-
Asparagine Deprivation: Asparagine-free medium or complete medium containing various concentrations of L-asparaginase.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot for ASNS Protein Expression
This protocol is for the semi-quantitative or quantitative analysis of ASNS protein levels in cancer cell lines.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-ASNS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cultured cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ASNS antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Radiolabeled Asparagine Uptake Assay
This protocol measures the rate of asparagine transport into cancer cells.
Materials:
-
Cancer cell lines
-
24-well plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
[³H]-L-Asparagine (or other radiolabeled asparagine)
-
Unlabeled L-asparagine (for competition experiment)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Washing: Gently wash the cells twice with pre-warmed HBSS.
-
Uptake Initiation: Add 200 µL of HBSS containing a known concentration of [³H]-L-Asparagine to each well. For competition wells, also add a high concentration of unlabeled L-asparagine.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial uptake rate.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold HBSS to stop the uptake and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in parallel wells to normalize the uptake data.
-
Data Analysis: Calculate the asparagine uptake rate (e.g., in pmol/mg protein/min).
Metabolomic Analysis of Asparagine and Related Metabolites by LC-MS/MS
This protocol outlines the general steps for quantifying intracellular asparagine and other related amino acids.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
80% methanol (pre-chilled to -80°C)
-
LC-MS/MS system
-
Amino acid standards
Procedure:
-
Metabolite Quenching and Extraction:
-
Rapidly wash cultured cells with ice-cold PBS.
-
Add pre-chilled 80% methanol and incubate at -80°C for 15 minutes to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the methanol extract.
-
-
Sample Preparation:
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant and dry it under a vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the amino acids using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify the metabolites using mass spectrometry in multiple reaction monitoring (MRM) mode, using stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Process the raw data using appropriate software to obtain metabolite concentrations.
-
Normalize the data to cell number or protein content.
-
This guide provides a foundational framework for the comparative study of asparagine metabolism in cancer cell lines. The provided data, pathways, and protocols are intended to facilitate further research into this promising area of cancer biology and therapeutic development.
References
- 1. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Correlation between Asparaginase Sensitivity and Asparagine Synthetase Protein Content, but not mRNA, in Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid radioactive assay for glutamine synthetase, glutaminase, asparagine synthetase, and asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASNS asparagine synthetase (glutamine-hydrolyzing) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of L-asparaginase from Diverse Microbial Sources
L-asparaginase (L-ASNase) is a cornerstone chemotherapeutic agent for acute lymphoblastic leukemia (ALL), exploiting the metabolic vulnerability of cancer cells.[1][2] These malignant cells often lack asparagine synthetase (ASNS) and are dependent on extracellular asparagine for survival.[1] Systemic administration of L-asparaginase depletes circulating asparagine, leading to cancer cell apoptosis.[1][3] The primary sources for clinically approved L-asparaginases are the bacteria Escherichia coli and Erwinia chrysanthemi (now reclassified as Dickeya dadantii).[4][5] However, challenges such as immunogenicity and glutaminase-related toxicities have spurred the exploration of novel microbial sources with improved therapeutic profiles.[4][6]
This guide provides a detailed comparison of L-asparaginase efficacy from different microbial origins, presenting supporting experimental data, biochemical properties, and relevant protocols for researchers and drug development professionals.
Mechanism of Action
L-asparaginase exerts its antineoplastic effect by catalyzing the hydrolysis of L-asparagine into L-aspartic acid and ammonia.[7][8] This enzymatic action in the bloodstream drastically reduces the availability of L-asparagine, selectively starving the leukemic cells that cannot synthesize this amino acid internally.
Comparative Analysis of L-asparaginase Sources
The choice of microbial source significantly impacts the enzyme's biochemical properties, clinical efficacy, and side-effect profile.
Clinically Approved Sources: E. coli vs. Erwinia chrysanthemi
L-asparaginases from E. coli and Erwinia chrysanthemi are the most widely used in clinical practice.[4][9] The E. coli-derived enzyme is typically the first-line treatment, while the Erwinia version serves as an alternative for patients who develop hypersensitivity.[10][11]
-
Biochemical and Pharmacokinetic Properties: Erwinia-derived asparaginase has a shorter half-life (approx. 0.65 days) compared to the native E. coli enzyme (approx. 1.24 days), necessitating more frequent administration to maintain therapeutic levels.[12][13] To address this, a pegylated form of E. coli L-asparaginase (PEG-ASP) was developed, which has a significantly longer half-life of about 5.7 days and is less immunogenic than its native counterpart.[10][12]
-
Glutaminase Co-activity: A major source of toxicity is the enzyme's secondary ability to hydrolyze L-glutamine.[14] This glutaminase activity is associated with side effects like neurotoxicity, pancreatitis, and coagulopathy due to the production of ammonia and depletion of glutamine.[14][15] The glutaminase activity of Erwinia L-asparaginase is reported to be approximately five times higher than that of E. coli-derived products, which can be a factor in its toxicity profile.[11]
-
Immunogenicity and Hypersensitivity: Hypersensitivity is a significant clinical challenge, which can lead to treatment discontinuation.[12] Reactions can be clinical (allergic reactions) or sub-clinical ("silent inactivation"), where antibodies neutralize the enzyme without overt symptoms, leading to reduced efficacy.[12][16] Erwinia asparaginase does not share antibody cross-reactivity with the E. coli enzyme, making it a vital second-line therapy for patients with hypersensitivity.[17]
-
Clinical Efficacy: A large randomized trial (EORTC-CLG 58881) directly compared the two enzymes at the same dosage. The results showed that E. coli L-asparaginase was superior in terms of treatment outcomes, with a 6-year event-free survival (EFS) rate of 73.4% compared to 59.8% for the Erwinia arm.[15][18] Patients treated with Erwinia L-asparaginase had a higher relapse rate and more often failed to achieve complete remission (4.9% vs. 2.0%).[15][18][19] However, the E. coli enzyme was associated with a higher incidence of coagulation abnormalities (30.2% vs. 11.9%).[15][18][19]
Novel Microbial Sources: The Promise of Bacillus and Others
Research into new microbial sources aims to identify L-asparaginases with high substrate specificity, low glutaminase activity, improved stability, and reduced immunogenicity.[4][9]
-
Bacillus Species: L-asparaginases from Bacillus species, such as Bacillus subtilis, are emerging as promising alternatives.[7][8] Studies have characterized recombinant L-asparaginase from B. subtilis that exhibits high thermal stability and, crucially, no detectable glutaminase activity.[8] For instance, a Type II L-asparaginase from a halotolerant B. subtilis CH11 showed maximum activity at 60°C and retained 50% of its activity for over 24 hours at 37°C.[7] Another study on a recombinant B. subtilis L-asparaginase (Asp-Z) also confirmed it was glutaminase-free and thermostable, with optimal activity at 55°C.[8]
-
Other Sources: Fungi and yeasts are also being explored as sources of L-asparaginase.[5][20] Enzymes from eukaryotic organisms may be less immunogenic in humans compared to bacterial enzymes.[4][5]
Data Presentation
Table 1: Comparative Biochemical and Pharmacokinetic Properties of L-Asparaginases
| Parameter | E. coli (Native) | E. coli (Pegylated) | Erwinia chrysanthemi | Bacillus subtilis (CH11)[7] | Bacillus subtilis (Asp-Z)[8] |
| Optimal pH | ~8.6[21] | ~8.6 | 7.0 - 9.0 | 9.0 | 7.5 |
| Optimal Temp. | 37°C[21] | 37°C | 30 - 50°C | 60°C | 55°C |
| Km (mM) | Varies | Varies | Varies | 4.75 | 0.47 |
| Vmax | Varies | Varies | Varies | 145.2 µmol/mL/min | 52.13 U/mg |
| Glutaminase Activity | 2-10% of ASNase activity[14] | 2-10% of ASNase activity | ~5x higher than E. coli[11] | Not Reported | None Detected |
| Half-life (days) | ~1.24[13] | ~5.7[12] | ~0.65[12][13] | Not Applicable (in vitro) | Not Applicable (in vitro) |
Table 2: Comparative Clinical Efficacy and Safety (E. coli vs. Erwinia)
| Parameter | E. coli L-asparaginase | Erwinia L-asparaginase | Reference |
| 6-Year Event-Free Survival | 73.4% | 59.8% | [15][18] |
| 6-Year Overall Survival | 83.9% | 75.1% | [15][18] |
| Failure to Achieve Remission | 2.0% | 4.9% | [15][18][19] |
| Coagulation Abnormalities | 30.2% | 11.9% | [15][18][19] |
| Primary Use | First-line therapy | Second-line (for hypersensitivity) | [10][11] |
Experimental Protocols & Workflow
Accurate assessment of enzyme efficacy relies on standardized experimental procedures.
Experimental Workflow for Efficacy Comparison
The logical flow for evaluating a novel L-asparaginase involves a multi-step process from initial characterization to in vivo testing.
Protocol 1: L-Asparaginase Activity Assay (Nesslerization Method)
This protocol is based on the method of Mashburn and Wriston (1963) for determining the rate of ammonia release from L-asparagine.[21]
Principle: The enzyme hydrolyzes L-asparagine, releasing ammonia. The reaction is stopped with trichloroacetic acid (TCA), and the amount of ammonia is quantified colorimetrically at 480 nm after reacting with Nessler's reagent.
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine solution (in 0.05 M Tris-HCl, pH 8.6)
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonia Standard (e.g., Ammonium sulfate solution of known concentration)
-
Enzyme sample, diluted in 0.2 M Tris-HCl, pH 8.6
-
Spectrophotometer and cuvettes/96-well plate
Procedure:
-
Reaction Setup: For each enzyme dilution, prepare a "Test" and a "Blank" tube.
-
Add 1.7 mL of 0.01 M L-asparagine solution to each tube.
-
Add 0.2 mL of 0.05 M Tris-HCl buffer to each tube.
-
To the "Blank" tubes only, add 0.1 mL of 1.5 M TCA to stop the reaction before the enzyme is added.
-
-
Temperature Equilibration: Incubate all tubes at 37°C for 5-10 minutes.
-
Enzyme Reaction:
-
At time zero, add 0.1 mL of the diluted enzyme sample to both the "Test" and "Blank" tubes.
-
Incubate exactly for 10 minutes at 37°C.
-
-
Stop Reaction: After 10 minutes, stop the reaction in the "Test" tubes by adding 0.1 mL of 1.5 M TCA.
-
Clarification: Centrifuge all tubes to pellet the precipitated protein.
-
Color Development:
-
Transfer 0.5 mL of the clear supernatant from each tube into a new tube containing 7.0 mL of reagent-grade water.
-
Add 1.0 mL of Nessler's reagent to each new tube and mix.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Read the absorbance at 480 nm (A480). Read the "Test" sample against its corresponding "Blank".
-
Calculation: Determine the micromoles of ammonia released by comparing the A480 values to a standard curve prepared using the ammonia standard. One unit of activity is defined as the amount of enzyme that releases one micromole of ammonia per minute under the specified conditions.[21]
Protocol 2: Anti-Asparaginase Antibody Detection (ELISA)
This protocol outlines a general method for detecting the presence of antibodies against L-asparaginase in patient serum, which is crucial for identifying silent inactivation.[16]
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture and detect antibodies specific to L-asparaginase.
Materials:
-
96-well high-binding ELISA plate
-
Purified L-asparaginase (the specific type used for treatment)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Patient and control serum samples
-
Blocking Buffer (e.g., PBS with 1% BSA or non-fat milk)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the purified L-asparaginase in Coating Buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of diluted patient serum (and positive/negative controls) to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (perform 5 washes this time).
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-asparaginase antibody present in the sample.
Conclusion and Future Perspectives
The efficacy of L-asparaginase is intrinsically linked to its microbial source. While E. coli-derived L-asparaginase demonstrates superior event-free survival in clinical trials, its immunogenicity necessitates alternatives like the Erwinia-derived enzyme.[15][18] However, both clinically approved enzymes possess significant glutaminase co-activity, contributing to their toxicity profiles.[14]
The future of L-asparaginase therapy lies in the exploration and engineering of novel enzymes from diverse microbial sources like Bacillus.[1][7] The development of thermostable, glutaminase-free L-asparaginases with low immunogenicity holds the potential to create a safer and more effective treatment for acute lymphoblastic leukemia, reducing the side effects that often limit treatment continuation and improving patient outcomes.[3][8][14]
References
- 1. Novel Insights on the Use of L-Asparaginase as an Efficient and Safe Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial L-asparaginase as a promising enzyme for treatment of various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo stabilization of a less toxic asparaginase variant leads to a durable antitumor response in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Desirable L-asparaginases for treating cancer and current research trends [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. MICROBIAL L-ASPARAGINASES AND STRATEGIES TO IMPROVE THEM | Jurnal Bioteknologi & Biosains Indonesia (JBBI) [ejournal.brin.go.id]
- 7. mdpi.com [mdpi.com]
- 8. Structural and biochemical characterization of a thermostable Bacillus subtilis L-asparaginase with antiproliferative effects on hematological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly efficient novel recombinant L-asparaginase with no glutaminase activity from a new halo-thermotolerant Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Native Escherichia coli L-Asparaginase versus Pegylated Asparaginase, in Combination with Ifosfamide, Methotrexate, Etoposide, and Prednisolone, in Extranodal NK/T-Cell Lymphoma, Nasal Type - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Back to the future: the amazing journey of the therapeutic anti-leukemia enzyme asparaginase <i>Erwinia chrysanthemi</i> | Haematologica [haematologica.org]
- 12. mdlinx.com [mdlinx.com]
- 13. nepjol.info [nepjol.info]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. grangergenetics.com [grangergenetics.com]
- 17. dovepress.com [dovepress.com]
- 18. Comparison of Escherichia coli-asparaginase with Erwinia-asparaginase in the treatment of childhood lymphoid malignancies: results of a randomized European Organisation for Research and Treatment of Cancer-Children's Leukemia Group phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Comparison of Escherichia coli-asparaginase with Erwinia-asparaginase in the treatment of childhood lymphoid malignancies: results of a randomized European Organisation for Research and Treatment of Cancer-Children's Leukemia Group phase 3 trial. | Semantic Scholar [semanticscholar.org]
- 20. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]
- 21. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]
Safety Operating Guide
Proper Disposal of (-)-Asparagine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like (-)-Asparagine are paramount to ensuring a secure laboratory environment and regulatory compliance. While generally considered non-hazardous, proper disposal procedures must be followed to mitigate any potential risks.[1][2]
Immediate Safety and Handling
Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, gloves, and a lab coat.[3] In case of a spill, sweep or vacuum the material into a suitable, sealed container for disposal.[1][3][4] Avoid generating dust during cleanup and wash the spill area thoroughly after the material has been collected.[1][3][4]
Disposal Procedures
The primary method for the disposal of this compound is to contact a licensed professional waste disposal service.[5][6] It is the responsibility of the chemical waste generator to correctly classify the waste and ensure that disposal methods comply with all federal, state, and local regulations.[4][5][7][8]
Key Disposal Steps:
-
Containment: Keep this compound waste in its original container or a suitable, clearly labeled, and sealed container.[9] Do not mix with other waste.[9]
-
Classification: Determine if the waste is classified as hazardous according to EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[4]
-
Professional Disposal: Arrange for collection and disposal by a licensed chemical waste management company.[5][6]
-
Incineration: Controlled incineration with flue gas scrubbing is a potential disposal method.[6]
-
Container Management: Empty containers should be treated as the product itself or can be triple-rinsed before being offered for recycling or reconditioning.[6][9]
Prohibited Actions:
-
Do not dispose of this compound with household garbage.[5]
-
Do not allow the chemical to enter drains, sewers, or waterways.[5][6][9]
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and making informed disposal decisions.
| Property | Value |
| Molecular Formula | C₄H₈N₂O₃ |
| Melting Point | 233 - 235 °C[4][5] |
| Solubility | 20% in water[4][5] |
| Appearance | White powder/crystals[1][4] |
| Odor | Odorless[1][4] |
| Stability | Stable under normal temperatures and pressures[4][5] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. L-Asparagine Monohydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling (-)-Asparagine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling (-)-Asparagine, including personal protective equipment (PPE), operational procedures, and disposal plans.
This compound is a non-essential amino acid and is generally considered non-hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3][4][5] However, it is crucial to treat all laboratory chemicals with caution and adhere to prudent laboratory practices.[2]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose | Standards/Notes |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles | To protect eyes from dust particles. | Should conform to EN 166 (EU) or NIOSH (US) standards.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | To prevent skin contact. | Consult glove manufacturer for compatibility.[6][8][9] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | To be used if dust is generated and exposure limits are exceeded, or if irritation is experienced. | A full-face particle respirator (e.g., N100 or P3) may be appropriate in such cases.[6][7][8] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage: Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed.[8] this compound has an indefinite shelf life if stored properly.[2] For long-term stability, storage at -20°C is recommended, which can preserve the compound for at least four years.[10] Store away from incompatible materials such as strong oxidizing agents.[2][8]
-
Work Area: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to minimize dust generation and inhalation.[6][7][9]
-
Weighing and Transfer: When weighing and transferring the solid, use non-sparking tools.[6] Avoid creating dust.[6][7]
-
Solution Preparation: this compound is soluble in acids and alkalis.[2] For preparing aqueous solutions, use high-purity water or appropriate buffers.[9][10] The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[10] It is recommended not to store aqueous solutions for more than one day.[10]
-
General Hygiene: Avoid contact with skin and eyes.[2][6][7] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[2]
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE, including gloves, safety goggles, and if necessary, respiratory protection.[6]
-
Containment and Cleanup: For a solid spill, wipe up the material and place it in a sealed bag or container for disposal.[2] Avoid generating dust during cleanup.[7] After the material has been collected, wash the spill site.[2]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][7]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for 15-20 minutes.[7]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][7]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[2][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: While this compound is not classified as hazardous, it should be disposed of as chemical waste.[1][2][3]
-
Disposal of Unused Product: Unused this compound should be collected in a suitable, labeled container for chemical waste disposal.[6][11]
-
Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as chemical waste.
-
Regulatory Compliance: All waste disposal must be in accordance with federal, state, and local regulations.[2] Partner with a licensed waste disposal service to ensure compliance. Never pour chemical solutions down the drain unless specifically permitted by institutional guidelines for non-hazardous materials.[9][12]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂O₃ | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| Melting Point | 233 - 235 °C (451 - 455 °F) | [7] |
| Specific Gravity | 1.543 | [2] |
| Solubility | Soluble in acids and alkalis; insoluble in most organic solvents. | [2] |
Experimental Protocol Example: Acid Hydrolysis for Amino Acid Analysis
This protocol describes a general method for preparing a protein or peptide sample for amino acid analysis, a common application for amino acid standards like this compound.
Objective: To hydrolyze peptide bonds in a protein sample to release individual amino acids for subsequent analysis.
Materials:
-
Protein/peptide sample
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas
-
Heating block or oven at 110°C
-
Vacuum concentrator
-
Hydrolysis tubes and closures
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the protein or peptide sample into a hydrolysis tube.
-
Acid Addition: Add a sufficient volume of 6 M HCl to the sample. The protein concentration should ideally be between 1 and 10 mg/mL.
-
Nitrogen Purge: Flush the headspace of the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can cause oxidative degradation of certain amino acids during hydrolysis.
-
Sealing: Immediately and securely seal the hydrolysis tube.
-
Hydrolysis: Place the sealed tube in a heating block or oven set to 110°C and hydrolyze for 24 hours.
-
Drying: After hydrolysis, cool the tube to room temperature. Open the tube and evaporate the HCl using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for the amino acid analysis instrumentation (e.g., HPLC or LC-MS/MS).
Note: This standard acid hydrolysis method will destroy tryptophan and can lead to partial loss of serine and threonine. Asparagine and glutamine are deamidated to aspartic acid and glutamic acid, respectively.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: A flowchart outlining the safe handling procedures for this compound.
References
- 1. This compound | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Asparagine Monohydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. serva.de [serva.de]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. research.uga.edu [research.uga.edu]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
